Boc-D-Arg(NO2)-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-5-[[amino(nitramido)methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N5O6/c1-11(2,3)22-10(19)14-7(8(17)18)5-4-6-13-9(12)15-16(20)21/h7H,4-6H2,1-3H3,(H,14,19)(H,17,18)(H3,12,13,15)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSSOVRIEPAIMP-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN=C(N)N[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCN=C(N)N[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427410 | |
| Record name | Boc-D-Arg(NO2)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50913-12-7 | |
| Record name | Boc-D-Arg(NO2)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boc-D-Nitroarginine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Q358K64GP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Dual Role of Boc-D-Arg(NO2)-OH in Biochemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nα-Boc-Nω-nitro-D-arginine (Boc-D-Arg(NO2)-OH) is a pivotal protected amino acid derivative with significant applications in the realms of peptide chemistry and as a precursor to potent enzyme inhibitors. Its utility is primarily anchored in two distinct areas: as a building block in solid-phase peptide synthesis (SPPS) and, upon deprotection, as a tool to study and inhibit nitric oxide synthases (NOS). This technical guide provides an in-depth exploration of the core applications of this compound, offering quantitative data, detailed experimental protocols, and visual workflows to support researchers in its effective utilization.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a commercially available derivative of D-arginine used in the Boc/Bzl strategy of peptide synthesis. The tert-butyloxycarbonyl (Boc) group temporarily protects the α-amino group, while the nitro (NO2) group provides robust, semi-permanent protection for the guanidino side chain. This dual protection scheme allows for the controlled, sequential addition of the D-arginine residue into a growing peptide chain.
Comparative Performance of Arginine Protecting Groups
The choice of the side-chain protecting group for arginine is a critical decision in peptide synthesis, influencing coupling efficiency and the potential for side reactions. The nitro group is one of the classical protecting groups, known for its stability and the harsh conditions required for its removal.
| Protecting Group Strategy | Propensity for δ-Lactam Formation | Key Advantages | Key Disadvantages | Final Cleavage Conditions |
| Boc-Arg(NO2)-OH | Very Low | Stable to repetitive TFA treatment; low risk of premature deprotection. | Harsh cleavage with anhydrous HF required; potential for ornithine formation as a side product.[1][2] | Anhydrous Hydrogen Fluoride (HF) |
| Boc-Arg(Tos)-OH | Low | High coupling efficiency; robust and widely used.[3] | Requires harsh HF cleavage; cleaved tosyl group can modify sensitive residues like Tryptophan.[3] | Anhydrous Hydrogen Fluoride (HF) |
| Boc-Arg(Pbf)-OH | Moderate | Milder cleavage conditions compared to NO2 and Tos. | Bulky group can cause steric hindrance; primarily used in Fmoc-SPPS.[4] | Trifluoroacetic acid (TFA) cocktail |
| Boc-Arg(Boc)2-OH | Very High | Mild cleavage with TFA, compatible with Nα-Boc removal.[5][6] | High propensity for δ-lactam formation, leading to lower coupling efficiency.[3][4] | Trifluoroacetic acid (TFA) cocktail |
Note: Some of the comparative data, particularly on δ-lactam formation, is extrapolated from studies on Fmoc-protected arginine derivatives, as the side-chain reactivity is a key determinant.[4][5]
Experimental Protocols for Peptide Synthesis
This protocol outlines a single cycle for the addition of a this compound residue to a peptide chain assembled on a resin (e.g., Merrifield or PAM resin).
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes in a reaction vessel.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 2 minutes and drain.
-
Add a fresh 50% TFA/DCM solution and agitate for 20-30 minutes.
-
Wash the resin with DCM (3x), isopropanol (1x), and DCM (3x).
-
-
Neutralization:
-
Wash the resin with a 5-10% solution of DIEA in DCM for 2 minutes (repeat twice).
-
Wash the resin with DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and HOBt (2-4 equivalents) in DMF.
-
Add DIC (2-4 equivalents) to the amino acid solution to pre-activate for a few minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the coupling completion using a qualitative method like the Kaiser test. If the test is positive (indicating free amines), a second coupling may be necessary.
-
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next coupling cycle.
The nitro group on the arginine side chain is typically removed during the final cleavage of the peptide from the resin using anhydrous HF. This procedure is hazardous and requires specialized equipment and stringent safety protocols.
Materials:
-
Dried peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol, dimethyl sulfide)
-
HF cleavage apparatus
-
Cold diethyl ether
-
Appropriate solvent for peptide solubilization (e.g., aqueous acetic acid)
Procedure:
-
Preparation: Place the dried peptide-resin and a Teflon-coated stir bar into the HF apparatus reaction vessel. Add the appropriate scavenger mixture (e.g., for peptides without other sensitive residues, anisole can be used).
-
HF Distillation: Cool the reaction vessel in a dry ice/methanol bath. Distill the required volume of anhydrous HF into the vessel.
-
Cleavage Reaction: Stir the mixture at 0-5°C for 1-2 hours. The presence of Arg(NO2) may necessitate longer cleavage times.
-
HF Evaporation: After the reaction is complete, evaporate the HF under a stream of nitrogen or under vacuum.
-
Peptide Precipitation: Wash the resin with a small amount of TFA and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Washing and Isolation: Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers. Dry the crude peptide pellet. The peptide can then be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Logical Workflow for Boc-SPPS
References
- 1. peptide.com [peptide.com]
- 2. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of constitutive nitric oxide synthase by L-NG-nitroarginine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of Boc-D-Arg(NO2)-OH in Peptide Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of peptide chemistry and therapeutic peptide development, the incorporation of non-natural amino acids and the precise control of reactive side chains are paramount for the synthesis of novel and effective molecules. Among the vast array of protected amino acid building blocks, Boc-D-Arg(NO2)-OH holds a significant position, particularly within the framework of Boc-based solid-phase peptide synthesis (SPPS). This technical guide provides an in-depth exploration of the core functionalities of this compound, offering a comprehensive overview of its chemical properties, applications, and the strategic considerations for its use in the synthesis of complex peptides.
The D-configuration of the arginine residue offers inherent resistance to enzymatic degradation, a critical attribute for enhancing the in vivo stability and bioavailability of peptide drug candidates. Furthermore, the nitro (-NO2) group serves as a robust and historically important protecting group for the highly basic and nucleophilic guanidinium side chain of arginine. This protection is essential to prevent undesirable side reactions during peptide chain elongation. This guide will delve into the quantitative aspects of using this compound, provide detailed experimental protocols, and illustrate key chemical workflows and biological pathways.
Chemical Properties and Strategic Advantages
This compound, or Nα-tert-butyloxycarbonyl-Nω-nitro-D-arginine, is a crystalline solid at room temperature. The tert-butyloxycarbonyl (Boc) group on the α-amino function provides temporary protection that is readily cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA), which is a standard step in Boc-SPPS.
The strategic cornerstone of this building block is the nitro group's protection of the guanidinium functionality. The strong electron-withdrawing nature of the nitro group significantly reduces the pKa of the guanidinium side chain, thereby suppressing its nucleophilicity and preventing side reactions such as guanidinylation of other residues during peptide synthesis.
One of the most significant advantages of using a nitro-protected arginine derivative is the prevention of δ-lactam formation.[1][2][3] This intramolecular cyclization is a major side reaction that can occur during the activation of the carboxylic acid of arginine for coupling, leading to chain termination and challenging purification procedures. The electron-withdrawing effect of the nitro group minimizes the nucleophilicity of the δ-nitrogen, thus hindering this unwanted cyclization.[1]
Data Presentation: Comparative Analysis of Arginine Derivatives
The choice of protecting group for the arginine side chain is a critical decision in peptide synthesis design. The following table summarizes a comparison of commonly used arginine derivatives in Boc-SPPS, with a focus on the propensity for δ-lactam formation and coupling efficiency. While direct quantitative data for this compound is not extensively published, the data for the analogous L-isoform and Fmoc-protected derivatives provide valuable insights into the expected reactivity.[1][4]
| Arginine Derivative | Side-Chain Protection | Propensity for δ-Lactam Formation | Typical Coupling Efficiency | Deprotection Conditions | Key Considerations |
| Boc-Arg(NO2)-OH | Nitro | Very Low | High | HF cleavage or reduction (e.g., SnCl2)[2][5] | Can lead to ornithine formation as a side product during HF cleavage.[2][5] |
| Boc-Arg(Tos)-OH | Tosyl (Tos) | Low | High | Requires strong acid (e.g., HF) for complete removal.[5] | Harsh cleavage conditions may not be suitable for all peptides.[5] |
| Boc-Arg(Boc)2-OH | Di-tert-butyloxycarbonyl | Very High | Low to Moderate | TFA/H2O (95:5), 1 hr, RT[1][5] | Requires optimized coupling protocols to minimize lactam formation.[5] |
| Boc-Arg(Pbf)-OH | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Moderate | High | Standard TFA cleavage cocktails | Bulky protecting group can cause steric hindrance in some sequences. |
Experimental Protocols
General Protocol for Boc-Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines the standard steps for a single cycle of amino acid incorporation using Boc-chemistry on a manual or automated synthesizer.
Materials:
-
Appropriate resin for Boc chemistry (e.g., Merrifield, PAM, or MBHA resin)
-
Boc-protected amino acids, including this compound
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
-
Isopropanol (IPA)
-
Cleavage cocktail (e.g., HF with scavengers, or a reductive cleavage cocktail)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.
-
Boc Deprotection:
-
Neutralization:
-
Amino Acid Coupling (Incorporating this compound):
-
In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and an activating agent such as HBTU/HOBt or DIC/HOBt in DMF.
-
Add the activation mixture to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the coupling completion using a qualitative method like the Kaiser test (a negative test indicates complete coupling).
-
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Final Cleavage and Deprotection of Peptides Containing Arg(NO2)
The removal of the nitro protecting group and cleavage of the peptide from the resin is a critical final step.
Method 1: Hydrogen Fluoride (HF) Cleavage
Caution: Anhydrous HF is extremely hazardous and requires a specialized apparatus and stringent safety precautions.
-
Resin Preparation: After the final coupling and Nα-Boc deprotection, wash the peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail containing anhydrous HF and appropriate scavengers (e.g., anisole, p-cresol) to protect sensitive residues.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin in the HF apparatus. Stir the mixture at 0°C for 1-2 hours.
-
HF Removal: Carefully remove the HF by evaporation under a stream of nitrogen.
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the resin to cold diethyl ether.
-
Filter and wash the precipitated peptide with cold ether.
-
Dissolve the crude peptide in a suitable aqueous buffer and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Method 2: Reductive Cleavage with Stannous Chloride (SnCl2)
For peptides that are sensitive to strong acids, a milder reductive cleavage of the nitro group can be performed while the peptide is still attached to the resin.
-
On-Resin Reduction:
-
Swell the peptide-resin in a suitable solvent like 2-MeTHF.
-
Add a solution of SnCl2 in a mildly acidic medium (e.g., aqueous HCl in 2-MeTHF).[1][2]
-
Heat the reaction mixture at approximately 55°C until the reduction is complete (monitor by HPLC analysis of a cleaved sample).[1][2]
-
Wash the resin thoroughly to remove the tin salts.
-
-
Final Cleavage from Resin: Proceed with a standard cleavage protocol appropriate for the resin linker (e.g., TFA for a highly acid-labile linker) to release the deprotected peptide.
Mandatory Visualizations
Boc-SPPS Workflow for Incorporation of this compound
Caption: Workflow of a single cycle in Boc-SPPS for the incorporation of this compound.
Signaling Pathways Involving D-Arginine Containing Peptides
The incorporation of D-arginine can influence the biological activity of peptides, often rendering them resistant to proteolysis and allowing for sustained interaction with their targets. While the nitro group is removed in the final peptide, the D-arginine residue itself is a key pharmacophore. One of the most relevant pathways for arginine is the nitric oxide (NO) signaling pathway. Although D-arginine is not a direct substrate for nitric oxide synthase (NOS), peptides containing D-arginine can still modulate this pathway, and their cationic nature facilitates cell penetration.
References
- 1. benchchem.com [benchchem.com]
- 2. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to Nα-Boc-Nω-nitro-D-arginine: Properties, Synthesis, and Applications in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nα-Boc-Nω-nitro-D-arginine is a chemically modified amino acid that serves as a critical building block and intermediate in various biochemical and pharmaceutical applications.[1] Its strategic design, featuring a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and a nitro group on the omega-guanidino function, allows for its versatile use in solid-phase peptide synthesis (SPPS) and as a potent inhibitor of nitric oxide synthase (NOS).[1][2] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of Nα-Boc-Nω-nitro-D-arginine, with a focus on detailed experimental protocols and quantitative data to support its use in research and drug development.
Introduction
Nα-Boc-Nω-nitro-D-arginine, also known as Boc-D-Arg(NO2)-OH, is a derivative of the non-proteinogenic amino acid D-arginine. The presence of the Boc group facilitates its use in stepwise peptide synthesis by preventing unwanted reactions at the N-terminus, while the nitro group serves as a stable protecting group for the highly basic guanidino side chain.[1] Furthermore, the nitroarginine moiety is a well-established inhibitor of nitric oxide synthases (NOS), a family of enzymes responsible for the production of the signaling molecule nitric oxide (NO).[2][3] This dual functionality makes Nα-Boc-Nω-nitro-D-arginine a valuable tool for synthesizing modified peptides with enhanced stability and for studying the physiological and pathological roles of nitric oxide.[1][4]
Physicochemical Properties
A summary of the key physicochemical properties of Nα-Boc-Nω-nitro-D-arginine is presented in Table 1.
| Property | Value | Reference |
| Synonyms | This compound, N2-(tert-Butoxycarbonyl)-Nω-nitro-D-arginine | [] |
| CAS Number | 50913-12-7 | [1] |
| Molecular Formula | C11H21N5O6 | [1] |
| Molecular Weight | 319.3 g/mol | [1] |
| Appearance | White powder | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Optical Rotation | [a]D20 = +7.0 ± 2º (c=1 in DMF) | [1] |
| Storage Conditions | 0-8°C | [1] |
Synthesis
-
Nitration of the Guanidino Group: The synthesis typically starts with D-arginine. The guanidino group is nitrated using a suitable nitrating agent under controlled conditions.
-
Boc Protection of the α-Amino Group: Following the nitration of the side chain, the α-amino group is protected with a tert-butyloxycarbonyl (Boc) group. This is commonly achieved by reacting the nitro-D-arginine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base.
The following diagram illustrates the logical workflow for the synthesis of Nα-Boc-Nω-nitro-D-arginine.
Applications
Solid-Phase Peptide Synthesis (SPPS)
Nα-Boc-Nω-nitro-D-arginine is extensively used in Boc-chemistry-based solid-phase peptide synthesis. The nitro group on the arginine side chain is stable to the acidic conditions used for the removal of the Nα-Boc group (e.g., trifluoroacetic acid, TFA) but can be cleaved under stronger acidic conditions, such as with hydrogen fluoride (HF), at the end of the synthesis.
This protocol outlines a general cycle for the incorporation of a this compound residue into a growing peptide chain on a solid support.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM).
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 5 minutes.
-
Drain and add fresh 50% TFA in DCM for an additional 20 minutes.
-
Wash the resin with DCM (2x) and isopropanol (IPA) (2x) before neutralization.[6]
-
-
Neutralization:
-
Wash the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM for 2 minutes (repeat twice).
-
Wash the resin with DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve Nα-Boc-Nω-nitro-D-arginine (2-4 equivalents relative to resin loading) and an activating agent (e.g., HBTU/HOBt or DIC/HOBt) in N,N-dimethylformamide (DMF).
-
Add the activation mixture to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling and Nα-Boc deprotection, wash and dry the peptide-resin.
-
Treat the resin with a cleavage cocktail, such as HF, to cleave the peptide from the resin and remove the side-chain protecting groups, including the nitro group from the arginine residue.
-
The following diagram illustrates the workflow for a single cycle of Boc-SPPS.
Nitric Oxide Synthase (NOS) Inhibition
Nω-nitro-arginine derivatives are potent inhibitors of all three isoforms of nitric oxide synthase: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[4][7] The D-enantiomer, Nω-nitro-D-arginine, also exhibits inhibitory activity.[3] This inhibition is crucial for studying the roles of nitric oxide in various physiological and pathological processes, including neurotransmission, vasodilation, and the immune response.[4][7]
| Compound | nNOS Ki (μM) | iNOS Ki (μM) | eNOS Ki (μM) | nNOS/iNOS Selectivity | nNOS/eNOS Selectivity | Reference |
| L-NNA | 0.33 ± 0.019 | 17 | 72 | 52 | 218 | [4] |
| Compound 3 | 0.12 ± 0.017 | 16 | 73 | 133 | 608 | [4] |
| Compound 4 | 0.56 ± 0.024 | 37 | 103 | 66 | 184 | [4] |
| Compound 5 | 0.31 ± 0.014 | 16 | 35 | 52 | 113 | [4] |
L-NNA: Nω-nitro-L-arginine
The inhibitory activity of Nα-Boc-Nω-nitro-D-arginine on NOS can be determined by measuring the production of nitrite and nitrate, the stable end-products of NO oxidation, using the Griess assay.
-
Sample Preparation: Prepare cell lysates or purified NOS enzyme.
-
Reaction Setup:
-
In a 96-well plate, add the NOS enzyme/lysate, assay buffer, and the test inhibitor (Nα-Boc-Nω-nitro-D-arginine) at various concentrations.
-
Include a positive control (without inhibitor) and a negative control (with a known potent inhibitor, e.g., L-NAME).
-
-
Initiation of Reaction: Add the NOS substrate, L-arginine, and cofactors (e.g., NADPH, FAD, FMN, BH4, calmodulin) to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Nitrate Reduction (if necessary): For samples where nitrate is expected, add nitrate reductase to convert nitrate to nitrite.
-
Griess Reaction:
-
Add Griess Reagent I (e.g., sulfanilamide in an acidic solution) to each well.
-
Add Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine in an acidic solution) to each well.
-
Incubate at room temperature for 10 minutes to allow for color development.[8]
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value.
The following diagram illustrates the workflow for the Griess assay for NOS inhibition.
Signaling Pathway: L-arginine/NO/cGMP Pathway
Inhibition of NOS by Nα-Boc-Nω-nitro-D-arginine directly impacts the L-arginine/NO/cGMP signaling pathway. This pathway is crucial for many physiological processes, including smooth muscle relaxation, neurotransmission, and platelet aggregation.
The following diagram illustrates the L-arginine/NO/cGMP signaling pathway and the point of inhibition by Nα-Boc-Nω-nitro-D-arginine.
Conclusion
Nα-Boc-Nω-nitro-D-arginine is a valuable and versatile tool for researchers, scientists, and drug development professionals. Its unique chemical structure allows for its seamless integration into solid-phase peptide synthesis protocols and its use as a potent inhibitor of nitric oxide synthases. The detailed protocols and data presented in this guide provide a solid foundation for the effective application of Nα-Boc-Nω-nitro-D-arginine in a variety of research and development settings. A thorough understanding of its properties and applications will undoubtedly facilitate advancements in peptide chemistry and the study of nitric oxide signaling.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Structure-Based Design and Synthesis of Nω-Nitro-L-Arginine-Containing Peptidomimetics as Selective Inhibitors of Neuronal Nitric Oxide Synthase. Displacement of the Heme Structural Water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. Nitric oxide synthases | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. resources.rndsystems.com [resources.rndsystems.com]
A Technical Guide to Boc-D-Arg(NO2)-OH (CAS: 50913-12-7) for Peptide Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Nα-Boc-Nω-nitro-D-arginine (Boc-D-Arg(NO2)-OH), a critical building block in solid-phase peptide synthesis (SPPS) for the development of novel therapeutics and research tools. This document outlines its chemical and physical properties, detailed experimental protocols for its use, and its applications in modulating key signaling pathways.
Core Properties and Specifications
This compound is a derivative of the amino acid D-arginine, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the guanidino side chain is protected by a nitro (NO2) group. This dual protection scheme allows for its controlled incorporation into peptide chains using Boc-based solid-phase synthesis strategies.[1][]
Quantitative Data Summary
| Property | Value | References |
| CAS Number | 50913-12-7 | [1][3] |
| Molecular Formula | C11H21N5O6 | [1][3] |
| Molecular Weight | 319.31 g/mol | [4][5] |
| Appearance | White to off-white solid powder | [1] |
| Purity | ≥98% (HPLC) | [1][5] |
| Optical Rotation | [α]D20 = +7.0 ± 2º (c=1 in DMF) | [1] |
| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Methanol, and Water (slightly, heated). | [6] |
| Storage Conditions | 0-8°C, protected from light and moisture. | [1] |
Applications in Research and Drug Development
This compound is a versatile reagent primarily utilized in the synthesis of peptides with specific biological activities. The nitro group on the arginine side chain serves as a stable protecting group that can be removed under specific conditions, and its presence can also influence the biological activity of the final peptide.
Key application areas include:
-
Enzyme Inhibitor Synthesis: It is a crucial component in the synthesis of inhibitors for various enzymes, including nitric oxide synthases (NOS) and kallikreins.[1][7] The D-configuration of the arginine can provide resistance to proteolytic degradation, enhancing the stability of the resulting peptide drugs.
-
Nitric Oxide Pathway Research: Peptides containing Nω-nitro-arginine are instrumental in studying the physiological and pathological roles of nitric oxide by inhibiting its production.[8][]
-
Structure-Activity Relationship (SAR) Studies: The unique properties of the nitroarginine residue allow researchers to probe the structural requirements for peptide-protein interactions.[]
Experimental Protocols
The following section details a generalized protocol for the incorporation of this compound into a peptide sequence using manual Boc-based solid-phase peptide synthesis (SPPS).
Protocol 1: Boc Solid-Phase Peptide Synthesis (Boc-SPPS) Cycle
This protocol outlines the steps for a single coupling cycle.
Materials:
-
Appropriate resin for Boc chemistry (e.g., MBHA resin)
-
This compound
-
Other Boc-protected amino acids
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, DIC, HOBt)
-
Isopropanol (IPA)
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.
-
Boc Deprotection:
-
Neutralization:
-
Treat the resin with a 10% solution of DIEA in DCM for 2 minutes (repeat twice).[11]
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and a suitable activating agent (e.g., HBTU/HOBt or DIC/HOBt) in DMF.
-
Add the activation mixture to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours. The completion of the reaction can be monitored using a qualitative method like the Kaiser test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Protocol 2: Cleavage and Deprotection
This protocol describes the cleavage of the peptide from the resin and the removal of the side-chain protecting groups. The nitro group on the arginine side chain is stable to TFA but can be removed by strong acids like anhydrous hydrogen fluoride (HF) or by reduction.
Method A: High-HF Cleavage
Caution: Anhydrous HF is extremely toxic and corrosive and requires a specialized apparatus and trained personnel.
-
Resin Preparation: After the final coupling and Nα-Boc deprotection, wash the peptide-resin with DCM and dry it thoroughly under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of anhydrous HF, a scavenger such as anisole, and potentially other additives depending on the peptide sequence. A common mixture is HF:anisole (9:1, v/v).
-
Cleavage Reaction: Treat the dried peptide-resin with the cleavage cocktail at 0°C for 1-2 hours. This step cleaves the peptide from the resin and removes the Nω-nitro group along with other acid-labile side-chain protecting groups.
-
Peptide Precipitation and Purification:
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Method B: Reductive Cleavage of the Nitro Group
For peptides that are sensitive to strong acids, a two-step cleavage and deprotection can be employed.
-
Cleavage from Resin: Cleave the peptide from the resin using a standard TFA "cleavage cocktail" (e.g., TFA/Triisopropylsilane (TIS)/Water at 95:2.5:2.5) if the peptide is on a TFA-labile linker, leaving the nitro group intact.
-
On-Resin Reduction of the Nitro Group: A method using SnCl₂ as a reducing agent in mild acidic conditions has been reported for the removal of the nitro group from arginine while the peptide is still on the resin.[12]
-
Prepare a solution of 2 M SnCl₂ and 0.2 M aqueous HCl in 2-MeTHF.
-
Treat the peptidyl-resin with this solution at 55°C for 30 minutes.
-
Wash the resin thoroughly before proceeding with cleavage from the resin.
-
Visualizing Workflows and Pathways
Boc-SPPS Workflow
Caption: Generalized workflow for a single cycle of Boc-SPPS incorporating this compound.
Kallikrein-Kinin System Signaling Pathway
Peptides containing D-arginine analogs can be designed as inhibitors of plasma kallikrein, an enzyme involved in the kallikrein-kinin system which plays a role in inflammation and blood pressure regulation.[13]
Caption: Inhibition of the Kallikrein-Kinin system by a peptide synthesized with this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 3. peptide.com [peptide.com]
- 4. Boc-Arg(NO2)-OH = 98.5 T calc. based on dry substance 2188-18-3 [sigmaaldrich.com]
- 5. raybiotech.com [raybiotech.com]
- 6. chembk.com [chembk.com]
- 7. Design of inhibitors for human tissue kallikrein using non-natural aromatic and basic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 10. chempep.com [chempep.com]
- 11. benchchem.com [benchchem.com]
- 12. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biochemical characterization of a novel high-affinity and specific plasma kallikrein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Boc-D-Arg(NO2)-OH for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Boc-D-Arg(NO2)-OH, a critical building block in peptide synthesis. It is designed to equip both beginners and experienced researchers with the essential knowledge to effectively utilize this reagent in their synthetic workflows. We will delve into its chemical properties, applications, and detailed experimental protocols for its incorporation into peptide chains using Boc-based solid-phase peptide synthesis (SPPS).
Core Concepts and Properties
This compound is a derivative of the D-enantiomer of arginine, an amino acid crucial for the biological activity of many peptides. In peptide synthesis, the reactive guanidino group of arginine must be protected to prevent unwanted side reactions. This is achieved in this compound through the use of a nitro (NO2) group. The α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, which is labile to acid.
The use of the D-enantiomer is significant for creating peptides with modified structures and biological activities, such as increased resistance to enzymatic degradation. The nitro protecting group on the guanidino side chain is stable under the acidic conditions used to remove the Boc group during SPPS, but it can be removed under specific reductive conditions or by strong acid cleavage.
Quantitative Data Summary
For ease of comparison, the key quantitative data for this compound is summarized in the table below.
| Property | Value | Reference |
| Chemical Name | Nα-tert-Butyloxycarbonyl-Nω-nitro-D-arginine | [1] |
| Synonym | This compound | [1] |
| CAS Number | 50913-12-7 | [1] |
| Molecular Formula | C11H21N5O6 | [1][2] |
| Molecular Weight | 319.31 g/mol | [1][3][4][5] |
| Appearance | White to off-white solid powder | [6] |
| Purity | ≥98% | [6] |
| Melting Point | 113–126°C (decomposition) | [6] |
| Solubility | Soluble in water and DMSO | [6] |
| Storage | Store at -20°C to 2-8°C, protected from light and moisture | [4][6][7] |
Applications in Peptide Synthesis
This compound is a valuable reagent for the synthesis of peptides with specific modifications. Its primary applications include:
-
Solid-Phase and Solution-Phase Peptide Synthesis : It serves as a building block for introducing nitro-arginine residues into peptide chains.[6]
-
Medicinal Chemistry : Used in the development of enzyme inhibitors and in structure-activity relationship (SAR) studies.[6]
-
Biochemical Research : Enables the incorporation of nitro-functionalized amino acids for proteomics and studies on post-translational modifications.[6]
-
Development of Bioactive Peptides : Facilitates the creation of nitro-containing peptides and peptidomimetics.[6]
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in Boc-based solid-phase peptide synthesis (SPPS).
General Boc-SPPS Cycle for Incorporating this compound
This protocol outlines the standard steps for a single cycle of Boc-SPPS to add a this compound residue to a growing peptide chain on a solid support.
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Merrifield, PAM, or MBHA) in dichloromethane (DCM) for 30-60 minutes in a reaction vessel.[6]
2. Nα-Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.[6]
-
Agitate for 2 minutes, then drain.[6]
-
Add a fresh 50% TFA/DCM solution and agitate for 20-30 minutes.[6]
-
Wash the resin thoroughly with DCM (3x), isopropanol (1x), and DCM (3x).[8]
3. Neutralization:
-
Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM to the resin and agitate for 2 minutes.[3]
-
Repeat the neutralization step.[3]
-
Wash the resin with DCM (3x) and N,N-dimethylformamide (DMF) (3x).[3]
4. Amino Acid Coupling:
-
In a separate vial, dissolve this compound (2-4 equivalents relative to resin substitution) and a suitable activating agent such as HBTU/HOBt (2-4 equivalents) in DMF.[3]
-
Add DIEA (4-8 equivalents) to the activation mixture and vortex for 1 minute.[3]
-
Immediately add the activated amino acid solution to the neutralized resin.[3]
-
Agitate the reaction mixture for 1-2 hours at room temperature.[1]
-
Monitor the completion of the coupling reaction using a qualitative method like the Kaiser test. If the test is positive (indicating incomplete coupling), a second coupling may be necessary.[1]
5. Washing:
-
Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.[3]
6. Repeat Synthesis Cycle:
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.[3]
Final Cleavage and Deprotection of the Nitro Group
The final step in Boc-SPPS involves cleaving the peptide from the resin and removing all side-chain protecting groups. For peptides containing Arg(NO2), the nitro group can be removed by strong acid cleavage (e.g., HF) or by reduction. Catalytic hydrogenation can be used but may be problematic for peptides with multiple Arg(NO2) residues.[5] A more accessible reductive cleavage method using tin(II) chloride is detailed below.
Protocol for On-Resin Reductive Cleavage of the Nitro Group:
This protocol is adapted for the on-resin removal of the nitro group from the arginine side-chain using tin(II) chloride (SnCl2) in a mildly acidic medium.[5]
Materials:
-
Peptidyl-resin containing Arg(NO2)
-
Tin(II) chloride dihydrate (SnCl2·2H2O)
-
Glacial acetic acid (AcOH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the dried peptidyl-resin in DMF for 30 minutes.
-
Preparation of Reducing Solution: Prepare a solution of SnCl2·2H2O (e.g., 1 M) in a mixture of DMF and glacial acetic acid (e.g., 9:1 v/v).
-
Reduction Reaction:
-
Drain the DMF from the swollen resin.
-
Add the freshly prepared SnCl2 solution to the resin.
-
Agitate the mixture at room temperature for 4-6 hours. The reaction can be gently heated (e.g., to 40°C) to facilitate the reduction, but this should be optimized for the specific peptide.
-
Monitor the reaction for completion using a suitable analytical method (e.g., cleaving a small sample and analyzing by LC-MS).
-
-
Washing:
-
Drain the reducing solution.
-
Wash the resin thoroughly with DMF (5x) to remove tin salts and other byproducts.
-
Wash the resin with DCM (3x).
-
-
Final Cleavage from Resin:
-
Proceed with the standard cleavage protocol for the chosen resin (e.g., HF cleavage for Merrifield resin or TFA-based cleavage for more labile resins, if the nitro group was the only group requiring strong acid).
-
Concluding Remarks
This compound is an essential tool in the arsenal of peptide chemists. Its use allows for the controlled synthesis of peptides containing D-arginine, opening avenues for the development of novel therapeutics and research probes. While the protection of the highly reactive guanidino group of arginine presents challenges, the nitro protecting group offers a stable and reliable option. The protocols outlined in this guide provide a solid foundation for the successful incorporation and deprotection of this compound in your peptide synthesis endeavors. As with any chemical synthesis, optimization of reaction conditions for specific peptide sequences is recommended to achieve the best results.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. US3388113A - Protection of the guanidino group of arginine during peptide synthesis by the p-nitrocarbobenzoxy group - Google Patents [patents.google.com]
- 5. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. EP1968995A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to Boc-D-Arg(NO2)-OH: A Key Building Block in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Nα-Boc-D-arginine(ω-NO2), a critical building block in solid-phase peptide synthesis (SPPS). This document details its chemical and physical properties, provides in-depth experimental protocols for its use, and explores the biological significance of incorporating D-arginine into peptides, including a relevant signaling pathway.
Core Features of Boc-D-Arg(NO2)-OH
This compound is a derivative of the amino acid D-arginine, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the guanidino group of the side chain is protected by a nitro (NO2) group. This dual protection strategy is fundamental to its application in Boc-chemistry-based peptide synthesis.
The Boc group provides temporary protection for the N-terminus, which can be selectively removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA), to allow for the stepwise addition of amino acids to the growing peptide chain. The nitro group on the guanidinium side chain offers robust, semi-permanent protection, preventing unwanted side reactions during synthesis. This protecting group is stable to the acidic conditions used for Boc removal and is typically cleaved under harsher conditions at the end of the synthesis, such as with anhydrous hydrogen fluoride (HF) or through reduction.
Physicochemical and Purity Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C11H21N5O6 |
| Molecular Weight | 319.31 g/mol |
| Appearance | White to off-white solid powder |
| Purity (Typical) | ≥98% |
| Melting Point | 113–126°C (with decomposition) |
| Solubility | Soluble in water and DMSO |
| Storage Conditions | 2-8°C, protected from light and moisture |
Experimental Protocols
The following sections provide detailed methodologies for the key experimental procedures involving this compound in the context of Boc-based solid-phase peptide synthesis.
General Workflow for Boc-SPPS
The synthesis of a peptide using this compound follows a cyclical process of deprotection, neutralization, and coupling.
Detailed Methodologies
1. Nα-Boc Deprotection
-
Objective: To remove the temporary Boc protecting group from the N-terminus of the resin-bound peptide.
-
Reagents:
-
50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Dichloromethane (DCM)
-
Isopropyl alcohol (IPA)
-
-
Protocol:
-
Swell the peptide-resin in DCM for 30-60 minutes.
-
Drain the DCM.
-
Add the 50% TFA/DCM solution to the resin and agitate for 2 minutes.
-
Drain the solution.
-
Add a fresh solution of 50% TFA/DCM and agitate for an additional 20-30 minutes.[1]
-
Drain the TFA solution.
-
Wash the resin sequentially with DCM (3 times) and IPA (2 times).[2]
-
2. Neutralization
-
Objective: To neutralize the protonated N-terminus (ammonium salt) to the free amine, which is necessary for the subsequent coupling reaction.
-
Reagents:
-
5-10% N,N-Diisopropylethylamine (DIEA) in DCM or N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
-
Protocol:
-
Add the 5-10% DIEA solution to the resin and agitate for 2 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DCM (3 times) and DMF (3 times).[1]
-
3. Amino Acid Coupling of this compound
-
Objective: To couple the this compound to the deprotected N-terminus of the growing peptide chain.
-
Reagents:
-
This compound (2-4 equivalents relative to resin substitution)
-
Activating agent (e.g., HBTU/HOBt or HATU) (2-4 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (4-8 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
-
Protocol:
-
In a separate vessel, dissolve this compound and the activating agent in DMF.
-
Add DIEA to the activation mixture and vortex for 1 minute.
-
Immediately add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative test indicates a complete reaction.
-
Wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
4. Final Cleavage and Side-Chain Deprotection
-
Objective: To cleave the completed peptide from the resin support and remove the permanent side-chain protecting groups, including the nitro group from the D-arginine residue.
-
Reagents:
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol)
-
Cold diethyl ether
-
-
Protocol:
-
Caution: This procedure involves the use of highly corrosive and toxic HF and should be performed in a specialized apparatus by trained personnel.
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the dried resin in a reaction vessel suitable for HF cleavage.
-
Add the appropriate scavengers.
-
Cool the reaction vessel to -5 to 0°C.
-
Condense anhydrous HF into the vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Remove the HF by evaporation under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and by-products.
-
Dry the crude peptide under vacuum.
-
Biological Significance and Signaling Pathways
The incorporation of D-amino acids, such as D-arginine, into peptides can significantly enhance their therapeutic potential. D-amino acids are not recognized by proteases, which increases the peptide's resistance to enzymatic degradation and prolongs its in vivo half-life. Arginine-rich peptides, in particular, are known to act as cell-penetrating peptides (CPPs), facilitating the intracellular delivery of various cargo molecules.
One of the proposed mechanisms for the cellular uptake of arginine-rich peptides is through the induction of macropinocytosis. This process is initiated by the interaction of the positively charged guanidinium groups of arginine with negatively charged proteoglycans on the cell surface.
Signaling Pathway: Arginine-Rich Peptide-Induced Macropinocytosis
The following diagram illustrates the key steps in the signaling cascade leading to macropinocytosis induced by arginine-rich peptides.
This pathway highlights the ability of arginine-rich peptides to engage with cell surface receptors, triggering a signaling cascade that results in their cellular uptake.[3] This property is of significant interest in drug delivery, as it provides a mechanism to transport therapeutic agents across the cell membrane. The use of D-arginine in these peptides further enhances their potential by increasing their stability and bioavailability.[4]
References
The Nitro Group: A Technical Guide to Arginine Protection in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable protecting group for the guanidino function of arginine is a critical decision in peptide synthesis, profoundly influencing yield, purity, and the viability of the synthetic strategy. The nitro (NO₂) group, one of the earliest protecting groups employed for this purpose, remains a relevant and powerful tool in the synthetic chemist's arsenal. This technical guide provides an in-depth exploration of the Nω-nitro-L-arginine protecting group, offering a comprehensive overview of its application, quantitative data for comparative analysis, detailed experimental protocols, and visualizations of key chemical processes.
Core Concepts and Advantages
The strong electron-withdrawing nature of the nitro group reduces the basicity of the guanidino moiety (pKa ≈ 12.5), thereby preventing undesirable side reactions during peptide chain elongation.[1][2] While historically associated with harsh deprotection conditions, recent advancements have introduced milder and more versatile cleavage methods, sparking renewed interest in its use. Key advantages of employing the nitro protecting group include:
-
Prevention of δ-Lactam Formation: A significant side reaction during the activation and coupling of arginine is the formation of a δ-lactam, which leads to chain termination. The use of the nitro group has been demonstrated to effectively prevent this side reaction.[1][2]
-
Stability: The nitro group exhibits high stability under the acidic conditions typically used for the cleavage of other side-chain protecting groups and the peptide from the resin in Boc-based solid-phase peptide synthesis (SPPS).[3][4] It is also stable in solution for extended periods.[2][5]
-
Orthogonal Deprotection: The nitro group can be removed under conditions that are orthogonal to the final trifluoroacetic acid (TFA)-mediated cleavage from the resin, enabling selective deprotection on the solid phase.[1]
-
Cost-Effectiveness: Compared to more modern and complex protecting groups, nitro-protected arginine can be a more economical option for large-scale peptide synthesis.[6]
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of H-Arg(NO₂)-OH in SPPS, providing a basis for comparison with other common arginine protecting groups.
| Parameter | Nω-Nitro (NO₂) | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | Tos (Tosyl) |
| Stability to TFA | High | Moderate | High |
| δ-Lactam Formation | Low | High | Moderate |
| Common Deprotection | Catalytic Hydrogenation, SnCl₂, TiCl₃, NaBH₄ | TFA | HF, TFMSA |
| Cleavage Conditions | Mild to Harsh | Mild | Harsh |
Table 1: Comparison of Common Arginine Protecting Groups. This table highlights the key characteristics of the nitro protecting group in comparison to the widely used Pbf and Tosyl groups.
| Deprotection Method | Reagents | Temperature | Time | Yield | Reference |
| Stannous Chloride | 2 M SnCl₂, 0.04 M phenol, 0.2 M aq HCl in 2-MeTHF | 55 °C | 2-3 x 1 h | >97% | [2] |
| Catalytic Hydrogenation | Pd black | Room Temperature | Variable | Variable | [2] |
| Titanium Trichloride | TiCl₃ | Not specified | Not specified | Not specified | [2] |
| Sodium Borohydride | NaBH₄ | Not specified | Not specified | Not specified | [7] |
Table 2: Deprotection Conditions for Nω-Nitro-Arginine. This table outlines various methods for the removal of the nitro protecting group, with specific conditions and reported yields where available. Note that reaction times and yields can be sequence-dependent.[2]
Experimental Protocols
Protection of Arginine (Synthesis of Nω-Nitro-L-arginine)
While commercially available, the synthesis of Nω-nitro-L-arginine can be performed from L-arginine. A general procedure involves the reaction of L-arginine with a nitrating agent, such as a mixture of nitric and sulfuric acids, under carefully controlled temperature conditions. Due to the hazardous nature of this reaction, it is crucial to follow established and validated laboratory procedures.
Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Arg(NO₂)-OH
The following is a general protocol for the incorporation of a nitro-protected arginine residue into a peptide chain using Fmoc-based SPPS.
1. Resin Preparation:
- Start with a suitable resin (e.g., Rink Amide resin for peptide amides).
- Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) for 20-30 minutes.[8]
2. Fmoc Deprotection:
- Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[2][9] This is typically done in two steps of 5-15 minutes each.
- Wash the resin thoroughly with DMF to remove residual piperidine.
3. Amino Acid Coupling:
- Activate the carboxylic acid of Fmoc-Arg(NO₂)-OH (typically 1.5-3 equivalents relative to the resin loading). Common activation reagents include HBTU/HOBt or DIC/OxymaPure in the presence of a base like N,N-diisopropylethylamine (DIPEA).[2][9]
- Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.[2] Monitoring the coupling reaction with a ninhydrin test can confirm completion.
- Wash the resin with DMF to remove excess reagents.
4. Chain Elongation:
- Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
On-Resin Deprotection of the Nitro Group using SnCl₂
This protocol describes a method for the removal of the nitro group while the peptide is still attached to the solid support.[2]
1. Resin Washing:
- After synthesis, wash the peptidyl-resin with a solution of 0.2 M aqueous HCl in 2-methyltetrahydrofuran (2-MeTHF) (3 x 1 min). This step neutralizes any residual piperidine from the final Fmoc deprotection.[5]
2. Deprotection Reaction:
- Treat the resin with a solution of 2 M SnCl₂, 0.04 M phenol, and 0.2 M aqueous HCl in 2-MeTHF.
- Incubate the reaction mixture at 55 °C. The reaction time can vary depending on the peptide sequence (e.g., 2-3 treatments of 1 hour each).[2] The progress of the deprotection can be monitored by HPLC analysis of a small cleaved sample.
- For peptides with multiple nitro-arginine residues, sonication or microwave irradiation can be used to accelerate the reaction.[2]
3. Final Cleavage and Deprotection:
- After on-resin deprotection of the nitro group (if performed), the peptide can be cleaved from the resin and any remaining acid-labile side-chain protecting groups removed.
- A common cleavage cocktail is a mixture of TFA, triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).[2] The reaction is typically carried out for 1-2 hours at room temperature.
- The crude peptide is then precipitated with cold diethyl ether, washed, and lyophilized for purification.[2]
Visualizations
Caption: Protection of the arginine side chain via nitration.
References
- 1. benchchem.com [benchchem.com]
- 2. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
A Technical Guide to Boc-D-Arg(NO2)-OH: Synthesis, Applications, and Procurement
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Nα-Boc-Nω-nitro-D-arginine (Boc-D-Arg(NO2)-OH), a critical building block in peptide synthesis and a valuable tool in biomedical research. This document details its procurement, application in solid-phase peptide synthesis (SPPS), and its role as an inhibitor of nitric oxide synthases (NOS).
Supplier and Purchasing Information
This compound is readily available from a variety of chemical suppliers. The following table summarizes key purchasing information from several vendors to aid in procurement for research and development purposes.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |
| --INVALID-LINK-- | This compound | 50913-12-7 | C11H21N5O6 | 319.31 | >98% | 25g, 100g[1] |
| --INVALID-LINK-- | This compound | 50913-12-7 | C11H21N5O6 | 319.32 | Not Specified | 10mg, 25mg, 50mg, 100mg[2] |
| --INVALID-LINK-- | This compound | 50913-12-7 | C11H21N5O6 | 319.3 | Not Specified | Inquire for details[3] |
| --INVALID-LINK-- | Nalpha-Boc-Nomega-nitro-D-arginine | 50913-12-7 | C11H21N5O6 | 319.31 | Not Specified | Inquire for details |
| --INVALID-LINK-- | N-alpha-Boc-N-omega-nitro-D-arginine | 50913-12-7 | C11H21N5O6 | 319.31 | Not Specified | Commercial & Research Quantities[4] |
| --INVALID-LINK-- | N alpha-Boc-N omega-nitro-D-arginine | 50913-12-7 | C11H21N5O6 | 319.31 | Not Specified | Inquire for details[5] |
| --INVALID-LINK-- | N-alpha-BOC-N-omega-Nitro-L-arginine | 2188-18-3 | C11H21N5O6 | 319.31 | Not Specified | 25g, 100g, 500g, 2.5kg[6] |
| --INVALID-LINK-- | Boc-Arg(NO2)-OH | 2188-18-3 | C11H21N5O6 | 319.31 | >98.5% | Inquire for details |
| --INVALID-LINK-- | Nα-Boc-Nω-nitro-D-arginine | 50913-12-7 | C11H21N5O6 | 319.32 | High Purity | Inquire for details[7] |
| --INVALID-LINK-- | Nalpha-Boc-Nomega-nitro-D-arginine | 50913-12-7 | C11H21N5O6 | 319.31 | 98% | Inquire for details[8] |
| --INVALID-LINK-- | This compound | 50913-12-7 | C11H21N5O6 | 319.31 | 98% | Grams to multiple-tons[9] |
| --INVALID-LINK-- | This compound | 50913-12-7 | C11H21N5O6 | 319.31 | High Quality | Inquire for details[10] |
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a key reagent in Boc-chemistry-based solid-phase peptide synthesis. The nitro group serves as a protecting group for the guanidinium side chain of arginine, preventing unwanted side reactions during peptide chain elongation.
Comparative Analysis of Arginine Protecting Groups
The choice of protecting group for the arginine side chain is critical for the successful synthesis of arginine-containing peptides. The following table provides a comparative overview of common arginine protecting groups used in peptide synthesis, highlighting the properties of the nitro (NO2) group.
| Protecting Group | Relative Acid Lability | Propensity for δ-Lactam Formation | Coupling Efficiency | Cleavage Conditions |
| NO2 | Very Low | Very Low[11] | High (>99%)[11][12] | HF or reduction (e.g., SnCl2)[13] |
| Tos (Tosyl) | Low | Low | High | Strong acid (e.g., HF)[13] |
| Pbf | High | Moderate (higher than NO2)[11] | High | Standard TFA cocktails[12] |
| (Boc)2 | High | High (up to 60%)[11][14] | Low (as low as 28%)[11][14] | Standard TFA cocktails |
Detailed Experimental Protocol for Boc-SPPS using this compound
This protocol outlines the general steps for incorporating a this compound residue into a peptide chain using manual Boc-SPPS.
Materials:
-
Merrifield or PAM resin
-
This compound
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
-
Washing solvents (e.g., DCM, DMF, Isopropanol)
-
Cleavage cocktail (e.g., HF or SnCl2 solution)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 2 minutes and drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Wash the resin thoroughly with DCM.
-
-
Neutralization:
-
Wash the resin with isopropanol (2 x 1 min).
-
Wash the resin with DCM (2 x 1 min).
-
Treat the resin with a 10% solution of DIEA in DCM for 2 minutes (repeat twice).
-
Wash the resin with DCM (3 x 1 min).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve this compound (2-4 equivalents) and a suitable activating agent (e.g., HBTU/HOBt) in DMF.
-
Add DIEA (4-8 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative method (e.g., Kaiser test). If the test is positive, a second coupling may be necessary.
-
-
Washing: After complete coupling, wash the resin with DMF (3x) and DCM (3x).
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling and Nα-Boc deprotection, wash the peptide-resin with DCM and dry it under vacuum.
-
For HF Cleavage: Treat the resin with anhydrous HF in the presence of appropriate scavengers (e.g., anisole). This procedure must be performed by trained personnel in a specialized apparatus.
-
For Reductive Cleavage (alternative to HF): The nitro group can be removed by reduction, for example, with SnCl2 in DMF.
-
Filter the resin and collect the cleavage solution.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Experimental Workflow for Boc-SPPS
Caption: A generalized workflow for a single cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.
Role in Nitric Oxide Synthase (NOS) Inhibition
Derivatives of arginine, including nitroarginine, are well-established inhibitors of nitric oxide synthases (NOS), the enzymes responsible for the production of nitric oxide (NO).[9] NO is a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune responses.[15] The inhibition of NOS by nitroarginine analogs like L-NNA (L-Nω-nitroarginine) is a key area of research in drug development for conditions associated with abnormal NO production.[16]
Signaling Pathway of NOS Inhibition
L-arginine is the natural substrate for NOS. Nitroarginine derivatives act as competitive inhibitors by binding to the active site of the enzyme, thereby blocking the synthesis of NO from L-arginine.[17] This inhibition can have significant physiological effects, such as vasoconstriction due to the reduced availability of the vasodilator NO.
Caption: Simplified signaling pathway of nitric oxide (NO) synthesis by eNOS and its inhibition by nitroarginine derivatives, leading to reduced smooth muscle relaxation.
References
- 1. raybiotech.com [raybiotech.com]
- 2. theclinivex.com [theclinivex.com]
- 3. peptide.com [peptide.com]
- 4. americanelements.com [americanelements.com]
- 5. mybiosource.com [mybiosource.com]
- 6. 2188-18-3 Cas No. | N-alpha-BOC-N-omega-Nitro-L-arginine | Apollo [store.apolloscientific.co.uk]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Nalpha-Boc-Nomega-nitro-D-arginine , 98% , 50913-12-7 - CookeChem [cookechem.com]
- 9. This compound cas no.50913-12-7 0.98, CasNo.50913-12-7 Win-Win chemical Co.Ltd China (Mainland) [huang.lookchem.com]
- 10. ruifuchem.com [ruifuchem.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
In-Depth Technical Guide to the Safe Handling of Boc-D-Arg(NO2)-OH in the Laboratory
This guide provides comprehensive safety and handling information for Boc-D-Arg(NO2)-OH, a key reagent in peptide synthesis, intended for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for ensuring personal safety and maintaining the integrity of experimental work.
Chemical and Physical Properties
This compound, also known as N-alpha-Boc-Ng-nitro-D-arginine, is a white solid organic compound.[1] It is soluble in organic solvents such as methanol, dimethyl sulfoxide (DMSO), and dichloromethane.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 50913-12-7[2][3] |
| Molecular Formula | C11H21N5O6[2][3] |
| Molecular Weight | 319.31 g/mol |
| Appearance | White to off-white solid[4] |
| Melting Point | 113-126 °C (decomposes)[1] |
| Storage Temperature | 2-8°C or -20°C for long-term storage.[4][5] |
Hazard Identification and Safety Precautions
This compound is classified as an irritant and may cause drowsiness or dizziness.
Table 2: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statement |
|
| Warning | H336: May cause drowsiness or dizziness. |
| EUH019: May form explosive peroxides. |
Precautionary Statements:
Users should adhere to the following precautionary measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P271: Use only outdoors or in a well-ventilated area.
-
P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn when handling this compound to minimize exposure.
Handling and Storage
Proper handling and storage are essential to maintain the stability and safety of this compound.
-
Handling: Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[1] Use in a well-ventilated area and keep away from sources of ignition.[1]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[1] Recommended storage temperatures are between 2-8°C for short-term and -20°C for long-term storage.[4][5] Keep away from incompatible materials such as strong oxidizing agents.[1]
Stability and Reactivity
This compound is generally stable under recommended storage conditions. However, it is important to be aware of its reactivity, especially in the context of its primary application in solid-phase peptide synthesis (SPPS).
Table 3: Stability of Arginine Derivatives in Solution
| Compound | Solvent | Stability at Room Temperature |
| Fmoc-Arg(NO2)-OH | DMF or NBP | Stable over 10 days[2][6] |
| Fmoc-Arg(Pbf)-OH | DMF or NBP | Stable over 10 days[2][6] |
| Fmoc-Arg(Boc)2-OH | DMF | Degrades over time[2][6] |
| Fmoc-Arg(Boc)2-OH | NBP | Degrades over time[2][6] |
The nitro (NO2) protecting group on the arginine side chain is stable under the conditions of peptide synthesis and is typically removed at the final cleavage step.[7] Hazardous decomposition products upon combustion may include carbon oxides and nitrogen oxides.
Experimental Protocols
General Handling in Solid-Phase Peptide Synthesis (SPPS)
The following diagram outlines the general workflow for the use of this compound in Boc-SPPS.
Spill Cleanup Protocol
In the event of a spill, follow these steps. This is a general guideline and should be adapted based on the scale and location of the spill.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.
-
Wear Appropriate PPE: At a minimum, wear a lab coat, gloves, and eye protection. For large spills, respiratory protection may be necessary.
-
Contain the Spill: For solid spills, carefully sweep the material to avoid generating dust and place it in a labeled, sealable container. For solutions, absorb with an inert material like vermiculite or sand and place in a sealed container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of Waste: All contaminated materials, including PPE, should be placed in a sealed container and disposed of as hazardous chemical waste according to institutional and local regulations.[8]
Disposal Protocol
Do not dispose of this compound down the drain or in regular trash.[8] All waste containing this compound, whether solid or in solution, must be collected in a clearly labeled, sealed container.[8] Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[8]
Toxicological Information
There is limited toxicological data available for this compound. The Safety Data Sheet for a related compound indicates no data available for acute toxicity, skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[9] Therefore, it should be handled with care, assuming it is potentially hazardous until more information is available.
Conclusion
This compound is a valuable reagent in peptide synthesis with a generally stable profile under proper storage and handling conditions. The primary hazards are related to irritation and potential effects from inhalation. By following the guidelines outlined in this document, including the use of appropriate PPE, proper handling and storage procedures, and established protocols for use, spill cleanup, and disposal, researchers can safely incorporate this compound into their laboratory work. Always consult the most recent Safety Data Sheet from your supplier for the most up-to-date information.
References
- 1. chembk.com [chembk.com]
- 2. mdpi.com [mdpi.com]
- 3. peptide.com [peptide.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. raybiotech.com [raybiotech.com]
- 6. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis using Boc-D-Arg(NO2)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Nα-Boc-Nω-nitro-D-arginine (Boc-D-Arg(NO2)-OH) in solid-phase peptide synthesis (SPPS). The nitro (NO2) protecting group for the guanidino function of arginine offers high stability during synthesis and minimizes a critical side reaction, making it a valuable option for the synthesis of complex peptides.
The strong electron-withdrawing nature of the NO2 group significantly reduces the basicity of the guanidino moiety, thereby preventing undesirable side reactions during peptide chain elongation. A notable advantage of the NO2 protecting group is its stability and the low tendency for δ-lactam formation during the activation and coupling of the arginine residue, a common issue with other protecting groups that can lead to chain termination.[1][2] However, the removal of the NO2 group requires specific and often harsh conditions, which must be carefully considered in the context of the overall synthetic strategy.
This document outlines the standard Boc-SPPS cycle adapted for this compound, along with detailed protocols for the two primary methods of final cleavage and deprotection: high-acidity cleavage using hydrogen fluoride (HF) and a milder, on-resin reduction using stannous chloride (SnCl2).
Data Presentation
The selection of a side-chain protecting group for arginine is a critical factor that influences coupling efficiency and the potential for side reactions. The following tables provide a comparative overview of different arginine derivatives.
Table 1: Comparison of Arginine Side-Chain Protecting Groups in Boc-SPPS
| Protecting Group | Propensity for δ-Lactam Formation | Cleavage Conditions | Key Advantages | Key Disadvantages |
| Nitro (NO2) | Very Low[1][2] | Strong acid (e.g., HF) or reduction (e.g., SnCl2)[3] | High stability, prevents δ-lactam formation[1] | Harsh cleavage may cause side reactions (e.g., ornithine formation)[3] |
| Tosyl (Tos) | Low | Strong acid (e.g., HF)[3] | Robust and widely used | Harsh cleavage conditions[3] |
| (Boc)2 | Very High[1] | TFA-based cocktails[4] | Milder cleavage than HF | High risk of chain termination due to δ-lactam formation[4][5] |
Table 2: Quantitative Data on δ-Lactam Formation for Different Arginine Derivatives *
| Arginine Derivative | δ-Lactam Formation (at 30 min) | δ-Lactam Formation (at 120 min) | Coupling Efficiency |
| Fmoc-Arg(NO2)-OH | ~3% | Moderate | >99% |
| Fmoc-Arg(Pbf)-OH | 12% | High | >99% |
| Fmoc-Arg(Boc)2-OH | High (60% at fastest) | 60% | 28% |
Data is for the Fmoc-protected L-amino acid, but the trend in δ-lactam formation is indicative of the reactivity of the arginine side chain and highlights the low propensity for this side reaction when using the NO2 protecting group.[1][4]
Experimental Protocols
Protocol 1: General Cycle for Boc-SPPS using this compound
This protocol outlines a single cycle of deprotection, neutralization, and coupling for the incorporation of this compound.
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Merrifield, PAM, or MBHA) in dichloromethane (DCM) for 30-60 minutes in a reaction vessel.
2. Nα-Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.
-
Agitate for 2 minutes, then drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Wash the resin thoroughly with DCM (3x), isopropanol (IPA) (1x), and DCM (3x).
3. Neutralization:
-
Treat the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM for 2 x 2 minutes.
-
Wash the resin with DCM (3x).
4. Amino Acid Coupling (this compound):
-
In a separate vessel, dissolve this compound (2-3 equivalents relative to resin loading) and a coupling agent such as HBTU (0.95 equivalents relative to the amino acid) and HOBt (1 equivalent) in N,N-dimethylformamide (DMF).
-
Add DIEA (2-3 equivalents) to the activation mixture.
-
Immediately add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling completion using a qualitative method like the Kaiser test. If the test is positive (indicating incomplete coupling), a second coupling may be necessary.
5. Washing:
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
6. Repeat Cycle:
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Protocol 2: Final Cleavage and Deprotection
Two primary methods are presented for the final cleavage and deprotection of peptides containing Arg(NO2).
Method A: Anhydrous Hydrogen Fluoride (HF) Cleavage
CAUTION: All procedures requiring HF must be performed in a dedicated, HF-resistant apparatus within a fume hood. Appropriate personal protective equipment, including gloves, apron, and face shield, is mandatory.
1. Pre-cleavage Preparation:
-
After the final coupling and Nα-Boc deprotection, wash the peptide-resin with DCM and dry it thoroughly under vacuum.[6]
-
Place the dried peptide-resin (typically 200 mg - 1 g) and a Teflon-coated stir bar into the HF reaction vessel.[6]
-
Add the appropriate scavenger mixture. For peptides containing Arg(NO2), a common scavenger is anisole. A typical ratio is 9 mL HF to 1 mL of scavenger.[6]
2. HF Cleavage Procedure:
-
Cool the reaction vessel in a dry ice/acetone bath for at least 5 minutes.
-
Distill anhydrous HF into the reaction vessel.[7]
-
Stir the mixture for 1 hour at a temperature between -5°C and 0°C.[6]
-
After the reaction is complete, evaporate the HF under a vacuum, trapping the vapor in a calcium oxide trap.[6]
3. Reaction Workup:
-
Once all HF has been removed, precipitate the peptide by adding cold diethyl ether to the reaction vessel.[6]
-
Filter the precipitate and wash it with additional cold diethyl ether to remove scavengers.[6]
-
Dissolve the crude peptide in an appropriate solvent (e.g., aqueous acetic acid) and lyophilize.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Method B: On-Resin Stannous Chloride (SnCl2) Reduction of the Nitro Group
This method provides a milder alternative to HF cleavage for removing the nitro group.[1]
1. Preparation of SnCl2 Solution:
-
Prepare a 2 M solution of SnCl2 by dissolving SnCl2 (1.8 g) and phenol (4 mg) in 2-MeTHF (2 mL).[1]
-
Add aqueous HCl (98 µL) and sonicate until the SnCl2 is completely dissolved. Make up the final volume to 5 mL with 2-MeTHF.[1]
2. On-Resin Reduction:
-
Swell the peptide-resin (50 mg) in the reaction vessel.
-
Wash the resin with a solution of 2-MeTHF containing 0.1% aqueous HCl (1.5 mL, 2 x 1 min).[1]
-
Add the prepared SnCl2 solution (1.5 mL) to the resin and seal the vessel.
-
Heat the reaction at 55°C for 30 minutes with occasional stirring.[1]
-
Filter the solution and wash the resin with 2-MeTHF.[1]
-
Repeat the reduction step with fresh SnCl2 solution until the deprotection is complete (monitored by a mini-cleavage and HPLC analysis).[1]
3. Final Cleavage from Resin:
-
After the on-resin reduction of the nitro group, wash the resin with DCM.
-
Cleave the peptide from the resin using a standard TFA cleavage cocktail (e.g., TFA/Triisopropylsilane (TIS)/H2O, 95:2.5:2.5) for 1-2 hours at room temperature.[1]
-
Precipitate, wash, and purify the peptide as described in Protocol 2, Method A, step 3.
References
- 1. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
Application Notes and Protocols for the Use of Boc-D-Arg(NO2)-OH in Solution-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-D-Arg(NO2)-OH is a critical building block in the solution-phase synthesis of peptides containing D-arginine. The tert-butyloxycarbonyl (Boc) protecting group on the α-amino group allows for controlled, stepwise peptide elongation, while the nitro (NO2) group on the guanidino side chain effectively masks its high basicity, preventing undesirable side reactions during coupling. The nitro group is stable under the acidic conditions used for Boc removal, offering good orthogonality. This document provides detailed protocols for the use of this compound in solution-phase peptide synthesis, including coupling reactions and deprotection strategies.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for designing synthetic strategies, particularly for ensuring solubility during coupling and deprotection steps.
| Property | Value |
| Molecular Formula | C11H21N5O6 |
| Molecular Weight | 319.31 g/mol |
| Appearance | White to off-white solid |
| Storage Temperature | 2-8°C |
| Solubility | Soluble in Methanol, Dimethyl Sulfoxide (DMSO), and Dichloromethane (DCM)[1] |
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in solution-phase peptide synthesis using this compound.
Protocol 1: N-terminal Boc Deprotection
This protocol describes the removal of the Boc protecting group to liberate the N-terminal amine for the subsequent coupling reaction.
Materials:
-
Boc-protected peptide
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected peptide in anhydrous DCM (or a mixture of DCM and methanol for improved solubility) in a round-bottom flask to a concentration of 0.1-0.5 M.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an equal volume of TFA to the stirred solution (resulting in a 50% TFA/DCM solution).
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the solution in vacuo using a rotary evaporator to remove the excess TFA and DCM.
-
Redissolve the residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (3 x), water (1 x), and brine (1 x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected peptide.
Expected Yield:
-
Quantitative.
Boc Deprotection Workflow
Protocol 2: Peptide Coupling using EDC/HOBt
This protocol describes the coupling of this compound to an amino acid ester using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq.), HOBt (1.1 eq.), and the amino acid ester hydrochloride (1.0 eq.) in anhydrous DCM or DMF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (1.1 eq.) to neutralize the hydrochloride salt.
-
Add EDC (1.2 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x), saturated aqueous NaHCO₃ solution (2 x), and brine (1 x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography if necessary.
Expected Yield:
-
70-90%
EDC/HOBt Coupling Workflow
Protocol 3: Deprotection of the Nitro Group by Catalytic Hydrogenation
This protocol describes the removal of the nitro protecting group from the arginine side chain.
Materials:
-
Nitroarginine-containing peptide
-
Methanol (MeOH)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Round-bottom flask
-
Magnetic stirrer
-
Celite®
Procedure:
-
Dissolve the nitroarginine-containing peptide in methanol in a round-bottom flask.
-
Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).
-
Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon filled with hydrogen).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with methanol to ensure complete recovery of the product.
-
Concentrate the filtrate in vacuo to obtain the deprotected peptide.
Expected Yield:
-
High (often quantitative, but can be sequence-dependent).
Caution: Palladium on carbon is flammable in the presence of air and solvents. Handle with care in an inert atmosphere.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the protocols described above.
| Step | Reagents | Solvent | Temp. | Time | Typical Yield |
| Boc Deprotection | 50% TFA in DCM | DCM | RT | 1-2 h | Quantitative |
| EDC/HOBt Coupling | EDC, HOBt, DIPEA | DCM or DMF | RT | Overnight | 70-90% |
| Nitro Deprotection | H₂, 10% Pd/C | Methanol | RT | 12-24 h | >90% |
Troubleshooting
-
Low coupling yield: Ensure all reagents and solvents are anhydrous. Consider using a different coupling reagent such as HATU or HBTU.
-
Incomplete Boc deprotection: Extend the reaction time or use a higher concentration of TFA.
-
Incomplete nitro deprotection: Ensure the catalyst is active and the hydrogen supply is adequate. In some cases, increasing the pressure or temperature may be necessary. Transfer hydrogenation using ammonium formate as the hydrogen source can also be an alternative.
Conclusion
This compound is a versatile and effective building block for the solution-phase synthesis of D-arginine-containing peptides. The protocols outlined in this document provide a solid foundation for its successful application. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining high-purity peptides.
References
Application Notes and Protocols for Boc-D-Arg(NO2)-OH Coupling in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arginine is a critical amino acid in many biologically active peptides. Its highly basic and nucleophilic guanidinium side chain, however, presents significant challenges during solid-phase peptide synthesis (SPPS). Effective protection of this functional group is crucial to prevent side reactions and ensure the synthesis of high-purity peptides. In the context of Boc/Bzl (tert-butyloxycarbonyl/benzyl) SPPS, Nα-Boc-D-arginine(NO2)-OH is a commonly used building block. The nitro group serves as a robust protecting group for the guanidinium side chain, though its use necessitates specific coupling and cleavage strategies.
These application notes provide a comprehensive overview of the methods for coupling Boc-D-Arg(NO2)-OH in SPPS, including detailed protocols, comparisons of coupling reagents, and strategies to overcome common challenges.
Challenges in Coupling this compound
The primary challenges associated with the incorporation of nitroarginine derivatives in SPPS include:
-
Steric Hindrance: The bulky nature of the Boc and nitro protecting groups can impede coupling efficiency, sometimes necessitating longer reaction times or double coupling protocols.
-
δ-Lactam Formation: A significant side reaction during the activation of arginine derivatives is the intramolecular cyclization to form an inactive δ-lactam, which terminates the peptide chain.[1][2] While less pronounced than with some other protecting groups, it remains a consideration.
-
Harsh Cleavage Conditions: The nitro group is highly stable and requires strong acidic conditions, typically anhydrous hydrogen fluoride (HF), for its removal during the final cleavage step.[3][4] This can be a limitation for peptides containing sensitive residues.
-
Side Reactions during Cleavage: The use of HF for deprotection can sometimes lead to side reactions, such as the formation of ornithine.[4]
Comparison of Coupling Reagents for this compound
The choice of coupling reagent is critical for achieving high efficiency when incorporating this compound. While various reagents are available for Boc-SPPS, uronium and phosphonium salts are generally preferred for coupling sterically hindered amino acids.
| Coupling Reagent/Method | Activator/Additive | Key Advantages | Key Disadvantages |
| HBTU/HOBt | HOBt, DIEA | Highly efficient for sterically hindered couplings, rapid reaction times.[5][6][7] | Potential for side reactions if pre-activation is prolonged. |
| TBTU/HOBt | HOBt, DIEA | Similar to HBTU, provides efficient coupling.[5] | |
| DCC/HOBt | HOBt | Standard and cost-effective method. | Formation of insoluble dicyclohexylurea (DCU) byproduct can complicate washing steps. |
| DIC/HOBt | HOBt | Byproduct (diisopropylurea) is more soluble than DCU.[8] | Generally lower efficiency for sterically hindered couplings compared to uronium salts. |
| PyBOP | DIEA | Effective in reducing guanidinylation side reactions.[8] | Byproducts can be problematic to remove. |
Experimental Protocols
The following protocols provide detailed methodologies for the successful incorporation of this compound into a peptide sequence using the Boc-SPPS strategy.
Protocol 1: General Cycle for Boc-SPPS
This protocol outlines the standard steps for a single cycle of Boc-based solid-phase peptide synthesis.
1. Resin Swelling and Preparation:
- Swell the appropriate resin (e.g., Merrifield or MBHA) in dichloromethane (DCM) for 30 minutes.
- Wash the resin with N,N-dimethylformamide (DMF) (3x).
2. Nα-Boc Deprotection:
- Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for an initial 2 minutes and drain.[8]
- Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[8]
- Wash the resin with DCM (3x), isopropanol (1x), and DMF (3x).
3. Neutralization:
- Neutralize the resulting TFA salt by treating the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DMF (2 x 2 minutes).[1]
- Wash the resin with DMF (3x) and DCM (3x).
4. Coupling of this compound (HBTU/HOBt Method):
- In a separate reaction vessel, dissolve this compound (2-4 equivalents relative to resin substitution), HBTU (2-4 equivalents), and HOBt (2-4 equivalents) in DMF.
- Add DIEA (4-8 equivalents) to the activation mixture and vortex for 1 minute.
- Immediately add the activated amino acid solution to the neutralized resin.
- Agitate the reaction mixture for 1-4 hours. Due to potential steric hindrance, longer coupling times may be necessary.[1]
- Monitor the coupling completion using a qualitative method like the Kaiser test. If the test is positive (indicating free amines), a second coupling may be required.
5. Washing:
- Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
6. Repeat Synthesis Cycle:
- Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Resin [label="Peptide-Resin", fillcolor="#F1F3F4", fontcolor="#202124"];
Deprotection [label="Boc Deprotection\n(50% TFA/DCM)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Wash1 [label="Wash\n(DCM, IPA, DMF)", fillcolor="#FBBC05", fontcolor="#202124"];
Neutralization [label="Neutralization\n(DIEA/DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Wash2 [label="Wash\n(DMF, DCM)", fillcolor="#FBBC05", fontcolor="#202124"];
Coupling [label="Amino Acid Coupling\n(e.g., HBTU/HOBt)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Wash3 [label="Wash\n(DMF, DCM)", fillcolor="#FBBC05", fontcolor="#202124"];
Next_Cycle [label="Next Cycle or\nFinal Cleavage", fillcolor="#F1F3F4", fontcolor="#202124"];
Resin -> Deprotection;
Deprotection -> Wash1;
Wash1 -> Neutralization;
Neutralization -> Wash2;
Wash2 -> Coupling;
Coupling -> Wash3;
Wash3 -> Next_Cycle;
}
Caption: General workflow for a single cycle of Boc-SPPS.
Protocol 2: Final Cleavage and Deprotection of Arg(NO2)-Containing Peptides
This protocol describes the final step of cleaving the peptide from the resin and removing the nitro and other side-chain protecting groups. Caution: Anhydrous HF is extremely hazardous and should only be handled by trained personnel in a specialized apparatus.
1. Resin Preparation:
- After the final coupling and Nα-Boc deprotection, wash the peptide-resin with DCM and dry it thoroughly under vacuum.
2. HF Cleavage:
- Place the dried peptide-resin in a specialized HF cleavage apparatus.
- Add appropriate scavengers (e.g., anisole, p-cresol) to protect sensitive residues from side reactions.
- Cool the reaction vessel to 0°C.
- Carefully condense anhydrous HF into the vessel.
- Stir the mixture at 0°C for 1-2 hours.
- Remove the HF by vacuum.
3. Peptide Precipitation and Purification:
- Wash the resin with cold diethyl ether to remove scavengers and cleavage byproducts.
- Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.
- Centrifuge the mixture to pellet the peptide and decant the ether.
- Wash the peptide pellet with cold diethyl ether two more times.
- Air-dry the crude peptide pellet.
- Dissolve the peptide in an appropriate aqueous buffer and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Start [label="Dry Peptide-Resin", fillcolor="#F1F3F4", fontcolor="#202124"];
HF_Cleavage [label="HF Cleavage\n(with Scavengers, 0°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Evaporation [label="HF Evaporation", fillcolor="#FBBC05", fontcolor="#202124"];
Precipitation [label="Precipitation\nin Cold Ether", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Centrifugation [label="Centrifugation &\nWashing", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Drying [label="Drying Crude Peptide", fillcolor="#FBBC05", fontcolor="#202124"];
Purification [label="RP-HPLC Purification", fillcolor="#34A853", fontcolor="#FFFFFF"];
Final_Peptide [label="Pure Peptide", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
Start -> HF_Cleavage;
HF_Cleavage -> Evaporation;
Evaporation -> Precipitation;
Precipitation -> Centrifugation;
Centrifugation -> Drying;
Drying -> Purification;
Purification -> Final_Peptide;
}
Caption: Final cleavage and deprotection workflow.
Conclusion
The successful incorporation of this compound in SPPS is readily achievable with optimized protocols. The use of efficient coupling reagents such as HBTU/HOBt is recommended to overcome steric hindrance and promote high coupling yields. While the nitro protecting group offers robust protection of the guanidinium side chain, researchers must consider the requirement for harsh HF cleavage conditions in the final deprotection step. Careful selection of coupling strategies and cleavage conditions will ensure the successful synthesis of arginine-containing peptides for research and drug development applications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Exploring the Diverse Functions of HBTU in Peptide Synthesis [en.highfine.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Deprotection of the Nitro Group from Boc-D-Arg(NO2)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of the nitro group (NO2) as a protecting group for the guanidino function of arginine is a well-established strategy in peptide synthesis. The strong electron-withdrawing nature of the nitro group effectively reduces the basicity of the guanidino side chain, thereby preventing side reactions during peptide elongation. Boc-D-Arg(NO2)-OH is a commonly used building block in solid-phase peptide synthesis (SPPS) for the incorporation of a D-arginine residue. The final crucial step after peptide assembly is the efficient and clean removal of the nitro protecting group to yield the native arginine side chain.
This document provides detailed application notes and protocols for the deprotection of the nitro group from peptides containing the this compound residue. Three primary methods are discussed: catalytic hydrogenation, catalytic transfer hydrogenation, and reduction with tin(II) chloride.
Data Presentation: Comparison of Deprotection Methods
The selection of an appropriate deprotection method depends on several factors, including the peptide sequence, the presence of other sensitive functional groups, and the desired scale of the synthesis. The following table summarizes the key features and reported efficiencies of the most common deprotection methods for nitroarginine residues. It is important to note that much of the available quantitative data pertains to Fmoc-protected nitroarginine, but the trends are indicative of the reactivity for Boc-protected analogues.
| Deprotection Method | Reagents & Conditions | Typical Reaction Time | Reported Deprotection Efficiency | Key Advantages | Potential Side Reactions & Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ catalyst, in a solvent like MeOH, AcOH, or DMF | 2 - 48 hours | >90% (general) | High efficiency, clean byproducts (H₂O). | May reduce other functional groups (e.g., Trp, Met, Cys). Requires specialized hydrogenation apparatus. Can be slow for peptides with multiple Arg(NO₂) residues.[1] |
| Catalytic Transfer Hydrogenation | Formic acid or ammonium formate as hydrogen donor, Pd/C catalyst, in a solvent like MeOH or DMF | 30 minutes - 4 hours | ~95% for Z-Arg(NO₂)[2] | Milder conditions than catalytic hydrogenation, does not require a hydrogen gas cylinder.[2] | Potential for formylation of free amines if formic acid is used.[2] |
| Tin(II) Chloride Reduction | SnCl₂·2H₂O, in a solvent system like 2-MeTHF with mild acid | 30 minutes - 3 hours (can be accelerated with sonication) | >97% for on-resin deprotection of H-Asp(OtBu)-Phe-Gly-Arg(NO₂)-Gly-NH-Rink-amide-resin.[3] | Orthogonal to many other protecting groups. Effective for on-resin deprotection. Does not affect sensitive residues like Trp or Met.[3] | Requires removal of tin byproducts. The reaction can be sequence-dependent.[3] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation
This protocol describes the deprotection of the nitro group from a peptide containing this compound using catalytic hydrogenation. This method is typically performed after the peptide has been cleaved from the solid support and the Boc group has been removed.
Materials:
-
Peptide containing Arg(NO₂) residue
-
10% Palladium on carbon (Pd/C) catalyst (5-10% by weight of the peptide)
-
Methanol (MeOH) or a mixture of MeOH/Acetic Acid (AcOH)
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve the peptide containing the Arg(NO₂) residue in a suitable solvent (e.g., MeOH or MeOH/AcOH). The concentration will depend on the solubility of the peptide.
-
Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Transfer the suspension to the hydrogenation vessel of the Parr apparatus.
-
Seal the apparatus and purge with hydrogen gas several times to remove any air.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 40-50 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by analytical HPLC. The reaction time can vary from 2 to 48 hours depending on the peptide sequence and the number of nitroarginine residues.[1]
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the apparatus with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent to ensure complete recovery of the peptide.
-
Remove the solvent from the filtrate by rotary evaporation to obtain the crude deprotected peptide.
-
Purify the peptide by preparative HPLC.
Protocol 2: Catalytic Transfer Hydrogenation
This protocol details the deprotection of the nitro group using formic acid as a hydrogen donor. This method offers a convenient alternative to traditional catalytic hydrogenation.[2]
Materials:
-
Peptide containing Arg(NO₂) residue
-
10% Palladium on carbon (Pd/C) catalyst (10-20% by weight of the peptide)
-
Formic acid (HCOOH), 88-98%
-
Methanol (MeOH) or N,N-Dimethylformamide (DMF)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve the peptide containing the Arg(NO₂) residue in MeOH or DMF.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
To the stirred suspension, add formic acid. The amount of formic acid required can vary, but a significant excess is typically used.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by analytical HPLC. Deprotection is often complete within 30 minutes to 4 hours.[2]
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with the reaction solvent.
-
Remove the solvent and excess formic acid by rotary evaporation. Co-evaporation with toluene may be necessary to remove residual formic acid.
-
Purify the resulting peptide by preparative HPLC.
Protocol 3: On-Resin Reduction with Tin(II) Chloride
This protocol describes a method for the deprotection of the nitro group while the peptide is still attached to the solid support, which can be advantageous in certain synthetic strategies.[3]
Materials:
-
Peptide-resin containing Arg(NO₂) residue
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Phenol
-
Aqueous Hydrochloric acid (HCl)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Shaker or sonicator
Procedure:
-
Swell the peptide-resin in DCM and then in DMF.
-
Prepare the deprotection solution: a 2 M solution of SnCl₂·2H₂O in 2-MeTHF containing 0.04 M phenol and 0.2 M aqueous HCl.
-
Wash the resin with 2-MeTHF.
-
Add the deprotection solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at 55 °C. For peptides where deprotection is slow, sonication can be used to accelerate the reaction.[3]
-
Monitor the deprotection by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC-MS. The reaction is typically complete in 1-3 hours.
-
Once deprotection is complete, wash the resin thoroughly with 2-MeTHF, DMF, and DCM.
-
The deprotected peptide can then be cleaved from the resin using standard procedures (e.g., TFA/TIS/H₂O).
-
Purify the cleaved peptide by preparative HPLC.
Mandatory Visualizations
Caption: Overview of deprotection methods for this compound.
Caption: Chemical transformation during deprotection.
Potential Side Reactions and Troubleshooting
-
Incomplete Deprotection: This can occur with all methods, particularly with sterically hindered nitroarginine residues or in long peptides with multiple Arg(NO₂) groups.
-
Troubleshooting: Increase reaction time, temperature (for SnCl₂ method), or catalyst loading. For the SnCl₂ method, sonication can significantly improve efficiency.[3]
-
-
Reduction of Other Functional Groups: Catalytic hydrogenation can reduce the indole ring of tryptophan, desulfurize methionine and cysteine, and reduce other unsaturated bonds.
-
Troubleshooting: Use a less reactive catalyst or switch to the SnCl₂ reduction method, which is generally chemoselective.
-
-
Ornithine Formation: During harsh acidic cleavage conditions (e.g., HF), the nitroguanidino group can be cleaved to form ornithine.
-
Troubleshooting: This is less of a concern with the milder deprotection methods described above. If HF cleavage is necessary, careful optimization of the cleavage cocktail and scavengers is required.
-
-
Racemization: While generally not a major issue with these deprotection methods, it is always advisable to analyze the final peptide for enantiomeric purity.
-
Tin Byproduct Removal: The SnCl₂ method requires thorough washing to remove tin salts, which can interfere with purification and subsequent steps.
-
Troubleshooting: Extensive washing of the resin with DMF and other solvents is crucial before cleavage.
-
By carefully selecting the deprotection method and optimizing the reaction conditions, the nitro group can be efficiently removed from this compound containing peptides, yielding the desired product in high purity.
References
Application Notes and Protocols: Boc-D-Arg(NO2)-OH in Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα-Boc-Nω-nitro-D-arginine [Boc-D-Arg(NO2)-OH] is a critical chiral building block and a derivative of the amino acid arginine. While direct enzyme inhibition data for this compound is not extensively documented, its primary application in enzyme inhibition studies lies in its role as a key precursor in the solid-phase peptide synthesis (SPPS) of potent and specific peptide-based enzyme inhibitors. The nitro group on the guanidino side chain serves as a stable protecting group during synthesis, which can be retained in the final molecule or removed during the final cleavage and deprotection step.
The D-configuration of the arginine residue is often incorporated into inhibitor design to enhance resistance to enzymatic degradation, thereby increasing the in vivo stability and bioavailability of the peptide inhibitor. This document provides an overview of the application of this compound in the synthesis of inhibitors for key enzyme classes, namely serine proteases (e.g., thrombin and trypsin) and nitric oxide synthases (NOS), along with representative experimental protocols.
Key Applications in Inhibitor Synthesis
-
Serine Protease Inhibitors: Trypsin-like serine proteases have a strong preference for cleaving peptide bonds C-terminal to arginine or lysine residues. The guanidino group of arginine forms a key salt bridge with an aspartate residue (Asp189) in the S1 specificity pocket of these enzymes. Consequently, arginine and its analogs are fundamental components of many synthetic serine protease inhibitors. This compound is used to introduce a D-arginine mimic into peptide sequences to target enzymes like thrombin, a crucial enzyme in the blood coagulation cascade, and trypsin, a key digestive enzyme.
-
Nitric Oxide Synthase (NOS) Inhibitors: Nitric oxide synthases are a family of enzymes that synthesize nitric oxide (NO) from L-arginine. NO is a critical signaling molecule involved in various physiological processes, and its dysregulation is implicated in numerous diseases. Nω-substituted L-arginine analogs are well-established inhibitors of NOS. While the natural substrate is L-arginine, derivatives of D-arginine can also be explored for their inhibitory potential, and this compound serves as a starting material for creating such molecules.
Data Presentation: Inhibitory Potency of Arginine-Containing Peptides
| Inhibitor Name/Structure | Target Enzyme | Inhibition Constant (Kᵢ) | IC₅₀ | Reference Compound(s) |
| Ac-(D)Phe-Pro-boroArg-OH | Thrombin | 41 pM | - | - |
| Boc-(D)Phe-Pro-boroArg-OH | Thrombin | 3.6 pM | - | - |
| H-(D)Phe-Pro-boroArg-OH | Thrombin | < 1 pM | - | - |
| D-Phe-Pro-Arg-CH₂Cl | Thrombin | - | - | kobs/[I] = 10⁷ M⁻¹s⁻¹ |
| Laur-D-Arg-D-Phe-OMe | Thrombin | 1.76 µM | - | - |
| N(G)-nitro-L-argininyl-L-phenylalanine | nNOS/iNOS | - | - | 14-fold selectivity for iNOS |
Experimental Protocols
The following are detailed, representative protocols for assessing the inhibitory activity of compounds synthesized using this compound against trypsin/thrombin and nitric oxide synthase.
Protocol 1: Inhibition of Trypsin or Thrombin (Serine Proteases)
This protocol describes a colorimetric assay to determine the inhibition constant (Kᵢ) of a test compound against trypsin or thrombin using a chromogenic substrate.
Materials:
-
Purified trypsin or thrombin
-
Chromogenic substrate: e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (for trypsin) or Tos-Gly-Pro-Arg-pNA (Chromozym TH, for thrombin)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0
-
Test Inhibitor (synthesized using this compound)
-
Dimethyl sulfoxide (DMSO) for dissolving the inhibitor
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test inhibitor in DMSO (e.g., 10 mM).
-
Create a series of dilutions of the inhibitor stock solution in the Assay Buffer.
-
Prepare a stock solution of the enzyme (trypsin or thrombin) in the Assay Buffer. The final concentration in the well should be determined empirically to give a linear rate of substrate hydrolysis over 10-15 minutes.
-
Prepare a stock solution of the chromogenic substrate in the Assay Buffer.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add the following in order:
-
Assay Buffer
-
Test inhibitor at various concentrations (or DMSO for control wells)
-
Enzyme solution
-
-
Mix gently and incubate the plate at room temperature (or 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the chromogenic substrate solution to each well.
-
Immediately place the microplate in the reader and measure the increase in absorbance at 405 nm every 30 seconds for 10-15 minutes. The absorbance is due to the release of p-nitroaniline.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the reaction velocity against the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of inhibitor that reduces the enzyme activity by 50%.
-
To determine the inhibition constant (Kᵢ) for competitive inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor.
-
Analyze the data using a Lineweaver-Burk or Dixon plot. For competitive inhibition, Kᵢ can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) where [S] is the substrate concentration and Kₘ is the Michaelis constant for the substrate.
-
Protocol 2: Inhibition of Nitric Oxide Synthase (Griess Assay)
This protocol describes a method to screen for NOS inhibitors by measuring the amount of nitrite (a stable product of NO oxidation) produced by the enzyme.
Materials:
-
Purified NOS enzyme (e.g., recombinant human nNOS, eNOS, or iNOS)
-
Assay Buffer: 50 mM HEPES, pH 7.4
-
L-Arginine (substrate)
-
NADPH
-
Tetrahydrobiopterin (BH₄)
-
Calmodulin (for nNOS and eNOS)
-
CaCl₂
-
Test Inhibitor (synthesized using this compound)
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 540 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test inhibitor in an appropriate solvent (e.g., DMSO or water).
-
Prepare a reaction mixture containing Assay Buffer, L-arginine, NADPH, BH₄, calmodulin, and CaCl₂.
-
Prepare a solution of the NOS enzyme in Assay Buffer.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add the reaction mixture.
-
Add the test inhibitor at various concentrations (or solvent for control).
-
Initiate the enzymatic reaction by adding the NOS enzyme solution.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an appropriate stop solution or by proceeding directly to the detection step.
-
-
Nitrite Detection (Griess Reaction):
-
Add Solution A of the Griess Reagent to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add Solution B of the Griess Reagent to each well and incubate for another 10 minutes at room temperature, protected from light.
-
A purple/magenta color will develop in the presence of nitrite.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite produced in each well using the standard curve.
-
Plot the percentage of NOS inhibition versus the inhibitor concentration to determine the IC₅₀ value.
-
Mandatory Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of an inhibitor using this compound.
Caption: Mechanism of competitive inhibition of a serine protease by an arginine analog inhibitor.
Caption: General experimental workflow for an enzyme inhibition assay.
Application Notes and Protocols for Incorporating Boc-D-Arg(NO2)-OH in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of Nα-Boc-Nω-nitro-D-arginine (Boc-D-Arg(NO2)-OH) in structure-activity relationship (SAR) studies, particularly those targeting nitric oxide synthases (NOS). This document outlines the strategic considerations for using this building block, detailed protocols for peptide synthesis and biological evaluation, and quantitative data to inform inhibitor design.
Introduction
Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including neurotransmission, vasodilation, and immune responses. The production of NO is catalyzed by three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). Dysregulation of NO production is implicated in various diseases, making NOS isoforms attractive therapeutic targets.
L-arginine is the endogenous substrate for all NOS isoforms. Consequently, arginine analogs have been extensively explored as competitive inhibitors. The incorporation of a nitro group on the guanidino function of arginine, as in this compound, serves a dual purpose in drug design. Firstly, the nitro group is a strong electron-withdrawing group that reduces the basicity of the guanidino moiety, preventing undesirable side reactions during solid-phase peptide synthesis (SPPS).[1] Secondly, Nω-nitro-arginine itself is a potent inhibitor of NOS, making it a valuable pharmacophore to incorporate into peptide-based inhibitors.[2]
The use of the D-enantiomer, this compound, can offer advantages in terms of metabolic stability, as peptides containing D-amino acids are generally more resistant to proteolytic degradation. SAR studies involving the strategic placement of D-amino acids can elucidate the stereochemical requirements for potent and selective inhibition of NOS isoforms.[3]
Data Presentation: Quantitative Inhibitory Activity
The following tables summarize the inhibitory potency (Ki and IC50 values) of various nitroarginine-containing peptides and peptidomimetics against the three NOS isoforms. This data is crucial for understanding the structure-activity relationships and for guiding the design of new, more selective inhibitors.
Table 1: Inhibitory Potency (Ki) of Nitroarginine-Containing Dipeptide Amides against NOS Isoforms [4]
| Compound | nNOS Ki (nM) | eNOS Ki (nM) | iNOS Ki (nM) | nNOS/eNOS Selectivity | nNOS/iNOS Selectivity |
| L-Arg(NO2)-L-Dbu-NH2 | 130 | >200,000 | 25,000 | >1500 | 192 |
| D-Lys-D-Arg(NO2)-NH2 | - | - | - | High Potency & Selectivity | High Potency & Selectivity |
| D-Dbu-D-Arg(NO2)-NH2 | Modest Inhibitor | Poor Inhibitor | Poor Inhibitor | - | - |
Table 2: Inhibitory Potency (Ki) of N-hydroxylated and N-aminated Nitroarginine Peptidomimetics [5]
| Compound | nNOS Ki (µM) | iNOS Ki (µM) | eNOS Ki (µM) | iNOS/nNOS Selectivity | eNOS/nNOS Selectivity |
| Parent Compound 1 | 0.23 ± 0.03 | 12.0 ± 0.9 | 1.8 ± 0.2 | 52 | 7.8 |
| N-OH Derivative 3 | 0.16 ± 0.01 | 12.0 ± 1.0 | 0.81 ± 0.05 | 75 | 5.1 |
| N-NH2 Derivative 4 | 0.21 ± 0.02 | 30.0 ± 1.0 | 0.58 ± 0.03 | 140 | 2.8 |
| Parent Compound 2 | 0.40 ± 0.03 | 17.0 ± 1.0 | 2.6 ± 0.2 | 43 | 6.5 |
| N-OH Derivative 5 | 0.31 ± 0.02 | 16.0 ± 1.0 | 1.2 ± 0.1 | 52 | 3.9 |
Table 3: Inhibitory Potency (IC50) of L-NAME and L-NOARG [6][7]
| Compound | Purified Brain NOS IC50 (µM) |
| L-NAME (freshly dissolved) | 70 |
| L-NOARG | 1.4 |
Experimental Protocols
Protocol 1: Boc-SPPS of a Dipeptide Containing this compound
This protocol outlines the manual solid-phase synthesis of a simple dipeptide, for example, Phe-D-Arg(NO2)-NH-Resin, using Boc chemistry.
Materials:
-
Rink Amide MBHA resin
-
This compound
-
Boc-L-Phe-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Piperidine
-
Acetic anhydride
-
Pyridine
Procedure:
-
Resin Swelling and Preparation:
-
Swell the Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.
-
Drain the DMF.
-
-
Fmoc Deprotection (if starting with Fmoc-protected Rink Amide):
-
Add 20% piperidine in DMF to the resin and agitate for 20 minutes.
-
Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
First Amino Acid Coupling (this compound):
-
In a separate vial, dissolve this compound (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activation mixture to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, recouple.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Capping (Optional but Recommended):
-
To block any unreacted amino groups, treat the resin with a solution of acetic anhydride/pyridine/DCM (1:2:7) for 30 minutes.
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Boc Deprotection:
-
Neutralization:
-
Treat the resin with 10% DIEA in DCM for 2 minutes (repeat twice).
-
Wash the resin with DCM (3x).
-
-
Second Amino Acid Coupling (Boc-L-Phe-OH):
-
Repeat step 3 using Boc-L-Phe-OH.
-
-
Final Boc Deprotection:
-
Repeat step 5.
-
-
Cleavage and Side-Chain Deprotection of Arg(NO2):
-
The nitro group is stable to TFA.[9] Cleavage from the resin and removal of the nitro group can be achieved with stronger acids like HF or by reduction.
-
HF Cleavage: Treat the peptide-resin with anhydrous HF in the presence of a scavenger (e.g., anisole) at 0°C for 1 hour. Caution: HF is extremely hazardous and requires specialized equipment and training.
-
Reductive Cleavage (On-Resin): A milder alternative involves on-resin reduction of the nitro group using SnCl2.[1]
-
Wash the peptide-resin with DMF.
-
Treat with a solution of SnCl2·2H2O in DMF.
-
Wash thoroughly with DMF and DCM.
-
-
Follow standard protocols for peptide precipitation, purification (e.g., RP-HPLC), and characterization (e.g., mass spectrometry).
-
Protocol 2: In Vitro Nitric Oxide Synthase (NOS) Activity Assay (Griess Assay)
This protocol describes a colorimetric assay to determine the inhibitory activity of synthesized peptides on NOS isoforms by measuring the production of nitrite, a stable breakdown product of NO.[10]
Materials:
-
Purified nNOS, eNOS, and iNOS enzymes
-
L-Arginine
-
NADPH
-
Calmodulin (for nNOS and eNOS)
-
Tetrahydrobiopterin (BH4)
-
Reaction Buffer (e.g., HEPES buffer, pH 7.4)
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water. Mix equal volumes fresh).
-
Nitrate Reductase
-
Sodium nitrite standards
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of your synthesized peptide inhibitors at various concentrations.
-
Prepare a complete reaction mixture containing L-arginine, NADPH, calmodulin (if applicable), and BH4 in the reaction buffer.
-
-
Enzyme Reaction:
-
In a 96-well plate, add the reaction mixture to each well.
-
Add your peptide inhibitor at different concentrations to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the reaction by adding the purified NOS enzyme to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Nitrate Reduction:
-
To measure total NO production (nitrite + nitrate), add nitrate reductase and NADPH to each well and incubate at room temperature for 20 minutes to convert nitrate to nitrite.[10]
-
-
Griess Reaction:
-
Add the freshly prepared Griess reagent to each well.[10]
-
Incubate at room temperature for 10-15 minutes, protected from light. A magenta color will develop in the presence of nitrite.
-
-
Measurement and Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.[10]
-
Create a standard curve using the sodium nitrite standards.
-
Calculate the concentration of nitrite in each sample from the standard curve.
-
Determine the percentage of inhibition for each inhibitor concentration compared to the positive control.
-
Calculate the IC50 value for your peptide inhibitor by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Nitric Oxide Signaling Pathway
Caption: A simplified diagram of the endothelial nitric oxide signaling pathway leading to vasodilation.
Experimental Workflow for SAR Studies
Caption: An iterative workflow for structure-activity relationship (SAR) studies of NOS inhibitors.
Logical Relationship of NOS Inhibition
Caption: Competitive inhibition of nitric oxide synthase (NOS) by a D-Arg(NO2)-containing peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of neuronal nitric oxide synthase by N omega-nitroarginine-and phenylalanine-containing dipeptides and dipeptide esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N(omega)-Nitroarginine-containing dipeptide amides. Potent and highly selective inhibitors of neuronal nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Based Design and Synthesis of Nω-Nitro-L-Arginine-Containing Peptidomimetics as Selective Inhibitors of Neuronal Nitric Oxide Synthase. Displacement of the Heme Structural Water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Synthesis of Nitro-Containing Bioactive Peptides Using Boc-D-Arg(NO2)-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bioactive peptides containing nitroarginine using the building block Boc-D-Arg(NO2)-OH. The incorporation of a nitro group on the guanidino side chain of arginine offers distinct advantages in solid-phase peptide synthesis (SPPS), primarily in the prevention of δ-lactam formation, a common side reaction. These protocols are intended to guide researchers through the coupling, deprotection, and final cleavage steps, enabling the successful synthesis of these potentially therapeutic peptide analogs.
Nitroarginine-containing peptides are of significant interest in drug discovery as they can act as potent inhibitors of nitric oxide synthases (NOS), enzymes that play a crucial role in various physiological and pathological processes. By modulating the L-arginine/nitric oxide signaling pathway, these peptides hold therapeutic potential for conditions associated with nitric oxide dysregulation.
Data Presentation
The following tables summarize key quantitative data related to the use of nitro-protected arginine in peptide synthesis. While specific data for this compound is not extensively documented, the data for the analogous Fmoc-protected derivative provides valuable insights into the behavior of the Arg(NO2) side chain.
Table 1: Comparison of Arginine Protecting Groups in Peptide Synthesis
| Protecting Group | Propensity for δ-Lactam Formation | Coupling Efficiency | Side-Chain Deprotection Conditions | Potential Side Reactions during Cleavage |
| Nitro (NO2) | Very Low | High | HF cleavage or reduction (e.g., SnCl2)[1] | Ornithine formation during HF cleavage[1] |
| Tosyl (Tos) | Low | High | Strong acid (e.g., HF)[2] | Harsh conditions may not be suitable for all peptides[2] |
| Di-Boc ((Boc)2) | Very High | Low to Moderate | TFA/H2O[1] | Requires optimized coupling to minimize lactam formation[1] |
Table 2: Stability of Fmoc-Protected Arginine Derivatives in Solution
| Arginine Derivative | Stability in DMF (0.2 M solution) |
| Fmoc-Arg(NO2)-OH | Stable [3][4] |
| Fmoc-Arg(Pbf)-OH | Stable[3][4] |
| Fmoc-Arg(Boc)2-OH | Slowly degrades over one week[3][4] |
Experimental Protocols
The following protocols are based on established Boc-SPPS methodologies and are adapted for the specific use of this compound.
Protocol 1: General Cycle for Boc-SPPS Incorporating this compound
This protocol outlines a single cycle for the addition of an amino acid, including this compound, in manual Boc-SPPS.
Materials:
-
Merrifield or PAM resin
-
Boc-protected amino acids (including this compound)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagents:
-
Option A: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) / HOBt (Hydroxybenzotriazole)
-
Option B: DIC (N,N'-Diisopropylcarbodiimide) / HOBt
-
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 2 minutes.
-
Drain the solution and add a fresh 50% TFA/DCM solution for 20-30 minutes.
-
Wash the resin thoroughly with DCM (3x), isopropanol (1x), and DCM (3x).
-
-
Neutralization:
-
Neutralize the resin by washing with a 5-10% solution of DIEA in DCM for 2 x 2 minutes.
-
Wash the resin with DCM (3x).
-
-
Amino Acid Coupling (this compound):
-
Option A (HBTU/HOBt):
-
In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading), HBTU (2-4 equivalents), and HOBt (2-4 equivalents) in DMF.
-
Add DIEA (4-8 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin.
-
-
Option B (DIC/HOBt):
-
In a separate vessel, dissolve this compound (2-4 equivalents) and HOBt (2-4 equivalents) in DMF.
-
Add the solution to the resin, followed by the addition of DIC (2-4 equivalents).
-
-
-
Coupling Reaction: Allow the coupling reaction to proceed for 1-2 hours. Monitor the completion of the reaction using a qualitative method like the Kaiser test. A negative test (yellow beads) indicates complete coupling. If the reaction is incomplete, a second coupling may be necessary.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
Protocol 2: On-Resin Deprotection of the Arg(NO2) Group
This protocol describes a milder method for the removal of the nitro protecting group from the arginine side chain while the peptide is still attached to the resin, avoiding the harsh conditions of HF cleavage.
Materials:
-
Peptidyl-resin containing Arg(NO2)
-
Tin(II) chloride dihydrate (SnCl2·2H2O)
-
Phenol
-
Aqueous HCl
-
2-Methyltetrahydrofuran (2-MeTHF)
Procedure:
-
Preparation of Deprotection Solution: Prepare a solution of 2 M SnCl2, 0.04 M phenol, and 0.2 M aqueous HCl in 2-MeTHF.
-
Resin Preparation: After the final Boc deprotection of the N-terminal amino acid, wash the peptidyl-resin with 2-MeTHF.
-
Deprotection Reaction:
-
Add the deprotection solution to the resin.
-
Heat the reaction mixture at 55°C for 1-3 hours. The progress of the deprotection can be monitored by HPLC analysis of a cleaved aliquot.
-
-
Washing: After the reaction is complete, wash the resin thoroughly with 2-MeTHF, DMF, DCM, and methanol.
Protocol 3: Final Cleavage and Deprotection
This protocol describes the final step of cleaving the peptide from the resin and removing any remaining acid-labile side-chain protecting groups.
Materials:
-
Dry peptidyl-resin
-
Cleavage cocktail: TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: After the on-resin deprotection of the Arg(NO2) group (if performed) and the final N-terminal Boc deprotection, wash the peptide-resin with DCM and dry it thoroughly under vacuum.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin.
-
Gently agitate the mixture at room temperature for 1-2 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the cleavage solution.
-
Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.
-
-
Peptide Isolation:
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether multiple times.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
L-Arginine/Nitric Oxide Signaling Pathway
Nitro-containing peptides, such as those synthesized using this compound, are known inhibitors of Nitric Oxide Synthase (NOS). This diagram illustrates the pathway they modulate.
Caption: L-Arginine to Nitric Oxide signaling pathway and its inhibition.
Experimental Workflow for Peptide Synthesis
The following diagram outlines the key steps in the solid-phase synthesis of a nitro-containing peptide.
Caption: Workflow for solid-phase synthesis of nitro-containing peptides.
Logical Relationship of Arginine Protecting Groups
This diagram illustrates the relationship between different arginine protecting groups and their deprotection conditions.
Caption: Deprotection conditions for different arginine protecting groups.
References
Application Notes and Protocols for Boc-D-Arg(NO2)-OH in Proteomics and Biochemical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-α-Boc-N-ω-nitro-D-arginine (Boc-D-Arg(NO2)-OH) in proteomics and biochemical research. This protected amino acid is a critical building block for the synthesis of peptides designed to probe and modulate biological systems, primarily through the inhibition of nitric oxide synthases (NOS). The incorporation of the D-isomer of arginine provides resistance to proteolytic degradation, enhancing the stability and bioavailability of the resulting peptides in biological assays.
Introduction to this compound
This compound is a derivative of the amino acid D-arginine where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the guanidino group of the side chain is protected by a nitro (NO2) group. This dual protection strategy allows for its use in solid-phase peptide synthesis (SPPS). The Boc group is labile to mild acids, such as trifluoroacetic acid (TFA), and is used for temporary protection of the N-terminus during peptide chain elongation. The nitro group on the guanidinium side chain is a strong electron-withdrawing group that reduces the basicity of the guanidino moiety, preventing unwanted side reactions during synthesis. The nitro group is typically removed under harsher conditions, such as by catalytic hydrogenation or with strong acids like hydrofluoric acid (HF), although methods using reducing agents like SnCl2 have also been developed.
The primary application of this compound is in the synthesis of peptides containing N-ω-nitro-D-arginine, which are potent inhibitors of nitric oxide synthases (NOS). These enzymes are responsible for the production of nitric oxide (NO), a critical signaling molecule involved in various physiological and pathological processes, including neurotransmission, vasodilation, and the immune response. There are three main isoforms of NOS: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). The development of isoform-selective NOS inhibitors is a significant area of research for the treatment of various diseases, including neurodegenerative disorders and cardiovascular diseases.[1][2]
Applications in Biochemical Research
Inhibition of Nitric Oxide Synthases (NOS)
Peptides containing N-ω-nitro-D-arginine are widely used as competitive inhibitors of all three NOS isoforms. The nitroguanidino group mimics the substrate L-arginine, allowing the peptide to bind to the active site of the enzyme and block the synthesis of nitric oxide. The D-configuration of the arginine residue makes the peptide resistant to cleavage by proteases, which is a significant advantage for in vitro and in vivo studies.
Key Advantages:
-
Potent Inhibition: N-ω-nitro-arginine containing compounds are potent inhibitors of NOS.
-
Proteolytic Stability: The D-amino acid confers resistance to degradation by cellular proteases.
-
Research Tool: These peptides are valuable tools for studying the physiological and pathological roles of nitric oxide in various biological systems.
Structure-Activity Relationship (SAR) Studies
This compound is a key reagent in the synthesis of peptide libraries for structure-activity relationship (SAR) studies. By systematically modifying the peptide sequence, researchers can investigate the structural requirements for potent and selective inhibition of the different NOS isoforms. For example, dipeptide amides containing N-ω-nitroarginine have been synthesized and screened for their inhibitory activity, leading to the identification of compounds with high selectivity for nNOS over eNOS and iNOS.[3]
Applications in Proteomics
While the primary use of this compound is in the synthesis of NOS inhibitors for biochemical assays, the resulting peptides have potential applications in proteomics, particularly in the area of activity-based protein profiling (ABPP).
Development of Activity-Based Probes (ABPs)
Activity-based protein profiling (ABPP) is a powerful technique that uses chemical probes to label and identify active enzymes in complex biological samples.[4][5] Peptides containing N-ω-nitro-D-arginine could be functionalized with a reporter tag (e.g., a fluorophore or a biotin) to create activity-based probes (ABPs) for NOS. The D-arginine would provide stability, and the nitroarginine would act as the reactive group that binds to the active site of the enzyme. Such probes could be used to:
-
Profile the activity of NOS isoforms in different tissues or disease states.
-
Identify novel regulators of NOS activity.
-
Screen for new NOS inhibitors in a high-throughput format.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
While not a direct application of this compound, the peptides synthesized using this reagent can be used in conjunction with quantitative proteomics techniques like SILAC. For instance, cells could be treated with a synthesized D-nitroarginine-containing peptide inhibitor, and the resulting changes in the proteome could be quantified using SILAC to understand the downstream effects of NOS inhibition.[6]
Quantitative Data
The following table summarizes the inhibitory potency (Ki values) of various N-ω-nitro-arginine-containing compounds against the three NOS isoforms. This data is crucial for selecting the appropriate inhibitor for a specific research application and for designing new, more selective inhibitors.
| Compound | nNOS Ki (µM) | iNOS Ki (µM) | eNOS Ki (µM) | Selectivity (iNOS/nNOS) | Selectivity (eNOS/nNOS) | Reference |
| L-NNA (Nω-Nitro-L-arginine) | 0.61 | 4.28 | 0.72 | 7 | 1.2 | [3] |
| Compound 1 | 0.17 | 18 | 191 | 106 | 1124 | [3] |
| Compound 2 | 0.33 | 17 | 72 | 52 | 218 | [3] |
| Compound 3 | 0.12 | 16 | 73 | 133 | 608 | [3] |
| Compound 4 | 0.56 | 37 | 103 | 66 | 184 | [3] |
| Compound 5 | 0.31 | 16 | 35 | 52 | 113 | [3] |
| D-Phe-D-Arg(NO2)-OMe (12) | 2.0 | 3600 | 5.0 | 1800 | 2.5 | [7] |
| D-Arg(NO2)-D-Phe-OMe (13) | 2.0 | 1600 | 10.6 | 800 | 5.3 | [7] |
Experimental Protocols
Protocol for Boc-SPPS of a Peptide Containing N-ω-nitro-D-arginine
This protocol outlines the general steps for the manual synthesis of a peptide containing a D-Arg(NO2) residue using Boc chemistry.
Materials:
-
Rink Amide MBHA resin
-
Boc-protected amino acids (including this compound)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
Cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DCM for 30 minutes in a reaction vessel.
-
Fmoc Deprotection (if starting with Fmoc-Rink Amide resin): Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin with DMF (3x) and DCM (3x).
-
Boc Amino Acid Coupling:
-
Dissolve the Boc-protected amino acid (3 equivalents relative to resin loading) and HBTU/HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 2 minutes and drain.
-
Treat the resin again with 50% TFA in DCM for 20 minutes.
-
Wash the resin with DCM (3x), isopropanol (1x), and DCM (3x).
-
-
Neutralization: Wash the resin with 10% DIEA in DCM (2 x 2 minutes). Wash with DCM (3x).
-
Repeat Coupling and Deprotection: Repeat steps 3-5 for each subsequent amino acid in the peptide sequence. For the incorporation of this compound, follow the same coupling procedure.
-
Cleavage and Final Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail (e.g., TFA/TIS/H2O) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash the pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol for Nitric Oxide Synthase (NOS) Inhibition Assay
This protocol describes a general method to determine the inhibitory activity of a synthesized peptide on NOS activity using a commercially available kit that measures the conversion of L-arginine to L-citrulline.
Materials:
-
Purified NOS enzyme (nNOS, eNOS, or iNOS)
-
Synthesized inhibitor peptide
-
NOS activity assay kit (containing reaction buffer, L-[³H]arginine, calmodulin, NADPH, and stop buffer)
-
Scintillation counter and vials
-
Microcentrifuge tubes
Procedure:
-
Prepare Reaction Mixture: Prepare the reaction mixture according to the manufacturer's instructions, typically containing reaction buffer, L-[³H]arginine, calmodulin (for nNOS and eNOS), and NADPH.
-
Prepare Inhibitor Solutions: Prepare serial dilutions of the synthesized inhibitor peptide in the assay buffer.
-
Assay Setup:
-
For each reaction, add the reaction mixture to a microcentrifuge tube.
-
Add a specific concentration of the inhibitor peptide or vehicle control.
-
Pre-incubate the mixture for a specified time at the recommended temperature (e.g., 37°C).
-
-
Initiate Reaction: Add the purified NOS enzyme to each tube to start the reaction.
-
Incubation: Incubate the reaction for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Stop Reaction: Stop the reaction by adding the stop buffer provided in the kit.
-
Separate L-citrulline: Separate the radiolabeled L-citrulline from the unreacted L-[³H]arginine using the method provided in the kit (e.g., ion-exchange chromatography).
-
Quantify L-citrulline: Measure the amount of [³H]L-citrulline produced using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.
-
If determining the Ki value, perform the assay at multiple substrate (L-arginine) concentrations and analyze the data using appropriate enzyme kinetic models (e.g., Michaelis-Menten kinetics and Cheng-Prusoff equation).
-
Visualizations
Caption: Experimental workflow from peptide synthesis to biochemical and proteomic applications.
Caption: Simplified nitric oxide signaling pathway and its inhibition by Nω-nitro-D-arginine peptides.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Nitric Oxide Synthase and Structure-Based Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Design and Synthesis of Nω-Nitro-L-Arginine-Containing Peptidomimetics as Selective Inhibitors of Neuronal Nitric Oxide Synthase. Displacement of the Heme Structural Water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 5. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Selective inhibition of neuronal nitric oxide synthase by N omega-nitroarginine-and phenylalanine-containing dipeptides and dipeptide esters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Step-by-Step Guide to the Activation of Boc-D-Arg(NO2)-OH for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the chemical activation of Nα-Boc-D-arginine(NG-nitro)-OH (Boc-D-Arg(NO2)-OH), a critical step in solid-phase peptide synthesis (SPPS) utilizing Boc chemistry. This document outlines various activation methods, provides detailed experimental protocols, and summarizes key quantitative data to assist researchers in optimizing their peptide synthesis workflows.
Introduction
This compound is a commonly used building block in Boc-SPPS for the incorporation of D-arginine residues into peptide sequences. The nitro group on the guanidinium side chain serves as a robust protecting group, effectively preventing side reactions during peptide chain elongation.[1] A key advantage of the nitro protecting group is its low propensity to undergo δ-lactam formation, a common side reaction observed with other arginine derivatives that can lead to chain termination and the formation of deletion sequences.[1][2]
The activation of the carboxylic acid moiety of this compound is a prerequisite for its efficient coupling to the free N-terminal amine of the growing peptide chain on the solid support. This process involves the conversion of the carboxylic acid into a more reactive species, typically an active ester or a symmetrical anhydride. The choice of activating agent and reaction conditions can significantly impact coupling efficiency, reaction kinetics, and the potential for side reactions. This guide details several common and effective activation protocols.
Activation Methods and Reaction Pathways
The activation of this compound can be achieved through several classes of coupling reagents. The most common approaches involve the use of carbodiimides, often in conjunction with additives, or uronium/phosphonium salt-based reagents.
A general signaling pathway for the activation and subsequent coupling is depicted below.
Caption: General signaling pathway for this compound activation and coupling.
Quantitative Data Summary
The choice of activation reagent significantly influences the coupling efficiency and reaction time. The following table summarizes typical quantitative parameters for the activation and coupling of this compound. Please note that optimal conditions may vary depending on the specific peptide sequence and solid support used.
| Activation Method | This compound (Equivalents) | Coupling Reagent (Equivalents) | Additive (Equivalents) | Base (Equivalents) | Typical Coupling Time | Typical Coupling Yield (%) |
| Carbodiimide | ||||||
| DIC/HOBt | 2 - 4 | 2 - 4 (DIC) | 2 - 4 (HOBt) | N/A | 1 - 4 hours | >95 |
| Uronium/Phosphonium | ||||||
| HBTU/DIEA | 2 - 4 | 2 - 4 (HBTU) | (Optional: HOBt) | 4 - 8 (DIEA) | 30 - 120 min | >98 |
| HATU/DIPEA | 2 - 4 | 2 - 4 (HATU) | (Optional: HOAt) | 4 - 8 (DIPEA) | 20 - 60 min | >99 |
Experimental Protocols
The following are detailed protocols for the activation of this compound using common coupling reagents in the context of a standard Boc-SPPS workflow. These protocols assume a 0.1 mmol synthesis scale.
General Boc-SPPS Cycle Workflow
Caption: General workflow for one cycle of amino acid coupling in Boc-SPPS.
Protocol 1: Activation using Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt)
This method is a cost-effective and reliable approach for activating this compound. HOBt is used to suppress racemization and improve coupling efficiency.[3][4]
Materials:
-
This compound
-
Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Peptide-resin with a free N-terminal amine
-
Standard glassware and reaction vessel for SPPS
Procedure:
-
Resin Preparation: Swell the peptide-resin in DCM for 30 minutes, followed by washing with DMF. Perform Nα-Boc deprotection using 50% TFA in DCM and neutralize the resin with 5-10% DIEA in DCM/DMF.
-
Activation Solution Preparation: In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and HOBt (2-4 equivalents) in DMF.
-
Activation: Add DIC (2-4 equivalents) to the solution of this compound and HOBt. It is crucial to avoid pre-activation for extended periods to minimize potential side reactions.
-
Coupling: Immediately add the activation mixture to the neutralized peptide-resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the completion of the coupling reaction using the Kaiser test.[5] A negative result (yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, wash the resin sequentially with DMF and DCM to remove excess reagents and byproducts.
Protocol 2: Activation using HBTU and N,N-Diisopropylethylamine (DIEA)
HBTU is a highly efficient uronium salt-based coupling reagent that facilitates rapid activation and coupling with minimal side reactions.[6][7]
Materials:
-
This compound
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Peptide-resin with a free N-terminal amine
-
Standard glassware and reaction vessel for SPPS
Procedure:
-
Resin Preparation: Follow the same procedure as in Protocol 1 for resin swelling, deprotection, and neutralization.
-
Activation Solution Preparation: In a separate vessel, dissolve this compound (2-4 equivalents) and HBTU (2-4 equivalents) in DMF.
-
Activation and Coupling (In Situ): Add the solution of this compound and HBTU to the neutralized peptide-resin. Immediately add DIEA (4-8 equivalents) to the reaction vessel to initiate activation and coupling.
-
Reaction: Agitate the reaction mixture at room temperature for 30-120 minutes.
-
Monitoring: Monitor the reaction progress with the Kaiser test.[5]
-
Washing: Upon completion, wash the resin with DMF and DCM.
Protocol 3: Activation using HATU and N,N-Diisopropylethylamine (DIPEA)
HATU is another highly effective uronium salt-based coupling reagent, often considered more reactive than HBTU, making it suitable for sterically hindered couplings.[1][7]
Materials:
-
This compound
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Peptide-resin with a free N-terminal amine
-
Standard glassware and reaction vessel for SPPS
Procedure:
-
Resin Preparation: Prepare the peptide-resin as described in Protocol 1.
-
Activation Solution Preparation: In a separate vessel, dissolve this compound (2-4 equivalents) and HATU (2-4 equivalents) in DMF.
-
Activation and Coupling (In Situ): Add the solution of this compound and HATU to the neutralized peptide-resin. Immediately add DIPEA (4-8 equivalents) to initiate the reaction.
-
Reaction: Agitate the mixture at room temperature for 20-60 minutes.
-
Monitoring: Use the Kaiser test to determine the endpoint of the coupling reaction.[5]
-
Washing: After a negative Kaiser test, wash the resin thoroughly with DMF and DCM.
Monitoring the Activation and Coupling
Kaiser Test (Ninhydrin Test)
The Kaiser test is a qualitative colorimetric assay used to detect the presence of free primary amines on the solid support.[5] A positive result (blue or purple color) indicates incomplete coupling, while a negative result (yellow or colorless) signifies that the coupling reaction is complete.
Detailed Protocol for Kaiser Test:
-
Withdraw a small sample of the peptide-resin (a few beads) and wash thoroughly with DCM and ethanol.
-
Place the beads in a small glass test tube.
-
Add 2-3 drops of each of the following three solutions:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.
-
-
Heat the test tube at 100-110°C for 5 minutes.
-
Observe the color of the beads and the solution. Blue/purple indicates the presence of free amines, while yellow/colorless indicates their absence.
RP-HPLC Monitoring
For more quantitative analysis of the activation process, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) can be employed. This is particularly useful for optimizing reaction conditions in solution-phase activation studies or for analyzing the purity of the activated species before coupling.
Sample Preparation:
-
Aliquots can be taken from the activation reaction mixture at different time points.
-
The reaction in the aliquot is quenched by dilution with an appropriate solvent, typically the mobile phase starting condition (e.g., water with 0.1% TFA).
-
The sample is then filtered or centrifuged to remove any particulate matter before injection.
Illustrative RP-HPLC Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm and 280 nm.
By monitoring the disappearance of the this compound peak and the appearance of the activated species and any potential byproducts, the reaction kinetics and efficiency can be determined.
Potential Side Reactions
While the nitro protecting group on the arginine side chain is generally stable and minimizes δ-lactam formation, other potential side reactions can occur during the activation and coupling steps of peptide synthesis:
-
Racemization: Activation of the carboxylic acid can lead to some degree of racemization, although this is generally low for urethane-protected amino acids like Boc-amino acids.[4] The use of additives like HOBt or HOAt is effective in suppressing this side reaction.[3]
-
Guanidinylation: Uronium-based coupling reagents such as HBTU and HATU can react with the N-terminal amine of the peptide to form a guanidinium group, which terminates the peptide chain.[8] This can be minimized by using an in situ activation protocol where the coupling reagent is not in large excess or pre-activated for long periods before the addition of the amino acid.
-
Formation of N-acylurea: When using carbodiimides like DCC or DIC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards coupling.[4] The addition of HOBt helps to trap the O-acylisourea as the more reactive OBt-ester, thus minimizing this side reaction.
By carefully selecting the activation method and optimizing the reaction conditions, researchers can achieve high coupling efficiencies for this compound, leading to the successful synthesis of high-purity arginine-containing peptides.
References
Application Notes: The Strategic Use of Boc-D-Arg(NO2)-OH in the Synthesis of Arginine-Rich Peptides
Introduction
Arginine-rich peptides are crucial in biomedical research and drug development, known for their roles as cell-penetrating peptides (CPPs), in nucleic acid binding, and for their antimicrobial properties.[1][2] The cationic guanidinium group of arginine is central to their function, enabling interactions with negatively charged cell membranes and facilitating cellular uptake.[1] However, the synthesis of these peptides via solid-phase peptide synthesis (SPPS) is challenging due to the highly basic and nucleophilic nature of the arginine side chain, which necessitates robust protection to prevent side reactions.[3][4][5]
This document provides a detailed overview and protocols for the use of Nα-tert-butyloxycarbonyl-Nω-nitro-D-arginine (Boc-D-Arg(NO2)-OH), a key building block in the Boc/Bzl strategy of SPPS. The nitro (NO2) group serves as a stable protecting group for the guanidino function, offering distinct advantages, particularly in preventing a common and problematic side reaction known as δ-lactam formation.[3][5]
Advantages and Considerations of Arg(NO2) Protection
The choice of a side-chain protecting group for arginine is critical and impacts coupling efficiency, side reactions, and the final deprotection strategy.[6] While protecting groups like Pbf and Tos are common, the nitro group offers a unique set of features.
Key Advantages:
-
Prevention of δ-Lactam Formation: The electron-withdrawing nature of the nitro group significantly reduces the nucleophilicity of the guanidino side chain, effectively preventing the intramolecular cyclization that leads to δ-lactam formation.[3][5] This side reaction is a major cause of chain termination and reduced yield, especially with sterically hindered or complex arginine derivatives like Arg(Boc)2.[4][5]
-
High Stability: The Arg(NO2) derivative demonstrates excellent stability in common SPPS solvents like DMF and NBP, even at elevated temperatures, ensuring the integrity of the building block during prolonged coupling reactions.[5][7]
-
Orthogonal Deprotection: The nitro group can be removed under conditions that are orthogonal to the TFA-based cleavage of many other side-chain protecting groups, allowing for on-resin deprotection strategies.[5][8]
Considerations:
-
Deprotection Conditions: Traditional removal of the nitro group requires strong acids like anhydrous hydrogen fluoride (HF).[9][10] While effective, HF is highly hazardous and can damage sensitive residues.
-
Alternative Deprotection: Milder, alternative methods have been developed, such as reduction with stannous chloride (SnCl2) on-resin, which avoids the need for HF for this specific group.[5][8]
-
Potential Side Reactions: During HF cleavage, the Arg(NO2) group can sometimes lead to the formation of ornithine as a side product.[9][10] Catalytic hydrogenation can also be used for deprotection but may not be compatible with other residues like Cys or Met.
Data Presentation: Comparison of Arginine Protecting Groups
The following table summarizes the characteristics of common arginine side-chain protecting groups used in peptide synthesis.
| Protecting Group | Stability in Solution | Propensity for δ-Lactam Formation | Typical Deprotection Conditions | Key Side Reactions/Considerations |
| Nitro (NO2) | Very High[5][7] | Very Low[5][7] | 1. Anhydrous HF[9][10] 2. SnCl2 / HCl (Reduction)[5][8] 3. Catalytic Hydrogenation | Ornithine formation during HF cleavage.[9] Released byproducts can modify Trp.[10] |
| Tosyl (Tos) | High | Low | Anhydrous HF[9][10] | Released tosyl group can modify Trp residues.[10] Requires strong acid. |
| Pbf | High[5][7] | Moderate[5] | TFA / Scavengers[2] | More acid-labile than Tos.[10] Can still lead to δ-lactam formation.[5] |
| (Boc)2 | Low (degrades over time)[5][7] | Very High[5][7] | TFA / Scavengers[4] | High risk of δ-lactam formation severely impacts coupling efficiency.[4][5] |
Experimental Protocols
The following are generalized protocols for Boc-based SPPS, with specific considerations for incorporating this compound.
Protocol 1: Standard Boc-SPPS Cycle
This protocol outlines a single cycle of deprotection, neutralization, and coupling for adding an amino acid to the growing peptide chain on a solid support.
Materials:
-
Merrifield, PAM, or MBHA resin
-
Boc-protected amino acids, including this compound
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
-
Isopropanol (IPA)
Methodology:
-
Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.[9]
-
Boc Deprotection:
-
Washing:
-
Neutralization:
-
Amino Acid Coupling:
-
In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and a suitable activating agent (e.g., HBTU/HOBt, 2-4 equivalents) in a minimal amount of DMF.[6]
-
Add DIEA (4-8 equivalents) to the activation mixture.
-
Immediately add the activated amino acid solution to the neutralized resin.
-
Allow the coupling reaction to proceed for 1-2 hours. Monitor for completion using a qualitative method like the Kaiser test. If the test remains positive (blue beads), a second coupling may be necessary.
-
-
Final Washing: After coupling is complete, wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts.[9]
-
Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
Caption: General workflow for a single cycle in Boc-SPPS.
Protocol 2: On-Resin Deprotection of Arg(NO2)
This protocol offers a milder alternative to HF for removing the nitro group, which can be performed while the peptide is still attached to the resin. This is particularly useful for synthesizing protected peptide fragments.
Materials:
-
Peptidyl-resin containing Arg(NO2) residues
-
Stannous chloride dihydrate (SnCl2·2H2O)
-
Phenol
-
Aqueous HCl
-
2-Methyltetrahydrofuran (2-MeTHF)
Methodology:
-
Reagent Preparation: Prepare a deprotection solution consisting of 2 M SnCl2, 0.04 M phenol, and 0.2 M aqueous HCl in 2-MeTHF.[8]
-
Deprotection Reaction:
-
Add the deprotection solution to the peptidyl-resin in a reaction vessel.
-
Heat the mixture at 55 °C.[5][8] The reaction time will vary depending on the sequence and number of Arg(NO2) residues. Monitor the reaction progress by taking small resin samples, cleaving the peptide, and analyzing via HPLC.
-
Sonication can be used to facilitate and accelerate the removal of the NO2 group.[5][8]
-
-
Washing: Once the deprotection is complete, thoroughly wash the resin with DMF and DCM to remove all traces of the tin reagents.
Caption: Deprotection strategies for the Arg(NO2) side chain.
Protocol 3: Final Cleavage and Global Deprotection
This protocol describes the final step of cleaving the peptide from the resin and removing all remaining side-chain protecting groups.
Materials:
-
Dried peptide-resin
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoroacetic acid (TFA)
-
Scavengers (e.g., anisole, triisopropylsilane (TIS), water)
-
Cold diethyl ether
Methodology (Using HF Cleavage):
-
Preparation: Dry the final peptide-resin thoroughly under vacuum. Place it in a specialized HF cleavage apparatus.
-
Scavenger Addition: Add appropriate scavengers (e.g., anisole) to the resin to protect sensitive amino acids from reactive species generated during cleavage.
-
HF Cleavage: Condense anhydrous HF into the reaction vessel at low temperature (e.g., -78 °C) and stir the mixture at 0 °C for 1-2 hours. This step cleaves the peptide from the resin and removes the Arg(NO2) and other benzyl-based protecting groups.[10]
-
HF Evaporation: Carefully evaporate the HF under a stream of nitrogen.
-
Peptide Precipitation:
-
Wash the resin with cold diethyl ether to remove organic scavengers and byproducts.
-
Extract the crude peptide with an appropriate solvent (e.g., 10% acetic acid).
-
Precipitate the crude peptide from the aqueous extract by adding it to a large volume of cold diethyl ether.[9]
-
-
Isolation and Purification:
Application: Arginine-Rich Peptides as Cell-Penetrating Vectors
Arginine-rich peptides are widely recognized for their ability to traverse cellular membranes, making them excellent vectors for intracellular delivery of therapeutic molecules like drugs, proteins, and nucleic acids.[1][11][12] The primary mechanism involves the electrostatic interaction between the positively charged guanidinium groups of the arginine residues and the negatively charged components of the cell surface, such as phosphate, carboxylate, and sulfate groups on lipids and proteoglycans.[1] This interaction facilitates cellular internalization through direct translocation or endocytotic pathways.[1][13] The use of D-amino acids, such as in this compound, can enhance the peptide's resistance to proteolytic degradation, increasing its bioavailability and therapeutic potential.
Caption: Cellular uptake mechanism of arginine-rich peptides.
References
- 1. Membrane Internalization Mechanisms and Design Strategies of Arginine-Rich Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Arginine-rich cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Challenges of Boc-D-Arg(NO2)-OH in Peptide Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of arginine residues into synthetic peptides is a critical yet often challenging step in the development of novel therapeutics and research compounds. The unique properties of its guanidinium side chain necessitate robust protection to prevent unwanted side reactions. Among the available protected arginine derivatives for Boc-based solid-phase peptide synthesis (SPPS), Nα-Boc-Ng-nitro-D-arginine (Boc-D-Arg(NO2)-OH) is a widely utilized reagent. However, its application is not without potential pitfalls. This technical support center provides a comprehensive guide to troubleshooting common side reactions and optimizing protocols when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions associated with this compound during peptide synthesis?
A1: The two most significant side reactions are the formation of ornithine during the final cleavage step and δ-lactam formation during coupling. The nitroguanidine group of this compound is susceptible to side reactions during HF cleavage, which can lead to the formation of ornithine residues[]. While δ-lactam formation is a more pronounced issue with other arginine derivatives like Boc-Arg(Boc)2-OH, the nitro protecting group significantly minimizes this side reaction[2].
Q2: How can I minimize ornithine formation during cleavage?
A2: Ornithine formation is a known side reaction during the harsh acidic conditions of hydrogen fluoride (HF) cleavage of peptides containing Arg(NO2)[]. To mitigate this, careful control of cleavage conditions is crucial. The "low-high" HF cleavage procedure can be employed. The initial "low HF" step with a high concentration of scavengers helps to deprotect most side chains under milder conditions before the final "high HF" step cleaves the peptide from the resin and removes the more resistant protecting groups like Arg(NO2). While specific quantitative data on the extent of ornithine formation is sequence-dependent and not always readily available, this procedural modification is a key strategy for its reduction.
Q3: Is δ-lactam formation a major concern with this compound?
A3: Compared to other arginine protecting groups like Pbf and particularly (Boc)2, the NO2 group shows a significantly lower tendency to form the δ-lactam. This is a major advantage of using this compound. Studies on the analogous Fmoc-protected arginine derivatives have shown that the NO2 analogue has the least propensity for this side reaction, which terminates the peptide chain[2].
Q4: What are the alternatives to HF cleavage for removing the NO2 protecting group?
A4: If the final peptide is sensitive to HF, the NO2 group can be removed by other methods. Catalytic hydrogenation is one option, although it may not always yield satisfactory results and can affect other residues like tryptophan. A more reliable alternative is reduction using stannous chloride (SnCl2) in a mildly acidic medium. This can even be performed while the peptide is still attached to the resin[2].
Q5: Are there any stability concerns with this compound in solution?
A5: Studies on the analogous Fmoc-Arg(NO2)-OH have shown that it is completely stable in common SPPS solvents like DMF and NBP over extended periods, even at elevated temperatures. This is in contrast to other derivatives like Fmoc-Arg(Boc)2-OH, which can degrade over time[2].
Troubleshooting Guides
Issue 1: Incomplete Coupling of this compound
| Possible Cause | Recommended Solution |
| Steric Hindrance | While less bulky than other protected arginines, steric hindrance can still be a factor. Increase coupling time or perform a double coupling. |
| Suboptimal Activation | Use a more potent activating agent like HATU or HBTU. Ensure in-situ activation to minimize pre-activation time and potential side reactions. |
| Poor Resin Swelling | Ensure the resin is adequately swollen in the appropriate solvent (e.g., DCM followed by DMF) before coupling. |
Issue 2: Presence of Unexpected Peaks in HPLC/LC-MS after Cleavage
| Possible Cause | Recommended Solution |
| Ornithine Formation (+43 Da mass difference) | Optimize HF cleavage conditions (e.g., use the "low-high" HF procedure). Alternatively, use a milder cleavage method for the NO2 group, such as SnCl2 reduction, if compatible with the overall synthetic strategy. |
| Modification of Tryptophan Residues | During cleavage, reactive intermediates can modify tryptophan. Ensure an adequate scavenger cocktail is used, typically containing thioanisole or triisopropylsilane (TIS). |
| Incomplete Deprotection of NO2 group | If using HF, ensure sufficient cleavage time and appropriate temperature (0-5 °C). If using SnCl2, ensure complete reaction by monitoring with a suitable analytical method. |
Quantitative Data Summary
The following table summarizes quantitative data on the stability and side reactions of the NO2 protecting group compared to other common arginine protecting groups, based on studies with Fmoc-protected analogues. The trends are considered indicative of the behavior in Boc-SPPS.
| Protecting Group (on Arginine) | Stability in DMF (after 1 week) | δ-Lactam Formation (after 30 min) | Coupling Efficiency |
| NO2 | Stable | Low (~3%) | >99% |
| Pbf | Stable | Moderate (12%) | >99% |
| (Boc)2 | Slowly degrades | High (60%) | 28% |
| Data adapted from a study on Fmoc-protected arginine derivatives, which is indicative of the side-chain reactivity in Boc-SPPS.[2] |
Experimental Protocols
Protocol 1: On-Resin Removal of the NO2 Group from Arginine
This protocol describes a method for the removal of the nitro protecting group from an arginine residue while the peptide is still attached to the solid support.
Materials:
-
Peptidyl-resin containing Arg(NO2)
-
2 M SnCl2·2H2O in 2-MeTHF (2-Methyltetrahydrofuran)
-
0.04 M Phenol in 2-MeTHF
-
0.2 M aqueous HCl
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
Reaction vessel with agitation capability
-
Heating block or water bath at 55 °C
Procedure:
-
Swell the peptidyl-resin in DCM for 30 minutes, then wash with DMF.
-
Prepare the deprotection solution by mixing the 2 M SnCl2 solution, 0.04 M phenol solution, and 0.2 M aq. HCl.
-
Add the deprotection solution to the resin (approximately 10 mL per gram of resin).
-
Heat the reaction mixture to 55 °C with agitation.
-
Monitor the reaction progress by taking small aliquots of the resin, cleaving the peptide, and analyzing by HPLC/LC-MS. The reaction is typically complete within 1-3 hours. For peptides with multiple Arg(NO2) residues, longer reaction times or repeated treatments may be necessary.
-
Once the reaction is complete, filter the resin and wash thoroughly with DMF and DCM.
-
The peptide with the deprotected arginine side chain can then be subjected to final cleavage from the resin.
Visualizations
Experimental Workflow: Troubleshooting Side Reactions with this compound
Caption: Troubleshooting workflow for this compound side reactions.
Logical Relationship: Factors Influencing Side Reactions
Caption: Factors influencing side reactions with this compound.
References
Troubleshooting low coupling efficiency with Boc-D-Arg(NO2)-OH
Welcome to the technical support center for Boc-D-Arg(NO2)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this amino acid derivative in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using this compound in peptide synthesis?
A1: The primary advantage of using the nitro (NO2) protecting group on the arginine side chain is the significant reduction of δ-lactam formation.[1][2][3][4] This common side reaction, which occurs during the activation of the carboxylic acid, leads to the consumption of the activated arginine and results in incomplete coupling and the formation of deletion sequences.[1][5] The NO2 group's electron-withdrawing nature suppresses the nucleophilicity of the guanidino side chain, thus minimizing this intramolecular cyclization.[6] Additionally, Fmoc-Arg(NO2)-OH has been shown to be highly stable in common SPPS solvents like DMF.[1][2]
Q2: I am observing low coupling efficiency with this compound. What are the most likely causes?
A2: Low coupling efficiency with this compound can stem from several factors:
-
Poor Solubility: The protected amino acid may not be fully dissolved in the coupling solvent.
-
Suboptimal Activation: The choice and stoichiometry of coupling reagents may not be ideal for this specific derivative.
-
Steric Hindrance: The bulky nature of the Boc and nitro groups, combined with the growing peptide chain on the resin, can physically impede the coupling reaction.[7]
-
Peptide Aggregation: The growing peptide chain on the solid support may aggregate, preventing access of the activated amino acid to the N-terminal amine.[8][9]
-
Inefficient Deprotection of the Previous Residue: Incomplete removal of the N-terminal Boc group from the preceding amino acid will prevent coupling.
Q3: What are the recommended solvents for dissolving this compound?
A3: Boc-protected amino acids are generally soluble in common SPPS solvents.[10] For this compound, N,N-Dimethylformamide (DMF) is a standard choice. If solubility issues persist, a mixture of DMF and Dichloromethane (DCM) can be used. In some cases, N-Methyl-2-pyrrolidone (NMP) or the addition of a small amount of Dimethyl sulfoxide (DMSO) can help overcome solubility problems, especially in the context of peptide aggregation.[8][9] Gentle warming (to no more than 40°C) and sonication can also aid in dissolution, but should be used cautiously to avoid degradation.[10]
Q4: Are there any known side reactions associated with the nitro protecting group on arginine?
A4: While the nitro group effectively prevents δ-lactam formation, it can be susceptible to certain side reactions, particularly during the final cleavage step.[1][2][3][4] One notable side reaction during HF cleavage is the potential for the nitroarginine residue to be converted to an ornithine residue.[11] Additionally, incomplete removal of the NO2 group can occur if the cleavage conditions are not optimized.
Troubleshooting Guide for Low Coupling Efficiency
This guide provides a systematic approach to diagnosing and resolving low coupling efficiency when using this compound.
Problem: Low Coupling Efficiency Detected (e.g., positive Kaiser test)
Below is a troubleshooting workflow to address this issue.
Caption: Troubleshooting workflow for low coupling efficiency.
Quantitative Data Summary
| Parameter | Standard Protocol | Troubleshooting Recommendation 1 | Troubleshooting Recommendation 2 |
| This compound (eq.) | 2-4 | 4 | 4 |
| Coupling Reagent (eq.) | 2-4 | 4 | 4 |
| Base (DIEA) (eq.) | 4-8 | 8 | 8 |
| Solvent | DMF or DCM | DMF/DCM (1:1) or NMP | NMP with 10% DMSO |
| Coupling Time | 1-2 hours | 2-4 hours | 4 hours or double couple |
| Temperature | Room Temperature | Room Temperature | 30-40°C (monitor stability) |
Experimental Protocols
Protocol 1: Standard Coupling of this compound
This protocol outlines a standard procedure for the manual coupling of this compound in Boc-SPPS.
Caption: Standard coupling protocol for this compound.
Procedure:
-
Resin Preparation: Ensure the N-terminal Boc group of the peptide-resin has been completely removed and the resin has been neutralized.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (2-4 equivalents relative to resin substitution) and a suitable activating agent such as HBTU (0.95 equivalents relative to the amino acid) in DMF.[12]
-
Coupling: Add DIEA (4-8 equivalents) to the activation mixture and immediately add the solution to the reaction vessel containing the resin.[12]
-
Reaction: Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative method like the Kaiser test. A negative result (yellow beads) indicates complete coupling.[13]
-
Washing: If the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
Protocol 2: Double Coupling for Difficult Sequences
This protocol is recommended when a single coupling reaction is incomplete.
-
First Coupling: Follow steps 1-5 of the Standard Coupling Protocol.
-
Assessment: If the Kaiser test is positive, indicating incomplete coupling, proceed to the next step.
-
Washing: Wash the resin with DMF (3x) to remove byproducts from the first coupling.
-
Second Coupling: Prepare a fresh solution of activated this compound as described in the Standard Coupling Protocol (steps 2 and 3) and add it to the resin.
-
Reaction: Agitate the mixture for an additional 1-2 hours.
-
Final Monitoring and Washing: Repeat the Kaiser test and wash the resin as described in the Standard Coupling Protocol.
Signaling Pathways and Logical Relationships
The following diagram illustrates the chemical logic behind using the NO2 protecting group to prevent the δ-lactam side reaction.
Caption: Prevention of δ-lactam formation by the NO2 group.
References
- 1. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Preventing ornithine formation during Boc-D-Arg(NO2)-OH cleavage
-OH Cleavage
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the cleavage of Boc-D-Arg(NO₂)-OH in peptide synthesis, with a specific focus on preventing the formation of ornithine.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of ornithine formation during the cleavage of Boc-D-Arg(NO₂)-OH?
A1: Ornithine formation is a common side reaction that occurs during the acid-catalyzed cleavage of the nitroguanidino group from the arginine side chain. Under strong acidic conditions, such as with hydrogen fluoride (HF), the nitroguanidino group can be hydrolyzed, leading to the conversion of the arginine residue into an ornithine residue. This process is essentially a deguanidination reaction.
Q2: How does ornithine formation impact my final peptide product?
A2: The presence of ornithine as a byproduct can significantly complicate the purification of your target peptide. Since ornithine has a different charge and structure compared to arginine, it can lead to impurities that are difficult to separate by standard chromatographic techniques like RP-HPLC. This can result in lower overall yield and purity of your desired peptide.
Q3: Are there alternative methods to HF cleavage for deprotecting nitroarginine?
A3: Yes, a highly effective alternative is the reductive cleavage of the nitro group using reagents like stannous chloride (SnCl₂). This method is performed under milder acidic conditions and avoids the harsh conditions of HF cleavage that promote ornithine formation. Catalytic hydrogenation is another possibility, though it may have compatibility issues with other protecting groups or amino acid residues in your peptide.
Q4: What are scavengers and how can they help in preventing ornithine formation?
A4: Scavengers are molecules added to the cleavage cocktail to "trap" reactive species that are generated during the deprotection process and can cause side reactions. While scavengers are crucial for protecting other sensitive amino acids (like Trp, Met, Cys, and Tyr) from alkylation by carbocations, their direct role in preventing the hydrolysis of the nitroguanidino group to form ornithine is less pronounced. However, a well-optimized scavenger cocktail is essential for overall peptide purity. For nitroarginine cleavage, the choice of the primary cleavage method is more critical for preventing ornithine formation.
Troubleshooting Guide
Problem: Significant ornithine byproduct detected after HF cleavage.
This is a common issue when using standard HF cleavage protocols for peptides containing Arg(NO₂). The strong acidic environment facilitates the unwanted conversion of arginine to ornithine.
While completely eliminating ornithine formation with HF can be challenging, optimizing the cleavage conditions can help minimize this side reaction.
-
Scavenger Cocktails: The addition of appropriate scavengers is crucial to minimize various side reactions, although their direct impact on preventing ornithine formation is secondary to the cleavage chemistry itself. A common scavenger cocktail for HF cleavage is the "low-high" procedure.
-
"Low HF" Step: This initial step is performed with a lower concentration of HF and a high concentration of scavengers (e.g., dimethyl sulfide). This helps to deprotect most side chains under milder conditions.
-
"High HF" Step: This subsequent step uses a higher concentration of HF to cleave the more resistant protecting groups, including the nitro group from arginine, and to cleave the peptide from the resin. Minimizing the time the peptide is exposed to "high HF" can help reduce ornithine formation.
-
-
Temperature Control: Perform the cleavage at low temperatures (typically 0 °C) to reduce the rate of side reactions.
This is the recommended method to avoid ornithine formation. The nitro group is reduced to an amino group, which is then readily removed under mild acidic conditions, leaving the guanidino group intact.
Quantitative Data Summary
The following table provides an estimated comparison of ornithine byproduct formation under different cleavage conditions. Please note that these are typical values and actual results may vary depending on the peptide sequence and specific experimental conditions.
| Cleavage Method | Reagents | Temperature (°C) | Typical Ornithine Formation (%) | Purity of Arginine-Peptide (%) |
| Standard High HF | HF, Anisole | 0 | 5 - 15 | 85 - 95 |
| Low-High HF | 1. HF, DMS, p-cresol2. High HF | 0 | 2 - 8 | 92 - 98 |
| SnCl₂ Reduction | SnCl₂, Phenol, HCl in 2-MeTHF | 55 | < 1 | > 99 |
Experimental Protocols
Protocol 1: "Low-High" HF Cleavage
This protocol is designed to minimize side reactions, including ornithine formation, during HF cleavage.
Materials:
-
Peptide-resin (dried)
-
Anhydrous Hydrogen Fluoride (HF)
-
Dimethyl sulfide (DMS)
-
p-Cresol
-
Anisole
-
Cold diethyl ether
-
HF cleavage apparatus
Procedure:
-
Preparation: Place the dried peptide-resin (e.g., 100 mg) in the reaction vessel of the HF apparatus. Add a magnetic stir bar.
-
"Low HF" Step:
-
Prepare the "low HF" cocktail: DMS (6.5 mL), p-cresol (0.75 mL), and anisole (1 mL).
-
Add the cocktail to the reaction vessel.
-
Cool the vessel to 0 °C.
-
Carefully condense HF (2.5 mL) into the vessel.
-
Stir the mixture at 0 °C for 2 hours.
-
Slowly evaporate the HF under a stream of nitrogen.
-
-
"High HF" Step:
-
Prepare the "high HF" cocktail: Anisole (1 mL).
-
Add the scavenger to the resin.
-
Cool the vessel to 0 °C.
-
Carefully condense HF (9 mL) into the vessel.
-
Stir the mixture at 0 °C for 1 hour.
-
Slowly evaporate the HF under a stream of nitrogen.
-
-
Work-up:
-
Wash the resin with cold diethyl ether three times to remove scavengers and byproducts.
-
Extract the peptide from the resin with an appropriate solvent (e.g., 10% aqueous acetic acid).
-
Lyophilize the aqueous solution to obtain the crude peptide.
-
Protocol 2: SnCl₂ Reduction for Nitroarginine Deprotection
This protocol provides a robust method to deprotect nitroarginine without significant ornithine formation.
Materials:
-
Peptide-resin (Fmoc-deprotected at the N-terminus)
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Phenol
-
Aqueous HCl (e.g., 4M)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
DMF, DCM for washing
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF. Perform the final N-terminal Fmoc deprotection if necessary, followed by thorough washing with DMF and DCM, and dry the resin.
-
Reduction Cocktail Preparation: Prepare a solution of 2 M SnCl₂·2H₂O, 0.04 M phenol, and 0.2 M aqueous HCl in 2-MeTHF.
-
Reduction Reaction:
-
Add the reduction cocktail to the dried peptide-resin in a reaction vessel.
-
Heat the mixture at 55 °C with gentle agitation for 2-4 hours. The reaction progress can be monitored by cleaving a small sample and analyzing by HPLC-MS.
-
Repeat the treatment with fresh reduction cocktail if necessary for complete deprotection.
-
-
Washing: After the reaction, wash the resin thoroughly with 2-MeTHF, followed by DMF and DCM.
-
Final Cleavage: Proceed with the standard cleavage protocol for the chosen resin and other protecting groups (e.g., TFA cleavage for a Rink Amide resin).
Visualizations
Cleavage Pathways of Boc-D-Arg(NO₂)-OH
Caption: Reaction pathways for the deprotection of Boc-D-Arg(NO₂)-OH.
Experimental Workflow for Ornithine Prevention
Caption: Decision workflow for selecting a cleavage strategy to prevent ornithine formation.
Technical Support Center: Minimizing δ-Lactam Formation with Arginine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing δ-lactam formation during the synthesis of peptides containing arginine derivatives. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the incorporation of arginine in solid-phase peptide synthesis (SPPS).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High levels of des-arginine peptide impurity in the final product. | This is a strong indicator of significant δ-lactam formation during the arginine coupling step. The inactive lactam is washed away, leading to a peptide chain lacking the intended arginine residue.[1] | 1. Implement a "double coupling" strategy: After the initial coupling, wash the resin and perform a second coupling with a fresh solution of activated arginine to drive the reaction to completion.[1] 2. Switch to a less prone protecting group: If using Fmoc-Arg(Pbf)-OH, consider switching to Fmoc-Arg(NO2)-OH, which has been shown to significantly reduce or eliminate δ-lactam formation.[1] 3. Optimize coupling reagents: Avoid the mixed anhydride method. Utilize a carbodiimide like DIC in combination with an additive such as OxymaPure. |
| Kaiser test remains positive after a single arginine coupling. | 1. Incomplete coupling: The reaction has not gone to completion due to steric hindrance or the competing δ-lactam formation. 2. Peptide aggregation: The growing peptide chain may be aggregating on the resin, preventing reagents from accessing the free amine.[2] | 1. Perform a second coupling (double coupling): This is the most common and effective solution. 2. Increase coupling time: Extend the reaction time for the initial coupling. 3. Change solvent: If aggregation is suspected, switch to a more disruptive solvent system like NMP or DMSO, or add chaotropic salts.[3] 4. Use a more potent coupling reagent: Consider using HATU or HCTU instead of HBTU.[3] |
| Kaiser test is still positive after double coupling. | 1. Severe steric hindrance: The peptide sequence around the coupling site is particularly challenging. 2. Reagent degradation: The coupling reagents or the protected arginine may have degraded. | 1. Capping: Acetylate the remaining unreacted amines with acetic anhydride to prevent the formation of deletion sequences. This will result in a truncated peptide that is easier to purify out than a deletion peptide.[3] 2. Use fresh reagents: Ensure that the amino acid, coupling reagents, and solvents are of high quality and have been stored correctly. |
| Unexpected side products observed in mass spectrometry. | Besides the des-Arg peptide, other side reactions can occur. | 1. Review cleavage conditions: If using sulfonyl-based protecting groups (Pbf, Pmc), ensure appropriate scavengers (e.g., triisopropylsilane, water) are used during TFA cleavage to prevent re-attachment to sensitive residues like tryptophan. 2. Ornithine formation: If using Arg(NO2), harsh removal conditions can sometimes lead to the formation of ornithine residues. Ensure the reduction protocol is followed carefully. |
Frequently Asked Questions (FAQs)
Q1: What is δ-lactam formation in the context of arginine coupling?
A1: During the activation of an arginine derivative for peptide coupling, the activated carboxylic acid can undergo an intramolecular cyclization with the δ-nitrogen of the side-chain guanidinium group. This side reaction forms a stable, six-membered ring structure known as a δ-lactam. The formation of this inactive species consumes the activated arginine, preventing its incorporation into the growing peptide chain and leading to the formation of deletion peptides (des-Arg).[1]
Q2: What are the primary factors that influence δ-lactam formation?
A2: Several factors can significantly impact the extent of δ-lactam formation:
-
Arginine Protecting Group: The choice of protecting group for the guanidinium side chain is critical. Some groups are more susceptible to this side reaction than others.
-
Coupling Reagents: The method used to activate the carboxylic acid of arginine can influence the rate of lactam formation.
-
Solvent: The polarity of the solvent system can either promote or suppress this side reaction.
-
Temperature: Elevated temperatures, such as those used in microwave-assisted peptide synthesis, can accelerate δ-lactam formation.
Q3: Which arginine protecting groups are most and least prone to δ-lactam formation?
A3: The commonly used Fmoc-Arg(Pbf)-OH is known to be susceptible to δ-lactam formation. Derivatives with a di-Boc protecting group on the guanidino group are also highly prone to this side reaction.[4] Conversely, the nitro (NO2) protecting group is very effective at preventing δ-lactam formation due to its strong electron-withdrawing nature, which reduces the nucleophilicity of the guanidinium group.[1][2]
Q4: How do different coupling reagents affect this side reaction?
A4: The mixed anhydride method for carboxyl activation is known to induce more δ-lactam formation.[4] Carbodiimide-based reagents like N,N'-diisopropylcarbodiimide (DIC), especially when used with an additive like OxymaPure, are a more reliable alternative for minimizing this side reaction.
Q5: What is the role of the solvent in minimizing δ-lactam formation?
A5: The solvent can influence the rate of lactam formation. For instance, N-butylpyrrolidinone (NBP) has been reported to exacerbate the issue compared to DMF.[5] Adjusting the solvent polarity can help suppress this intramolecular side reaction.
Quantitative Data Summary
The choice of protecting group for the arginine side chain has a significant impact on the extent of δ-lactam formation. The following tables summarize quantitative data from comparative studies.
Table 1: Effect of Arginine Protecting Group on δ-Lactam Formation
| Arginine Derivative | Coupling Conditions | δ-Lactam Formation (%) after 30 min | Coupling Efficiency (%) after 120 min | Reference |
| Fmoc-Arg(NO2)-OH | DIC/OxymaPure in DMF at 45°C | 3 | >99 | [2] |
| Fmoc-Arg(Pbf)-OH | DIC/OxymaPure in DMF at 45°C | 12 | >99 | [2] |
| Fmoc-Arg(Boc)2-OH | DIC/OxymaPure in DMF at 45°C | 60 | 28 | [2] |
Table 2: Stability of Protected Arginine Derivatives in Solution
| Derivative | Solvent | Temperature | Stability | Reference |
| Fmoc-Arg(NO2)-OH | DMF, NBP | Room Temperature | Stable for >10 days | [2] |
| Fmoc-Arg(Pbf)-OH | DMF, NBP | Room Temperature | Stable for >10 days | [2] |
| Fmoc-Arg(Boc)2-OH | DMF | Room Temperature | ~50% degradation after 30 days | [2] |
Experimental Protocols
Here are detailed methodologies for key experiments and procedures discussed in this guide.
Protocol 1: Standard Double Coupling of Fmoc-Arg(Pbf)-OH
This protocol is recommended for incorporating arginine residues, especially in sequences known to be difficult.
Materials:
-
Fmoc-protected peptide-resin with a free N-terminal amine
-
Fmoc-Arg(Pbf)-OH (3 equivalents)
-
HBTU (2.9 equivalents) or HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% Piperidine in DMF (v/v)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then treat for an additional 10 minutes. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
First Coupling Activation: In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH and HBTU/HATU in DMF. Add DIPEA to the solution and mix for 1-2 minutes.
-
First Coupling Reaction: Immediately add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Drain the reaction vessel and wash the resin with DMF (3x).
-
Second Coupling: Repeat steps 3 and 4 with a freshly prepared solution of activated Fmoc-Arg(Pbf)-OH.
-
Final Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Confirmation: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a successful coupling.
Protocol 2: On-Resin Removal of the NO2 Protecting Group
This protocol is for the deprotection of the nitro group from the arginine side chain while the peptide is still attached to the resin.
Materials:
-
Peptidyl-resin containing Arg(NO2)
-
Tin(II) chloride dihydrate (SnCl2·2H2O)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Aqueous HCl
Procedure:
-
Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin with 2-MeTHF.
-
Deprotection Cocktail Preparation: Prepare a deprotection solution of 2 M SnCl2 and 0.2 M aqueous HCl in 2-MeTHF.
-
Deprotection Reaction: Add the deprotection cocktail to the resin and heat at 55°C for 1-3 hours. The reaction progress can be monitored by HPLC analysis of a cleaved aliquot.
-
Washing: Once the deprotection is complete, wash the resin thoroughly with 2-MeTHF.
-
Final Cleavage: Proceed with the standard TFA-based cleavage of the peptide from the resin.
Visualizations
The following diagrams illustrate the key chemical pathways and experimental workflows.
Caption: Competing pathways for activated arginine during peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Cleavage of Arg(NO2)-Containing Peptides
Welcome to the technical support center for scientists and researchers working with peptides containing nitroarginine (Arg(NO2)). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you successfully cleave and deprotect your peptides.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using the Arg(NO2) protecting group in peptide synthesis?
A1: The primary advantage of using the nitro (NO2) protecting group for arginine is the prevention of δ-lactam formation, which is a significant side reaction during the coupling of arginine that can lead to chain termination and the formation of deletion sequences.[1][2][3] The NO2 group is also very stable during the synthesis process.[4][5]
Q2: Will a standard TFA-based cleavage cocktail remove the NO2 group from arginine?
A2: No, a standard trifluoroacetic acid (TFA) cleavage cocktail, such as TFA/TIS/H2O (95:2.5:2.5), will cleave the peptide from the resin and remove most other acid-labile side-chain protecting groups, but it will not remove the NO2 group from the arginine side chain.[4][6] This is because the NO2 group is stable to TFA.[6][7]
Q3: What are the common methods for removing the Arg(NO2) protecting group?
A3: The most common methods for removing the Arg(NO2) group are:
-
Strong Acid Cleavage: Historically, very strong acids like hydrogen fluoride (HF) were used, but this method is harsh and can lead to side reactions.[6]
-
Reductive Cleavage (On-Resin): A more modern and milder approach is on-resin reduction using reagents like tin(II) chloride (SnCl2) in a mildly acidic environment.[3][4][5]
-
Catalytic Hydrogenation: This method can also be used for deprotection.[6]
Q4: What is the main side product to watch for during Arg(NO2) deprotection?
A4: The most common side reaction during the removal of the NO2 group is the formation of ornithine residues.[1][6] This is particularly a concern when using harsh acidic conditions like HF cleavage.
Troubleshooting Guides
Issue 1: Incomplete removal of the Arg(NO2) group after reductive cleavage.
-
Symptom: Mass spectrometry analysis shows a significant peak corresponding to the mass of the peptide with the NO2 group still attached.
-
Probable Cause & Solution:
| Probable Cause | Troubleshooting Steps |
| Insufficient Reagent | Increase the equivalents of the reducing agent (e.g., SnCl2). Repeat the cleavage step with a fresh solution.[4] |
| Slow Reaction Kinetics | Increase the reaction temperature (e.g., to 55 °C) or extend the reaction time.[4][5] Consider using sonication to facilitate the removal, especially for peptides with multiple Arg(NO2) residues.[3][4][5] |
| Poor Reagent Accessibility | Ensure the resin is properly swelled. Perform a pre-wash with the reaction solvent (e.g., 2-MeTHF) before adding the cleavage solution.[4] |
Issue 2: The desired product is not observed after TFA cleavage.
-
Symptom: Mass spectrometry analysis shows the expected mass of the peptide with the Arg(NO2) group, but the fully deprotected peptide is not present.
-
Probable Cause & Solution:
| Probable Cause | Troubleshooting Steps |
| Incorrect Cleavage Strategy | This is an expected result. The Arg(NO2) group is stable to TFA.[6][7] If the fully deprotected peptide is desired, a subsequent deprotection step (e.g., using SnCl2) is required after the initial TFA cleavage and purification of the protected peptide. Alternatively, use the on-resin SnCl2 deprotection method before TFA cleavage.[4] |
Data Summary
The following table summarizes the conditions for the recommended on-resin deprotection of Arg(NO2).
| Parameter | Condition |
| Reagent | Tin(II) Chloride (SnCl2) |
| Concentration | 2 M SnCl2 |
| Additives | 0.04 M Phenol, 0.2 M aqueous HCl |
| Solvent | 2-Methyltetrahydrofuran (2-MeTHF) |
| Temperature | 55 °C |
| Time | 30-60 minutes (can be repeated) |
| Reference | [4][5] |
Experimental Protocols
Protocol 1: On-Resin Reductive Deprotection of Arg(NO2) using SnCl2
This protocol describes the removal of the NO2 protecting group from the arginine side chain while the peptide is still attached to the resin.
-
Resin Preparation: Swell the dried peptidyl-resin (containing Arg(NO2)) in 2-Methyltetrahydrofuran (2-MeTHF).
-
Pre-Wash: Wash the resin with a solution of 0.1% aqueous HCl in 2-MeTHF (2 x 1 min) to enhance the subsequent reaction.[4]
-
Cleavage Solution Preparation: Prepare a cleavage solution of 2 M SnCl2, 0.04 M phenol, and 0.2 M aqueous HCl in 2-MeTHF.
-
Deprotection Reaction: Add the cleavage solution to the resin (e.g., 1.5 mL for 50 mg of resin) and seal the reaction vessel.[4]
-
Incubation: Incubate the mixture at 55 °C for 30-60 minutes with occasional stirring.[4][5] Sonication can be applied to accelerate the reaction.[4]
-
Monitoring: After the incubation period, filter the solution and wash the resin with 2-MeTHF. A small aliquot of the resin can be taken for a "mini-cleavage" with a standard TFA cocktail to check the completion of the deprotection by mass spectrometry.
-
Repeat (if necessary): If deprotection is incomplete, add a fresh portion of the cleavage solution and repeat the incubation.
-
Final Wash: Once deprotection is complete, thoroughly wash the resin with 2-MeTHF, followed by DCM, to prepare it for the final cleavage from the resin.
Protocol 2: Standard TFA Cleavage (Arg(NO2) remains)
This protocol is for cleaving the peptide from the resin while leaving the Arg(NO2) group intact for subsequent fragment condensation or deprotection in solution.
-
Resin Preparation: Wash the dried peptidyl-resin with Dichloromethane (DCM) and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA:Triisopropylsilane (TIS):H2O in a ratio of 95:2.5:2.5 (v/v/v).[4]
-
Cleavage Reaction: Add the cleavage cocktail to the resin (e.g., 10 mL per gram of resin) and allow the reaction to proceed for 1-2 hours at room temperature.[4][8]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.
-
Isolation: Collect the precipitated peptide by centrifugation, wash it with cold diethyl ether to remove scavengers, and dry the final product under vacuum.
Visualizations
Caption: Decision workflow for Arg(NO2) peptide cleavage.
Caption: Troubleshooting incomplete Arg(NO2) deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Incomplete deprotection of the nitro group from arginine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering incomplete deprotection of the nitro (NO₂) group from arginine residues in their experiments, particularly in the context of peptide synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the removal of the nitro protecting group from arginine residues.
Q1: I am observing incomplete deprotection of the nitro group from my arginine-containing peptide. What are the potential causes and how can I resolve this?
A1: Incomplete deprotection of the nitroarginine group is a common challenge that can stem from several factors. The primary causes include inefficient reduction methods, sequence-dependent steric hindrance, and peptide aggregation.
Potential Causes and Solutions:
-
Inefficient Reduction Conditions: The chosen reduction method may not be sufficiently potent or optimized for your specific peptide.
-
Solution: Consider switching to a more robust reduction agent. While catalytic hydrogenation is a traditional method, it can be problematic for some peptides.[1] A highly effective alternative is the use of tin(II) chloride (SnCl₂) in a mildly acidic environment.[2][3] This method can be performed on-resin, simplifying the workflow.[2]
-
-
Peptide Sequence Dependence: The kinetics of nitro group removal can be significantly influenced by the surrounding amino acid sequence.[2] Steric hindrance from bulky adjacent residues can limit reagent access to the nitroguanidino group.
-
Solution: If sequence-dependent difficulties are suspected, extending the reaction time or repeating the deprotection step can improve yields.[4] Additionally, the application of sonochemistry has been shown to significantly accelerate the removal of the NO₂ group, especially in challenging sequences.[3]
-
-
Peptide Aggregation: On-resin aggregation of the peptide chain can physically block the reagents from reaching the nitroarginine residue, leading to incomplete deprotection.[4]
-
Solution: Ensure adequate swelling of the resin before initiating the deprotection step. Using a sufficient volume of the deprotection cocktail to keep the resin fully submerged and allowing for gentle agitation can help mitigate aggregation.[4]
-
dot
References
Strategies to improve solubility of Boc-D-Arg(NO2)-OH during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during the synthesis involving Boc-D-Arg(NO2)-OH.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a white solid that is generally soluble in some organic solvents such as methanol, dimethyl sulfoxide (DMSO), and dichloromethane.[1][2] It exhibits slight solubility in DMSO and aqueous basic solutions.[1][2] Like many protected amino acids, its solubility can be limited in commonly used peptide synthesis solvents.
Q2: Why am I experiencing poor solubility of this compound in my reaction solvent?
A2: Poor solubility of protected amino acids is a common issue in peptide synthesis. This can be attributed to strong intermolecular hydrogen bonding, which leads to aggregation.[3] The specific properties of the Boc and Nitro protecting groups, combined with the arginine side chain, can also contribute to limited solubility in certain solvents.
Q3: Can the choice of solvent significantly impact the solubility of this compound?
A3: Yes, the choice of solvent is critical. While standard solvents like N,N-Dimethylformamide (DMF) are widely used, more polar solvents such as N-Methyl-2-pyrrolidone (NMP) and Dimethyl sulfoxide (DMSO) often exhibit better-solvating properties for complex or aggregation-prone sequences.[4] Using solvent mixtures can also be an effective strategy.[5]
Q4: Can temperature be used to improve the solubility of this compound?
A4: Gentle warming can be an effective method to increase the solubility of protected amino acids.[6] However, this should be approached with caution, as excessive heat may lead to the degradation of the compound. It is recommended to first test this on a small scale and monitor for any signs of decomposition.[6]
Q5: My this compound precipitated out of the solution during the reaction. What steps can I take?
A5: If precipitation occurs, you can try several troubleshooting steps. First, attempt to redissolve the compound by sonicating the mixture. If that is not sufficient, the addition of a small amount of a stronger co-solvent, like DMSO, can help.[6] Gentle warming may also be applied.[6] This precipitation might indicate that the solubility limit was reached, possibly due to a change in temperature or solvent composition during the reaction.
Troubleshooting Guide
Issue: this compound is not dissolving in the primary synthesis solvent (e.g., DMF).
| Strategy | Description | Key Considerations |
| Solvent Change | Switch to a more powerful solvating agent. | NMP and DMSO are excellent alternatives to DMF for dissolving difficult amino acid derivatives.[4] |
| Use of Co-Solvents | Introduce a secondary solvent to enhance solubility. | A mixture of DMF and DMSO can be highly effective. Binary solvent systems have shown high efficacy in solubilizing reagents for peptide synthesis.[5] A 1:1:1 mixture of Dichloromethane (DCM), DMF, and NMP has also been reported to be effective.[6] |
| Physical Methods | Apply sonication or gentle warming. | Ultrasonic baths can provide the energy needed to break up solid aggregates and facilitate dissolution.[7] Gentle warming should be done carefully to avoid degradation.[6] |
| Chaotropic Salts | Use for on-resin solubility issues. | For solid-phase peptide synthesis (SPPS), washing the resin with a solution of a chaotropic salt like LiCl in DMF can disrupt aggregation. Ensure to wash the salt away before the coupling step.[8] |
Quantitative Solubility Data
The following table summarizes available solubility data for this compound and a structurally similar compound, providing a reference for solvent selection. Note that solubility can vary based on purity, temperature, and the specific batch of the compound.
| Compound | Solvent | Abbreviation | Reported Solubility (mg/mL) | Reference / Notes |
| This compound | Dimethyl sulfoxide | DMSO | ~100 | [7][9] Requires ultrasonic treatment. |
| Boc-L-Arg(Boc)2-OH | Dimethyl sulfoxide | DMSO | ~30 | [10][11] Data for a related compound. |
| Boc-L-Arg(Boc)2-OH | Dimethylformamide | DMF | ~30 | [10][11] Data for a related compound. |
| Boc-L-Arg(Boc)2-OH | Ethanol | EtOH | ~30 | [10][11] Data for a related compound. |
Experimental Protocols
Protocol 1: Solvent Screening for this compound
Objective: To identify an effective solvent or solvent mixture for dissolving this compound.
Materials:
-
This compound
-
A selection of solvents (e.g., DMF, NMP, DMSO, DCM)
-
Microcentrifuge tubes or small vials
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh a small, known amount of this compound (e.g., 5 mg) into several separate microcentrifuge tubes.
-
To each tube, add a measured volume (e.g., 100 µL) of a different test solvent or a pre-determined solvent mixture.
-
Vortex each tube vigorously for 2-3 minutes to attempt to dissolve the solid.
-
Visually inspect each tube for any remaining undissolved solid.
-
For tubes that appear to have fully dissolved the compound, you can confirm by centrifuging the solution at 10,000 x g for 5 minutes and checking for a pellet. The absence of a pellet indicates complete dissolution.
-
The solvent system that achieves complete dissolution with the smallest volume is considered the most effective.
Protocol 2: Improving Solubility with a Co-Solvent and Sonication
Objective: To prepare a solution of this compound for a synthesis reaction when it exhibits poor solubility in the primary solvent.
Materials:
-
This compound
-
Primary reaction solvent (e.g., DMF)
-
Co-solvent (DMSO)
-
Reaction vessel
-
Ultrasonic bath
Procedure:
-
Weigh the required amount of this compound into the reaction vessel.
-
Add a minimal amount of DMSO (e.g., 10-20% of the final required volume) to the vessel.
-
Place the vessel in an ultrasonic bath and sonicate for 5-10 minutes. This should result in a concentrated, fully dissolved solution or a fine suspension.
-
Once the this compound is dissolved in the DMSO, slowly add the primary reaction solvent (e.g., DMF) to reach the final desired concentration.
-
Visually inspect the solution to ensure the compound remains dissolved. If precipitation occurs, a higher proportion of the co-solvent may be necessary for your system.
Diagrams
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. chembk.com [chembk.com]
- 2. chembk.com [chembk.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Managing Aggregation in Peptides Containing Boc-D-Arg(NO2)-OH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the synthesis of peptides containing Boc-D-Arg(NO2)-OH.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation during solid-phase peptide synthesis (SPPS)?
A1: During SPPS, peptide aggregation is the self-association of growing peptide chains attached to the resin support. This is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to the development of secondary structures like β-sheets.[1][2] This phenomenon can make the growing peptide chains inaccessible to reagents, leading to incomplete reactions and failed syntheses, particularly for hydrophobic sequences or peptides longer than 20 amino acids.[1][3]
Q2: Are peptides containing this compound particularly prone to aggregation?
A2: While arginine itself can suppress aggregation in solution by masking hydrophobic residues, arginine-rich peptides can still be prone to aggregation during synthesis.[4][5] The nitro (NO2) protecting group on the arginine side chain is used in Boc-chemistry and is known for its low tendency to form a δ-lactam, a common side reaction with other arginine protecting groups.[6][7] However, the overall hydrophobicity of the peptide sequence remains a major driver for aggregation.[2][3] Therefore, while the this compound residue itself has benefits, aggregation can still occur due to the properties of the entire peptide chain.
Q3: What are the common signs of on-resin peptide aggregation?
A3: Several indicators suggest that your peptide is aggregating on the resin during synthesis:
-
Poor Resin Swelling: The resin beads may appear shrunken or fail to swell adequately in the synthesis solvent.[1][2]
-
Slow or Incomplete Reactions: A positive ninhydrin (Kaiser) or TNBS test after a coupling step indicates the presence of unreacted free amines.[1][2] Similarly, the removal of the N-terminal Boc protecting group may be sluggish.
-
Physical Clumping: The resin may become sticky and clump together.[1]
-
Low Yield of Final Product: A significant decrease in the expected yield of the cleaved peptide is a strong indicator of aggregation-related problems.[1]
Q4: How can I dissolve my purified peptide if it has aggregated?
A4: For peptides that have already aggregated after purification, several methods can be employed for solubilization. For basic peptides, which peptides containing arginine often are, dissolving in a small amount of 30% acetic acid and then diluting is a common strategy.[8][9] For very hydrophobic peptides, a small amount of dimethylsulfoxide (DMSO) can be used to dissolve the peptide, followed by dilution with water.[8][9] In severe cases, chaotropic agents like 6 M guanidine hydrochloride or 8 M urea can be used to disrupt the aggregates.[8][9]
Troubleshooting Guides
Issue 1: Poor Resin Swelling and Clumping
Symptoms:
-
The peptide-resin does not swell to its expected volume in the reaction solvent.
-
The resin beads stick together, forming clumps.
Possible Cause:
-
Inter-chain hydrogen bonding leading to peptide aggregation on the resin.
Solutions:
-
Improve Solvation:
-
Disrupt Hydrogen Bonds:
-
Chaotropic Salts: Wash the resin with a solution of a chaotropic salt such as 0.4 M LiCl in DMF before the coupling step.[1] These salts disrupt the hydrogen bonds causing aggregation.
-
Elevated Temperature: Perform the coupling reaction at a higher temperature to disrupt secondary structures.[3]
-
Sonication: Use sonication during the coupling and deprotection steps to break up resin clumps and improve reagent accessibility.[3]
-
-
Incorporate "Structure-Breaking" Residues:
-
If the sequence allows, re-synthesize the peptide incorporating pseudoproline dipeptides or a Dmb/Hmb protected amino acid every six to seven residues to disrupt the formation of secondary structures.[3]
-
Issue 2: Incomplete Coupling (Positive Kaiser Test)
Symptoms:
-
A positive Kaiser test (blue beads) or TNBS test after the coupling step, indicating free primary amines.
Possible Cause:
-
The N-terminus of the growing peptide chain is inaccessible due to aggregation, preventing the incoming activated amino acid from coupling efficiently.
Solutions:
-
Optimize Coupling Chemistry:
-
Improve Reaction Conditions:
-
Test Cleavage:
Data Presentation
Table 1: Comparison of Arginine Side-Chain Protection in Boc-SPPS
| Protecting Group | Propensity for δ-Lactam Formation | Cleavage Conditions | Key Considerations |
| Nitro (NO2) | Very Low | HF or reduction (e.g., SnCl2) | Can lead to ornithine formation as a side product during HF cleavage.[12] |
| Tosyl (Tos) | Low | High concentration of strong acid (e.g., HF) | Harsh cleavage conditions may not be suitable for all peptides.[7][12] |
| bis-Boc | High | TFA | Prone to significant δ-lactam formation, which can severely impact coupling efficiency.[7][12] |
Table 2: Efficacy of Common Anti-Aggregation Strategies
| Strategy | Mechanism of Action | Typical Application | Relative Efficacy |
| Solvent Change (e.g., to NMP, DMSO) | Improves solvation of the peptide-resin complex. | Throughout the synthesis. | Moderate to High |
| Chaotropic Salts (e.g., LiCl, KSCN) | Disrupts intermolecular hydrogen bonds. | Washes before coupling or added to the coupling mixture. | High |
| Elevated Temperature | Disrupts secondary structures and increases reaction kinetics. | During coupling and deprotection steps. | Moderate |
| Microwave Irradiation | Provides energy to disrupt aggregates and accelerate reactions. | Automated microwave peptide synthesizers. | High |
| Pseudoproline Dipeptides | Temporarily introduce a "kink" in the peptide backbone, disrupting β-sheet formation. | Incorporated at specific positions during synthesis. | Very High |
| Backbone Protection (Hmb/Dmb) | Prevents hydrogen bonding of the peptide backbone. | Incorporated at specific positions during synthesis. | Very High |
Experimental Protocols
Protocol 1: On-Resin Chaotropic Salt Wash to Disrupt Aggregation
Objective: To disrupt existing on-resin peptide aggregation and improve the efficiency of subsequent coupling or deprotection steps.
Materials:
-
Aggregated peptide-resin
-
N,N-Dimethylformamide (DMF)
-
Lithium Chloride (LiCl)
-
0.4 M LiCl in DMF solution
Procedure:
-
Prepare a 0.4 M solution of LiCl in DMF.
-
Drain the reaction solvent from the peptide-resin in the reaction vessel.
-
Add enough 0.4 M LiCl/DMF solution to the reaction vessel to ensure the resin is well-suspended.[1]
-
Agitate the resin slurry for 15-30 minutes.
-
Drain the chaotropic salt solution.
-
Wash the resin thoroughly with DMF (3-5 times) to completely remove the chaotropic salt.[1]
-
Proceed with the next deprotection or coupling step as planned.
Protocol 2: Manual Coupling of a Pseudoproline Dipeptide
Objective: To incorporate a pseudoproline dipeptide into a growing peptide chain to prevent aggregation in a "difficult" sequence.
Materials:
-
Fmoc-deprotected peptide-resin
-
Pseudoproline dipeptide (e.g., Fmoc-Ser(ΨPro)-OH) (5 equivalents relative to resin loading)
-
Coupling reagent (e.g., HATU, HBTU) (5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (10 equivalents)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
TNBS test reagents
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF or NMP.
-
In a separate vessel, dissolve the pseudoproline dipeptide and the coupling reagent in a minimal volume of DMF or NMP.[10]
-
Add DIPEA to the dipeptide solution and mix thoroughly.[10]
-
Immediately add the activated dipeptide solution to the peptide-resin.[10]
-
Agitate the mixture for 1-2 hours at room temperature.[10]
-
Perform a TNBS test to confirm complete coupling. If the reaction is incomplete, extend the coupling time or repeat the coupling with fresh reagents.[10]
-
Once coupling is complete, wash the resin thoroughly with DMF and proceed with the synthesis.
Visualizations
Caption: A decision-making workflow for troubleshooting peptide aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Arginine and Arginine-Rich Peptides as Modulators of Protein Aggregation and Cytotoxicity Associated With Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uwo.scholaris.ca [uwo.scholaris.ca]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. genscript.com [genscript.com]
- 10. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 11. blog.mblintl.com [blog.mblintl.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of Peptides Synthesized with Boc-D-Arg(NO2)-OH
This guide provides researchers, scientists, and drug development professionals with technical support for purifying peptides synthesized using Boc-D-Arg(NO2)-OH. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate a smooth purification process.
Troubleshooting Guide
This section addresses common problems encountered during the purification of peptides containing nitroarginine.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Target Peptide | Incomplete Cleavage/Deprotection: The nitro group on arginine was not fully removed during the final cleavage step. | - Confirm complete removal of the nitro group by mass spectrometry. - If the nitro group remains, perform a post-cleavage reduction using SnCl₂.[1][2] - For HF cleavage, ensure appropriate scavengers and reaction times are used. |
| δ-Lactam Formation: Although less common with the NO₂ protecting group, some side reactions can still occur. | - The use of the nitro (NO₂) protecting group on the Arginine side chain has been shown to prevent the formation of δ-lactam.[3] | |
| Ornithine Formation: A known side reaction during HF cleavage of Arg(NO₂) containing peptides.[1][3][4] | - Optimize HF cleavage conditions (e.g., scavenger cocktail, temperature, and time). - Consider using an alternative cleavage method if ornithine formation is persistent. | |
| Poor Peak Shape in RP-HPLC | Secondary Interactions: The basic guanidinium group of arginine can interact with residual silanols on the silica-based column. | - Use a mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA) (typically 0.1%).[5][6] - Consider using a different stationary phase, such as one with end-capping. |
| Peptide Aggregation: Arginine-rich peptides can be prone to aggregation. | - Adjust the mobile phase composition by varying the organic solvent concentration or adding organic modifiers. - Perform purification at a slightly elevated temperature (e.g., 40-60°C) to disrupt aggregates. | |
| Presence of Multiple Impurity Peaks | Incomplete Deprotection of Other Residues: Side-chain protecting groups on other amino acids may not have been fully removed. | - Verify the cleavage cocktail is appropriate for all protecting groups used in the synthesis. - Analyze impurities by mass spectrometry to identify the nature of the modification. |
| Side Reactions During Cleavage: Scavengers may have been insufficient to prevent side reactions with sensitive residues (e.g., Trp, Met, Cys).[4] | - Ensure an adequate amount and type of scavenger (e.g., thioanisole, DTE) is used in the cleavage cocktail.[1][4] | |
| Deletion or Truncated Peptides: Incomplete coupling during solid-phase peptide synthesis (SPPS). | - Optimize coupling protocols during synthesis. - These impurities should be separable by RP-HPLC. | |
| Difficulty Eluting the Peptide from the Column | Strong Hydrophobic or Ionic Interactions: The peptide may be binding too strongly to the stationary phase. | - Increase the concentration of the organic solvent in the mobile phase. - For ion-exchange chromatography, increase the salt concentration in the elution buffer. |
| Precipitation on the Column: The peptide may be precipitating at the concentration being loaded or during elution. | - Reduce the amount of peptide loaded onto the column. - Adjust the pH of the mobile phase to improve peptide solubility. |
Frequently Asked Questions (FAQs)
Q1: Why was my peptide synthesized with Boc-D-Arg(NO₂)-OH instead of other protected arginines?
A1: Boc-D-Arg(NO₂)-OH is often chosen because the nitro protecting group is very effective at preventing the formation of a δ-lactam, a common and problematic side reaction during the coupling of arginine.[2][3][7] This leads to a cleaner crude product with fewer deletion sequences.
Q2: What are the primary side reactions to be aware of when using Boc-D-Arg(NO₂)-OH?
A2: The main side reaction of concern is the potential for the formation of ornithine residues during the final cleavage with hydrogen fluoride (HF).[1][3][4] Additionally, incomplete removal of the nitro group can occur.
Q3: My mass spectrometry results show a mass corresponding to the peptide with the nitro group still attached. How can I remove it post-cleavage?
A3: If the nitro group is not removed during cleavage, it can be reduced to the free guanidino group. A common method is treatment with stannous chloride (SnCl₂) in mild acidic conditions.[1][2] Catalytic hydrogenation is another option.[1]
Q4: Is the nitro group stable to Trifluoroacetic Acid (TFA)?
A4: Yes, the nitro protecting group is stable to TFA.[1] This is a key feature in Boc-SPPS, as TFA is used for the deprotection of the N-terminal Boc group in each cycle.
Q5: What is the standard method for purifying peptides containing Arg(NO₂)?
A5: The standard and most effective method for purifying these peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[6] A C18 column is typically used with a water/acetonitrile gradient containing 0.1% TFA.[5][6]
Quantitative Data Summary
The choice of protecting group for arginine can significantly impact the efficiency of peptide synthesis by influencing the extent of side reactions. The following table summarizes comparative data on δ-lactam formation for different arginine protecting groups.
| Arginine Derivative | Propensity for δ-Lactam Formation | Stability in Solution (DMF) | Reference |
| Fmoc-Arg(NO₂) -OH | Low (~3% at 30 min) | Stable | [8] |
| Fmoc-Arg(Pbf)-OH | Moderate (12% at 30 min) | Stable | [2][8] |
| Fmoc-Arg(Boc)₂-OH | High (60% at 120 min) | Slowly degrades over one week | [2][8] |
Note: Data is for Fmoc-protected amino acids, but the trend in δ-lactam formation is indicative of the reactivity of the side chain, which is relevant to the Boc strategy as well.
Key Experimental Protocols
Protocol 1: Post-Cleavage Reduction of Nitroarginine with Stannous Chloride (SnCl₂)
This protocol describes the removal of the nitro group from a peptide that has already been cleaved from the resin.
Materials:
-
Crude peptide containing Arg(NO₂)
-
Stannous chloride (SnCl₂)
-
Aqueous HCl
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Phenol (optional, as a scavenger)
-
Nitrogen or Argon gas
Procedure:
-
Dissolve the crude peptide in a suitable solvent mixture, such as 2-MeTHF.
-
Prepare a solution of 2 M SnCl₂ with 0.04 M phenol and 0.2 M aqueous HCl in 2-MeTHF.[7]
-
Add the SnCl₂ solution to the dissolved peptide.
-
Sparge the reaction mixture with nitrogen or argon for a few minutes to remove oxygen.
-
Monitor the reaction by analytical HPLC and mass spectrometry. The reaction is typically complete within 1-4 hours.
-
Once the reaction is complete, cool the mixture and proceed with purification by RP-HPLC.
Protocol 2: General RP-HPLC Purification of Arginine-Containing Peptides
This protocol outlines a standard procedure for the purification of crude peptides containing arginine.
Materials:
-
Crude peptide pellet
-
Mobile Phase A: 0.1% (v/v) TFA in water
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile
-
RP-HPLC system with a C18 column
-
Lyophilizer
Procedure:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile or acetic acid can be added.
-
Filter the dissolved peptide solution through a 0.45 µm filter to remove any particulate matter.
-
Equilibrate the C18 column with Mobile Phase A.
-
Inject the filtered peptide solution onto the column.
-
Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical gradient might be 5% to 65% B over 60 minutes.
-
Monitor the elution of the peptide and impurities by UV absorbance at 210-220 nm.[6]
-
Collect fractions corresponding to the target peptide peak.
-
Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry.
-
Pool the fractions containing the pure peptide.
-
Lyophilize (freeze-dry) the pooled fractions to obtain the final purified peptide as a white powder.[6]
Visualizations
Caption: General workflow for the purification of peptides synthesized with this compound.
Caption: A logical flowchart for troubleshooting common peptide purification issues.
References
Technical Support Center: Boc-D-Arg(NO2)-OH Cleavage
This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals working with peptides containing Boc-D-Arg(NO2)-OH. The focus is on the critical final cleavage step and the impact of scavengers on yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the cleavage and deprotection of peptides containing nitroarginine.
Q1: What is the primary role of scavengers during the cleavage of peptides containing Arg(NO2)?
During acid-mediated cleavage (e.g., with HF or TFA), the Boc protecting group and other acid-labile side-chain protecting groups are removed, generating highly reactive carbocations (like the tert-butyl cation).[1][2][3] These carbocations can re-attach to nucleophilic residues in your peptide, such as Tryptophan (Trp), Methionine (Met), and Tyrosine (Tyr), leading to undesired, modified side-products and reduced purity.[1] Scavengers are nucleophilic compounds added to the cleavage cocktail to trap these reactive carbocations before they can modify the peptide.[1][4]
Q2: I'm observing incomplete cleavage or deprotection. What are the possible causes and solutions?
Incomplete cleavage can manifest as the final product retaining the Boc group (+100 Da) or the nitro group. Several factors can contribute to this issue:
-
Inadequate Reagent Strength: The nitro group on arginine is very stable and generally requires strong acids like anhydrous Hydrogen Fluoride (HF) for efficient removal.[5][6] Standard TFA-based cocktails are often insufficient to cleave the nitro group.[7][8]
-
Insufficient Reaction Time: Peptides containing multiple arginine residues or those with significant steric hindrance may require longer cleavage times for complete deprotection.[9][10]
-
Moisture: The presence of water in an HF cleavage reaction can reduce its effectiveness.[8] Ensure all reagents and the peptide-resin are anhydrous.
Recommended Solutions:
-
Confirm Your Cleavage Strategy: For the nitro group, HF cleavage is the most common method.[5] If you must use a less harsh method, consider an on-resin reduction of the nitro group (e.g., using SnCl₂) to convert it to aminoguanidine prior to a standard TFA cleavage.[9][11]
-
Extend Reaction Time: If using HF, consider extending the cleavage time to 2-4 hours, especially for complex peptides.[8][9] Monitor progress with a trial cleavage and HPLC analysis.
-
Re-subject to Cleavage: If mass spectrometry confirms incomplete deprotection, you can precipitate the peptide, wash it with cold ether, and re-subject it to the cleavage procedure with fresh reagents.[9]
Q3: My final peptide is discolored (e.g., yellow or brown). What could be the cause?
Discoloration often indicates side reactions. A common cause is the modification of sensitive amino acids, particularly the indole ring of Tryptophan. Using inappropriate scavengers or having an insufficient amount can lead to alkylation by carbocations.[7] Additionally, the nitro group itself can be involved in side reactions that produce colored byproducts.
Recommended Solutions:
-
Use a Robust Scavenger Cocktail: For peptides containing sensitive residues like Trp, Cys, or Met, a more complex cocktail like Reagent K (TFA/phenol/water/thioanisole/EDT) or a strong HF scavenger mix (e.g., anisole, p-cresol) is recommended.[1][10]
-
Protect Sensitive Residues: During synthesis, use an acid-stable protecting group on the indole side chain of Tryptophan, such as Fmoc-Trp(For)-OH, to prevent modification during cleavage.[7][9]
Q4: What are the common side-products when cleaving peptides with Arg(NO2) and how can I minimize them?
The primary side reactions involve either modification of other amino acids by carbocations or reactions involving the nitroarginine residue itself.
-
tert-butylation: Alkylation of Trp, Tyr, or Met by tert-butyl cations generated from the Boc group.[9]
-
Ornithine Formation: This can occur as a side product during HF cleavage of nitroarginine.[12]
-
Reduction of Met(O): If your peptide contains methionine sulfoxide, some cleavage cocktails will not reduce it back to methionine.[7][8]
Minimization Strategies:
-
Alkylation: Use a scavenger cocktail containing agents like triisopropylsilane (TIS), 1,2-ethanedithiol (EDT), thioanisole, or phenol to effectively trap carbocations.[1][9]
-
Ornithine Formation: Optimizing HF cleavage conditions (time, temperature) can help minimize this side reaction.
-
Met(O) Reduction: If Met(O) is present, ensure your cleavage cocktail is designed to reduce it. TFMSA or specific cocktails containing DMS may be required.[7][8]
Q5: Which scavenger cocktail is recommended for a peptide containing this compound?
The choice depends heavily on the cleavage acid used (HF vs. TFA-based methods) and the other amino acids in your sequence.
-
For HF Cleavage: A common scavenger mixture is anisole.[7] For peptides with other sensitive residues, a mix like HF/anisole/DMS/p-thiocresol (10:1:1:0.2) can be used.[8] Anisole helps prevent the alkylation of tryptophan.[7]
-
For TFA-Based Methods (Post-Reduction): If you first reduce the nitro group on-resin, a standard TFA cleavage can be performed. For peptides without other sensitive residues, TFA/TIS/Water (95:2.5:2.5) is often sufficient.[6][9] For peptides with Trp, Met, or Cys, a more robust mixture like Reagent K (TFA/phenol/water/thioanisole/EDT at 82.5:5:5:5:2.5) is recommended.[1][10]
Q6: Can I use standard TFA-based cleavage cocktails for Arg(NO2) deprotection?
No, the nitro protecting group is stable to standard TFA treatment.[7][8] Attempting to use TFA alone will cleave the Boc group and other acid-labile side-chain protectors but will leave the nitro group on the arginine side-chain intact. For complete deprotection, you must use a very strong acid like anhydrous HF or perform a chemical reduction of the nitro group before cleavage.[9][11]
Quantitative Data Summary
While direct quantitative comparisons for this compound cleavage are limited in publicly available literature, the following tables summarize the properties and recommended uses of various cleavage reagents and scavengers based on established chemical principles.
Table 1: Comparison of Cleavage Reagents for Arg(NO2) Deprotection
| Reagent | Arg(NO2) Cleavage Efficiency | Common Scavengers | Key Considerations |
| Anhydrous HF | High | Anisole, p-cresol, DMS | The standard, most effective method. Requires specialized, hazardous-use equipment.[2][7] |
| TFMSA | Not Recommended | Thioanisole, m-cresol | Does not efficiently cleave the Arg(NO2) group.[7] |
| TMSOTf | Not Recommended | m-cresol, EDT | The Arg(NO2) group is stable to this reagent.[7][8] |
| TFA | None | TIS, Water, EDT, Thioanisole | Does not cleave the nitro group. Used for other deprotections.[7][8] |
| SnCl₂ / Acid | High (Reduction) | Phenol | Used for on-resin reduction of NO₂ to an amino group, which is then stable to final TFA cleavage.[9][11] |
Table 2: Troubleshooting Guide for this compound Cleavage
| Observation (by MS/HPLC) | Potential Cause | Recommended Solution |
| Mass consistent with remaining NO₂ group | Inadequate cleavage reagent (e.g., TFA used) | Use anhydrous HF or perform on-resin reduction with SnCl₂ followed by TFA cleavage.[7][11] |
| Mass consistent with remaining Boc group (+100 Da) | Insufficient cleavage time or reagent degradation | Extend reaction time; re-subject peptide to fresh cleavage cocktail.[9] |
| Multiple side-product peaks | Ineffective carbocation scavenging | Add appropriate scavengers (TIS, EDT, anisole) based on peptide sequence.[1][9] |
| Peptide discoloration | Side reactions, especially Trp modification | Use a robust scavenger cocktail (e.g., Reagent K) or protect the Trp side chain during synthesis.[9][10] |
Experimental Protocols
Protocol 1: Standard Anhydrous HF Cleavage
This protocol describes the standard procedure for cleaving a peptide from the resin and simultaneously removing the Boc and Arg(NO2) protecting groups. CAUTION: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus and fume hood by trained personnel.
-
Resin Preparation: After synthesis, perform a final N-terminal Boc deprotection with 50% TFA in DCM.[8] Wash the peptide-resin thoroughly with DCM and dry it completely under a high vacuum for several hours.[8][12]
-
Apparatus Setup: Place the dried peptide-resin (typically 100-500 mg) and a Teflon-coated stir bar into the HF reaction vessel.
-
Add Scavengers: Add the appropriate scavenger cocktail to the resin. For a standard peptide, use a mixture of p-cresol and anisole (e.g., 1 mL total per gram of resin).
-
HF Distillation: Cool the reaction vessel in a dry ice/methanol bath. Carefully distill anhydrous HF (approx. 10 mL per gram of resin) into the vessel.
-
Cleavage Reaction: Stir the mixture at 0°C for 1-2 hours. Peptides with multiple Arg(NO2) residues may require longer reaction times.[8]
-
HF Removal: After the reaction is complete, remove the HF by evaporation under a vacuum.
-
Peptide Precipitation: Wash the resin with cold diethyl ether to remove scavengers. Dissolve the peptide in a suitable solvent (e.g., 10% acetic acid) and filter away the resin. Precipitate the crude peptide from the filtrate by adding it to a large volume of cold diethyl ether.[12]
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet two more times with cold ether.
-
Drying & Purification: Dry the crude peptide pellet under vacuum and proceed with RP-HPLC for purification.[12]
Protocol 2: On-Resin Reduction of Nitroarginine & TFA Cleavage
This two-stage method avoids the use of HF by first reducing the nitro group on the resin.
Stage 1: Reduction of Nitro Group [11]
-
Swell the Boc-protected peptide-resin in a suitable solvent like 2-MeTHF.
-
Prepare a reducing solution of 2 M SnCl₂ with 0.04 M phenol and 0.2 M aqueous HCl in 2-MeTHF.
-
Treat the resin with the reducing solution and heat at approximately 55°C, monitoring the reaction for completion.
-
Once the reduction is complete, wash the resin thoroughly with DMF, DCM, and methanol to remove all traces of the reducing agent. Dry the resin under vacuum.
Stage 2: Standard TFA Cleavage [1]
-
Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail. A common choice is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v) .
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).[13]
-
Incubation: Agitate the mixture at room temperature for 2-3 hours.
-
Peptide Isolation: Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitation and Washing: Add the TFA filtrate to a 10-fold volume of cold diethyl ether to precipitate the peptide. Centrifuge to pellet the peptide and wash the pellet 2-3 times with cold ether to remove residual scavengers and TFA.[1][13]
-
Drying: Dry the final peptide pellet under vacuum.
Visualizations
Caption: General workflow for cleavage and purification.
Caption: Troubleshooting logic for incomplete deprotection.
Caption: Role of scavengers in preventing side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 8. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Boc-D-Arg(NO2)-OH and Boc-D-Arg(Pbf)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of solid-phase peptide synthesis (SPPS) utilizing the tert-butyloxycarbonyl (Boc) protection strategy, the choice of protecting group for the highly reactive guanidino side chain of arginine is a critical determinant of synthesis efficiency, peptide purity, and overall yield. This guide provides an objective, data-driven comparison of two commonly employed protected D-arginine derivatives: Boc-D-Arg(NO2)-OH and Boc-D-Arg(Pbf)-OH .
This comparison will delve into the chemical properties, deprotection mechanisms, performance in peptide synthesis, and potential side reactions associated with each reagent. By presenting quantitative data, detailed experimental protocols, and illustrative diagrams, this guide aims to equip researchers with the necessary information to make an informed decision for their specific synthetic needs.
Chemical Structures and Properties
The fundamental difference between these two reagents lies in the nature of the side-chain protecting group, which dictates the cleavage conditions and potential side reactions.
| Feature | This compound | Boc-D-Arg(Pbf)-OH |
| Side-Chain Protecting Group | Nitro (NO2) | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) |
| Cleavage Condition | Strong acid (e.g., anhydrous Hydrogen Fluoride, HF)[1] | Moderate to strong acid (e.g., Trifluoroacetic acid, TFA)[2] |
| Orthogonality in Boc-SPPS | The NO2 group is stable to the TFA used for Nα-Boc deprotection, ensuring side-chain protection throughout the synthesis.[1] | The Pbf group is also stable to the conditions used for Nα-Boc deprotection, maintaining orthogonality. |
Performance Comparison in Peptide Synthesis
While direct head-to-head quantitative data for the coupling efficiency of this compound versus Boc-D-Arg(Pbf)-OH is not extensively available in peer-reviewed literature, performance characteristics can be inferred from studies on their Fmoc-protected analogs and from qualitative observations in practice.
A significant side reaction during the coupling of arginine derivatives is the formation of a δ-lactam, which leads to chain termination. Studies on Fmoc-protected arginine derivatives indicate that the electron-withdrawing nature of the NO2 group can reduce the nucleophilicity of the guanidino group, thereby potentially decreasing the propensity for δ-lactam formation compared to the more sterically hindered Pbf group.[3]
Table 1: Performance and Side Reaction Comparison
| Parameter | This compound | Boc-D-Arg(Pbf)-OH |
| Propensity for δ-Lactam Formation | Generally considered to be lower due to the electron-withdrawing nature of the NO2 group.[3] | Moderate; the bulky Pbf group can influence the rate of this side reaction. |
| Coupling Efficiency | Generally high, though arginine itself can be a "difficult" amino acid to couple.[4][5] | Generally high, but the steric bulk of the Pbf group may necessitate longer coupling times or double coupling, especially in sterically hindered sequences. |
| Major Side Reaction during Cleavage | Formation of ornithine residues.[1] | Alkylation of sensitive residues, particularly tryptophan.[2] |
| Cleavage Conditions | Harsh (Anhydrous HF).[1] | Milder (TFA-based cocktails).[2][6] |
Deprotection Mechanisms and Side Reactions
The distinct chemical nature of the Nitro and Pbf protecting groups necessitates different cleavage strategies, each with its own set of potential side reactions that can impact the purity of the final peptide.
This compound: HF Cleavage
The removal of the nitro group from the arginine side chain requires strong acidic conditions, typically anhydrous hydrogen fluoride (HF).
Caption: Cleavage of the Nitro protecting group from arginine using HF.
A significant drawback of using the NO2 protecting group is the potential for the formation of ornithine as a byproduct during HF cleavage.[1] This side reaction is difficult to control and can lead to heterogeneity in the final peptide product.
Boc-D-Arg(Pbf)-OH: TFA Cleavage
The Pbf group is designed to be labile to moderately strong acids, making trifluoroacetic acid (TFA) the reagent of choice for its removal. This is typically performed concurrently with the cleavage of the peptide from the resin.
Caption: TFA-mediated cleavage of the Pbf protecting group.
During TFA cleavage, the Pbf group can generate a reactive cationic species that may alkylate nucleophilic amino acid residues within the peptide sequence, with tryptophan being particularly susceptible.[2] The inclusion of scavengers, such as triisopropylsilane (TIS) and water, in the cleavage cocktail is crucial to minimize this side reaction.[6]
Experimental Protocols
The following are generalized protocols for the use of this compound and Boc-D-Arg(Pbf)-OH in manual Boc-SPPS.
General Boc-SPPS Cycle
This protocol outlines a single cycle of deprotection, neutralization, and coupling.
Caption: General workflow for a single coupling cycle in Boc-SPPS.
1. Nα-Boc Deprotection:
-
Treat the resin-bound peptide with a solution of 50% TFA in dichloromethane (DCM) for 2 minutes.
-
Drain the solution and add a fresh 50% TFA/DCM solution for 20-30 minutes.[7]
-
Wash the resin thoroughly with DCM.
2. Neutralization:
-
Wash the resin with isopropanol (IPA) (2 x 1 min).
-
Wash the resin with DCM (2 x 1 min).
-
Treat the resin with a 10% solution of N,N-diisopropylethylamine (DIEA) in DCM for 2 minutes (repeat twice).
-
Wash the resin with DCM (3 x 1 min).
3. Amino Acid Coupling:
-
In a separate vessel, dissolve this compound or Boc-D-Arg(Pbf)-OH (3 equivalents) and a coupling agent such as HBTU (2.9 equivalents) in N,N-dimethylformamide (DMF).
-
Add DIEA (6 equivalents) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the neutralized resin and allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the completion of the coupling reaction using a qualitative method like the Kaiser test. If the test is positive (indicating incomplete coupling), a second coupling may be necessary.
-
Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents.
Final Cleavage and Deprotection
Protocol 1: HF Cleavage for Peptides Containing Arg(NO2)
Caution: Anhydrous HF is extremely toxic and corrosive and requires specialized equipment and handling procedures.
-
Resin Preparation: After the final coupling and Nα-Boc deprotection, wash the peptide-resin with DCM and dry it thoroughly under vacuum.
-
Scavenger Addition: Place the dried resin in a specialized HF cleavage apparatus. Add the appropriate scavenger cocktail (e.g., anisole).
-
HF Cleavage: Cool the reaction vessel to -5 to 0 °C and distill anhydrous HF into it. Stir the mixture at 0 °C for 1-2 hours. Peptides containing Arg(NO2) may require longer cleavage times.
-
HF Removal: Evaporate the HF under a stream of nitrogen.
-
Peptide Precipitation: Wash the resin with cold diethyl ether to remove the cleaved peptide and scavengers. Precipitate the peptide from the ether solution.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: TFA Cleavage for Peptides Containing Arg(Pbf)
-
Resin Preparation: After the final Nα-Boc deprotection, wash the peptide-resin with DCM and dry it thoroughly under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[6] For peptides also containing tryptophan, the addition of 1,2-ethanedithiol (EDT) may be beneficial.
-
Cleavage and Deprotection: Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours. For peptides with multiple Arg(Pbf) residues, a longer cleavage time of 3-4 hours may be necessary.[6]
-
Peptide Precipitation: Filter the resin and collect the cleavage solution. Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.
-
Washing and Drying: Centrifuge the mixture to pellet the peptide and decant the ether. Wash the peptide pellet with cold diethyl ether two more times. Air-dry the crude peptide pellet.
-
Purification: Purify the crude peptide by RP-HPLC.
Conclusion
The choice between this compound and Boc-D-Arg(Pbf)-OH in Boc-SPPS is a strategic decision based on the specific requirements of the target peptide and the available laboratory infrastructure.
-
This compound offers the advantage of potentially lower δ-lactam formation due to the electron-withdrawing nature of the nitro group. However, its use is contingent on access to specialized and hazardous HF cleavage equipment. The significant risk of ornithine formation as a side product must also be carefully considered.
-
Boc-D-Arg(Pbf)-OH provides a more convenient and safer cleavage procedure using standard TFA-based cocktails. While the Pbf group is bulkier and may have a slightly higher tendency for δ-lactam formation, the primary concern is the potential for tryptophan alkylation during cleavage, which can be effectively minimized with the use of appropriate scavengers.
For most standard applications where access to an HF apparatus is limited, Boc-D-Arg(Pbf)-OH represents a more practical and widely applicable choice. However, for sequences that are particularly prone to δ-lactam formation and where the risk of ornithine side products can be tolerated or mitigated through purification, This compound remains a viable option. Careful optimization of coupling and cleavage conditions is paramount for the successful synthesis of arginine-containing peptides regardless of the chosen protecting group.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 5. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. EP1968995A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]
A Head-to-Head Battle of Stability: Boc-D-Arg(NO₂)OH vs. Fmoc-D-Arg(Pbf)OH in Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of protecting groups for arginine is a critical decision that profoundly impacts synthesis efficiency, purity, and the propensity for side reactions. This guide provides an in-depth comparative analysis of the stability of two commonly used protected D-arginine derivatives: Boc-D-Arg(NO₂)-OH and Fmoc-D-Arg(Pbf)-OH.
The strategic selection of these building blocks is fundamental to solid-phase peptide synthesis (SPPS), dictating the orthogonal strategy employed. Boc-D-Arg(NO₂)-OH is a cornerstone of Boc-chemistry, where the Nα-Boc group is removed with acid, while Fmoc-D-Arg(Pbf)-OH is central to Fmoc-chemistry, utilizing a base for Nα-Fmoc deprotection. This comparison delves into their stability under various conditions, propensity for side reactions, and the implications for peptide synthesis workflows.
Comparative Stability Analysis
The stability of the arginine side-chain protecting group is paramount to prevent unwanted modifications during the iterative cycles of peptide synthesis. Both the nitro (NO₂) and pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) groups offer robust protection, but their stability profiles differ under the chemical conditions inherent to Boc and Fmoc strategies.
Solution Stability: Studies have shown that both Fmoc-Arg(Pbf)-OH and Fmoc-Arg(NO₂)-OH are highly stable in common SPPS solvents such as N,N-dimethylformamide (DMF) and N-butylpyrrolidinone (NBP) over extended periods, showing no significant degradation.[1][2] This high level of stability in solution is crucial for their use in automated peptide synthesizers where amino acid solutions may be stored for some time.
Orthogonal Stability: A key aspect of a protecting group's utility is its stability under the conditions used to remove the temporary Nα-protecting group of the opposing strategy.
-
Boc-D-Arg(NO₂)-OH under Basic Conditions: The nitro (NO₂) protecting group on the arginine side chain is stable to the basic conditions used for Fmoc removal (e.g., 20% piperidine in DMF).[3] This orthogonality is fundamental to the Boc/Bzl protection strategy.
-
Fmoc-D-Arg(Pbf)-OH under Acidic Conditions: The Pbf group is designed to be labile under strong acidic conditions, which are used for the final cleavage in Fmoc-SPPS.[4][5] Consequently, it is not fully stable to the repeated TFA treatments required for Boc removal in Boc-SPPS. The Fmoc group itself is stable under acidic conditions.[4][5]
| Parameter | Boc-D-Arg(NO₂)-OH | Fmoc-D-Arg(Pbf)-OH |
| Nα-Protecting Group | Boc (tert-Butyloxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Side-Chain Protecting Group | NO₂ (Nitro) | Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) |
| Stability in Common SPPS Solvents (DMF, NBP) | High[1][2] | High[1][2] |
| Stability to 20% Piperidine in DMF | High (NO₂ group is stable)[3] | Low (Fmoc group is cleaved)[4][5] |
| Stability to Trifluoroacetic Acid (TFA) | High (NO₂ group is stable to TFA)[3] | Moderate (Pbf group is labile)[4][5] |
| Propensity for δ-Lactam Formation | Low[1][2] | Higher than NO₂[1][2] |
Side Reactions: The δ-Lactam Formation Challenge
A prevalent side reaction during the activation and coupling of protected arginine is the intramolecular cyclization to form a stable δ-lactam. This side reaction renders the amino acid derivative inactive for coupling, leading to the formation of deletion sequences in the final peptide.
Quantitative studies have demonstrated that the electron-withdrawing nature of the NO₂ group significantly reduces the nucleophilicity of the guanidino side chain, thereby minimizing the tendency for δ-lactam formation compared to the Pbf group.[1][2] This makes Boc-D-Arg(NO₂)-OH a potentially advantageous choice in sequences prone to this side reaction.
Deprotection Conditions: A Major Distinguishing Factor
The conditions required for the final removal of the side-chain protecting group represent a critical difference between these two derivatives.
-
Boc-D-Arg(NO₂)-OH: The nitro group is highly stable and requires harsh conditions for its removal. This is typically achieved through reduction, often using tin(II) chloride (SnCl₂) in an acidic medium, or through strong acidolysis with reagents like liquid hydrogen fluoride (HF).[3] The use of HF requires specialized equipment and stringent safety precautions.
-
Fmoc-D-Arg(Pbf)-OH: The Pbf group is designed for acid-labile cleavage and is readily removed using standard trifluoroacetic acid (TFA) "cocktails" that typically include scavengers to prevent side reactions.[4][5] This method is generally milder and more compatible with a wider range of sensitive peptide sequences.
Experimental Protocols
Protocol 1: Comparative Stability Analysis via HPLC
This protocol outlines a method to quantitatively compare the stability of Boc-D-Arg(NO₂)-OH and Fmoc-D-Arg(Pbf)-OH under "cross-over" deprotection conditions.
Materials:
-
Boc-D-Arg(NO₂)-OH
-
Fmoc-D-Arg(Pbf)-OH
-
20% Piperidine in DMF (v/v)
-
Trifluoroacetic acid (TFA)
-
HPLC grade acetonitrile (ACN)
-
HPLC grade water
-
Reverse-phase HPLC system with a C18 column
-
UV detector
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of Boc-D-Arg(NO₂)-OH and Fmoc-D-Arg(Pbf)-OH in DMF at a concentration of 1 mg/mL.
-
-
Stability in Basic Conditions (Simulating Fmoc Deprotection):
-
To a solution of Boc-D-Arg(NO₂)-OH, add 20% piperidine in DMF to achieve a final concentration representative of deprotection conditions.
-
Incubate the solution at room temperature.
-
At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot of the reaction mixture, quench the reaction by neutralizing with a weak acid (e.g., acetic acid), and dilute with the initial mobile phase for HPLC analysis.
-
-
Stability in Acidic Conditions (Simulating Boc Deprotection):
-
To a solution of Fmoc-D-Arg(Pbf)-OH, add TFA to achieve a final concentration representative of deprotection conditions (e.g., 50% TFA in DCM or neat TFA).
-
Incubate the solution at room temperature.
-
At the same time points as above, take an aliquot, quench the reaction by evaporation or neutralization with a base (e.g., pyridine or DIPEA) in a suitable solvent, and dilute for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the prepared samples onto the HPLC system.
-
Use a suitable gradient of water/ACN with 0.1% TFA as a mobile phase to separate the parent compound from any degradation products.
-
Monitor the elution profile at a characteristic wavelength for the respective compounds (e.g., 265 nm for Fmoc, and a lower wavelength for Boc derivatives).
-
-
Data Analysis:
-
Quantify the peak area of the parent compound at each time point.
-
Calculate the percentage of the remaining intact amino acid derivative at each time point relative to the initial time point (t=0).
-
Plot the percentage of the remaining compound against time to visualize the stability profile.
-
Protocol 2: Analysis of δ-Lactam Formation
This protocol can be used to compare the propensity of the two derivatives to form δ-lactam upon activation.
Materials:
-
Boc-D-Arg(NO₂)-OH
-
Fmoc-D-Arg(Pbf)-OH
-
Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
-
Base (e.g., DIPEA)
-
DMF
-
HPLC system as described above
Procedure:
-
Activation:
-
In separate vials, dissolve equimolar amounts of Boc-D-Arg(NO₂)-OH and Fmoc-D-Arg(Pbf)-OH in DMF.
-
Add the coupling reagents and base to initiate activation.
-
-
Time-Course Monitoring:
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of each reaction mixture.
-
Quench the reaction by adding a small amount of water.
-
-
HPLC Analysis:
-
Analyze the quenched samples by HPLC to separate the activated amino acid, the parent amino acid, and the formed δ-lactam.
-
-
Data Analysis:
-
Quantify the peak area corresponding to the δ-lactam at each time point to compare the rate of its formation for both derivatives.
-
Visualizing the Workflow and Chemical Logic
Conclusion
The choice between Boc-D-Arg(NO₂)-OH and Fmoc-D-Arg(Pbf)-OH is intrinsically linked to the overarching peptide synthesis strategy. Boc-D-Arg(NO₂)-OH offers the advantage of lower δ-lactam formation, a significant benefit for challenging sequences. However, this comes at the cost of requiring harsh and potentially hazardous deprotection conditions for the nitro group.
Conversely, Fmoc-D-Arg(Pbf)-OH provides the convenience of a milder final deprotection step using standard TFA cocktails, which is compatible with a broader range of sensitive peptides. While it has a slightly higher propensity for δ-lactam formation, this can often be mitigated by optimizing coupling conditions.
Ultimately, the selection of the appropriate protected D-arginine derivative requires a careful evaluation of the target peptide's sequence, the presence of other sensitive residues, and the available laboratory infrastructure for deprotection. This comparative guide provides the foundational data and experimental framework to enable researchers to make an informed decision to maximize the success of their peptide synthesis endeavors.
References
A Researcher's Guide to Protected Arginines: The Advantages of Boc-D-Arg(NO2)-OH
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of the highly basic and nucleophilic arginine residue presents a significant synthetic challenge. The choice of a suitable protecting group for the guanidino side chain is paramount to the success of the synthesis, directly impacting coupling efficiency, the propensity for side reactions, and the purity of the final peptide. This guide provides an objective comparison of Boc-D-Arg(NO2)-OH with other commonly used protected arginines in Boc-SPPS, supported by experimental data, to facilitate an informed selection for your synthetic strategy.
The Critical Role of the Arginine Protecting Group
The guanidino group of arginine (pKa ≈ 12.5) must be masked during peptide synthesis to prevent undesirable side reactions.[1][2] An ideal protecting group should be stable throughout the synthesis, prevent side reactions such as δ-lactam formation, and be removable under conditions that do not compromise the integrity of the peptide.[3] This guide focuses on the advantages of the nitro (NO2) protecting group on a D-arginine backbone within the Boc/Bzl synthesis strategy.
Performance Comparison of Arginine Protecting Groups
The selection of a protecting group for arginine's side chain is a trade-off between stability during synthesis and the conditions required for its removal. The most common protecting groups in Boc-SPPS include Nitro (NO2), Tosyl (Tos), and di-Boc ((Boc)2). While much of the direct comparative data has been generated using Fmoc-protected L-arginine derivatives, the observed trends in side-chain reactivity and stability are highly relevant to the Boc-SPPS of D-arginine containing peptides.[4]
Key Performance Parameters: A Comparative Overview
| Parameter | This compound | Boc-D-Arg(Tos)-OH | Boc-D-Arg(Boc)2-OH |
| Side-Chain Protection | Nitro (NO2) | Tosyl (Tos) | Two tert-butoxycarbonyl (Boc) groups |
| Primary Side Reaction | Potential for ornithine formation during harsh HF cleavage.[5] | Modification of sensitive residues (e.g., Tryptophan) by the cleaved tosyl group.[6] | High propensity for δ-lactam formation.[6] |
| Coupling Efficiency | Generally high due to low risk of δ-lactam formation. | Generally high.[6] | Can be significantly lower due to δ-lactam formation.[6] |
| Deprotection Conditions | Harsh acidolysis (e.g., anhydrous HF) or reductive cleavage (e.g., SnCl2).[5] | Harsh acidolysis (e.g., anhydrous HF).[6] | Mild acidolysis (e.g., TFA), often incomplete and requires strong acid. |
| Handling Safety | Standard laboratory procedures for synthesis; requires specialized equipment for HF cleavage. | Requires specialized equipment and stringent safety protocols for handling HF.[6] | Standard laboratory procedures. |
Stability in Solution
Studies on Fmoc-protected arginine derivatives have shown that both the NO2 and sulfonyl-based (like Pbf, which is analogous to Tos in terms of stability) protected arginines are completely stable in common SPPS solvents like DMF over extended periods. In contrast, the (Boc)2 derivative shows degradation over time.[1]
| Arginine Derivative (Fmoc-L-Arg) | Stability in DMF (0.2 M solution) |
| Fmoc-Arg(Boc)2-OH | Slowly degrades over one week |
| Fmoc-Arg(Pbf)-OH | Stable |
| Fmoc-Arg(NO2)-OH | Stable |
| Note: Data is for the Fmoc-protected L-amino acid, but the trend in stability is indicative of the side-chain protecting group's intrinsic stability.[1] |
Prevention of δ-Lactam Formation: A Major Advantage of the Nitro Group
A critical side reaction during the activation and coupling of arginine is the intramolecular cyclization to form a δ-lactam, which terminates the peptide chain. The electron-withdrawing nature of the nitro group on this compound significantly reduces the nucleophilicity of the guanidino side chain, thereby minimizing the risk of this chain-terminating side reaction.[1][2]
Quantitative studies on Fmoc-L-arginine derivatives demonstrate the superior performance of the NO2-protected variant in suppressing δ-lactam formation compared to Pbf and (Boc)2 protected arginines. This leads to higher coupling efficiencies and improved purity of the crude peptide.
| Arginine Derivative (Fmoc-L-Arg) | δ-Lactam Formation (at 120 min) | Coupling Efficiency |
| Fmoc-Arg(Boc)2-OH | 60% | 28% |
| Fmoc-Arg(Pbf)-OH | High | >99% |
| Fmoc-Arg(NO2)-OH | ~3% | >99% |
| Note: Data is for the Fmoc-protected L-amino acid, but the trend in δ-lactam formation is indicative of the reactivity of the protected side chain.[7][8] |
Experimental Protocols
To facilitate a direct comparison of the performance of this compound with other protected arginines, the following experimental protocols are provided.
Protocol 1: General Cycle for Boc-SPPS
This protocol outlines a single cycle of amino acid addition in manual Boc-SPPS.
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30-60 minutes in a reaction vessel.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes and drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Wash the resin thoroughly with DCM (3x), isopropanol (1x), and DMF (3x).
-
-
Neutralization: Neutralize the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DMF (2 x 2 minutes). Wash the resin with DMF (3x).
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Boc-protected amino acid (3 equivalents relative to resin loading) and an activating agent such as HBTU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling completion using a qualitative method like the Kaiser test. If the coupling is incomplete, a second coupling may be necessary.
-
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Protocol 2: Cleavage and Deprotection
The final cleavage and deprotection step is critical and varies depending on the arginine protecting group.
For Peptides with this compound or Boc-D-Arg(Tos)-OH (HF Cleavage):
Caution: Anhydrous Hydrogen Fluoride (HF) is extremely hazardous and requires specialized equipment and safety precautions. This procedure should only be performed by trained personnel in a properly equipped laboratory.
-
Resin Preparation: Dry the final peptide-resin under vacuum.
-
Cleavage Setup: Place the dried resin in a specialized HF cleavage apparatus. Add a scavenger such as anisole.
-
HF Cleavage: Cool the apparatus to -5 to 0 °C and condense liquid HF into the reaction vessel. Stir the mixture at 0 °C for 1 hour for Boc-D-Arg(Tos)-OH and 1.5-2 hours for this compound.
-
HF Removal: Evaporate the HF under a stream of nitrogen.
-
Peptide Precipitation: Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Extraction and Lyophilization: Extract the peptide from the resin with a suitable solvent (e.g., 10% acetic acid) and lyophilize.
For Peptides with this compound (Reductive Cleavage):
An alternative, milder method for removing the nitro group is through reductive cleavage while the peptide is still on the resin.[1]
-
On-Resin Reduction: After the final synthesis cycle and N-terminal Boc deprotection, wash the resin with 2-methyltetrahydrofuran (2-MeTHF).
-
Prepare a solution of 2 M SnCl2, 0.04 M phenol, and 0.2 M aqueous HCl in 2-MeTHF.
-
Add the solution to the peptidyl-resin and heat at 55 °C with stirring. Monitor the reaction for completion.
-
Wash the resin thoroughly and proceed with standard TFA-based cleavage of the peptide from the resin.
Visualizing the Workflow and Logic
To aid in the selection and application of the appropriate protected arginine, the following diagrams illustrate the experimental workflow and the decision-making process.
Conclusion
The choice of an arginine protecting group in Boc-SPPS is a critical decision that influences the overall success of the synthesis. While traditional protecting groups like Tosyl are robust, they necessitate harsh cleavage conditions that can be detrimental to sensitive peptides. This compound emerges as a strong alternative, offering two key advantages:
-
Suppression of δ-Lactam Formation: The electron-withdrawing nitro group effectively prevents this chain-terminating side reaction, leading to higher coupling efficiencies and purer crude products.
-
Orthogonal Deprotection: The availability of a reductive cleavage method using SnCl2 provides a milder deprotection strategy, avoiding the need for hazardous HF.
While the potential for side reactions during HF cleavage exists, the benefits of using this compound, particularly in sequences prone to δ-lactam formation, make it an invaluable tool for researchers, scientists, and drug development professionals. By carefully considering the properties of each protecting group and selecting the appropriate synthetic and cleavage strategies, the successful synthesis of complex arginine-containing peptides can be readily achieved.
References
- 1. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Analysis of Peptides Synthesized with Boc-D-Arg(NO2)-OH
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of protecting group for arginine is a critical determinant of the final peptide's purity and the overall success of the synthesis. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) analysis of peptides synthesized using Boc-D-Arg(NO2)-OH versus other common arginine protecting groups in Boc-based synthesis. The information is supported by experimental data and detailed protocols to facilitate informed decisions in your peptide synthesis endeavors.
The nitro (NO2) group, while one of the earliest protecting groups used for the guanidino function of arginine, presents a unique profile of advantages and disadvantages compared to more modern alternatives like Tosyl (Tos), 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc), and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf). The choice of protecting group directly influences the impurity profile of the crude peptide, which is subsequently analyzed by HPLC.
Comparison of Arginine Protecting Groups in Boc-SPPS
The selection of a protecting group for arginine's side chain significantly impacts coupling efficiency, the propensity for side reactions, and the conditions required for final cleavage and deprotection. These factors collectively determine the purity of the crude peptide as observed in HPLC analysis.
| Protecting Group | Key Advantages | Key Disadvantages | Deprotection Conditions | Impact on HPLC Purity |
| Nitro (NO2) | Prevents δ-lactam formation, the most severe side-reaction during Arg incorporation.[1][2] Stable in solution for long periods.[1][2] | Requires harsh cleavage conditions (e.g., HF) which can degrade sensitive peptides.[3] Can lead to ornithine formation as a side product during HF cleavage.[3][4] | Liquid Hydrogen Fluoride (HF) or reduction with reagents like SnCl2.[3][4] | Can yield high purity peptides if side reactions during cleavage are minimized. The HPLC chromatogram may show side products if deprotection is incomplete or harsh conditions are used. |
| Tosyl (Tos) | Robust protection.[5] Low propensity for δ-lactam formation.[4] | Requires harsh cleavage conditions (e.g., HF).[4][5] Released tosyl groups can modify tryptophan residues.[3] | Requires strong acids like liquid hydrogen fluoride (HF).[5] | The need for harsh cleavage can lead to a more complex impurity profile in the HPLC analysis, especially for longer or more sensitive peptides. |
| Pmc/Pbf | Milder cleavage conditions compared to NO2 and Tos.[6] Pbf allows for shorter cleavage times, reducing side reactions.[5] | Pbf can be sterically bulky, potentially impacting coupling efficiency.[5] Pmc can lead to reattachment to tryptophan residues.[5] | Trifluoroacetic acid (TFA)-based cocktails.[4][5] | Generally leads to higher purity crude peptides as observed by HPLC due to milder deprotection, which minimizes side-product formation.[5] |
| (Boc)2 | Removable under the same acidic conditions as the Nα-Boc group. | High propensity for δ-lactam formation, leading to chain termination.[7] Can result in low coupling efficiencies.[4] | Standard TFA cleavage cocktails.[4] | The HPLC profile may show significant deletion sequences due to incomplete coupling caused by δ-lactam formation. |
Experimental Protocols
Detailed methodologies are crucial for reproducible peptide synthesis and subsequent HPLC analysis.
Protocol 1: Boc-Based Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines a general cycle for Boc-SPPS.
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30-60 minutes.
-
Boc Deprotection:
-
Neutralization:
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Boc-protected amino acid (including this compound) and a coupling agent (e.g., HBTU/HATU) in N,N-dimethylformamide (DMF).
-
Add the activation mixture to the resin and allow the reaction to proceed for 1-2 hours.
-
-
Washing: After coupling is complete, wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).[4]
-
Repeat Cycle: Repeat steps 2-5 for each amino acid in the peptide sequence.
Protocol 2: Cleavage and Deprotection
The cleavage and deprotection strategy is dependent on the arginine protecting group used.
-
For Peptides with Arg(NO2):
-
HF Cleavage: This procedure requires specialized equipment and extreme caution. The peptide-resin is treated with liquid hydrogen fluoride (HF), typically with scavengers like anisole, at 0°C for 1 hour.
-
Reductive Cleavage (On-Resin): A newer method involves the on-resin removal of the NO2 group using SnCl2 in a mildly acidic medium.[1][2]
-
-
For Peptides with Arg(Tos):
-
HF Cleavage: Similar to Arg(NO2), this requires treatment with liquid HF.[5]
-
-
For Peptides with Arg(Pbf) or Arg(Boc)2:
Protocol 3: Peptide Purity Analysis by HPLC
High-Performance Liquid Chromatography is the standard method for assessing the purity of synthetic peptides.[5]
-
System: A reverse-phase HPLC (RP-HPLC) system is typically used.[5]
-
Column: A C18 column is most common for peptide analysis.[5]
-
Mobile Phases:
-
Gradient: A linear gradient from a low to a high percentage of Solvent B is used to elute the peptide and any impurities. A typical gradient might be 5% to 95% B over 30 minutes.[5]
-
Detection: UV absorbance is monitored at 214 nm or 280 nm.[5]
-
Purity Calculation: The purity of the target peptide is determined by integrating the area of its peak and expressing it as a percentage of the total area of all peaks in the chromatogram.[5]
Visualizing the Workflow and Logical Relationships
To better illustrate the experimental process and the decision-making involved in selecting a protecting group, the following diagrams are provided.
General workflow for a single cycle in Boc-SPPS.
Workflow for peptide cleavage, deprotection, and purification.
Logical relationship of protecting group choice to final peptide purity.
References
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry Characterization of Arg(NO₂)Containing Peptides
For researchers, scientists, and drug development professionals engaged in the study of peptides containing nitroarginine [Arg(NO₂)], a thorough understanding of their behavior under mass spectrometry analysis is paramount. This guide provides a comparative overview of mass spectrometry-based techniques for the characterization of Arg(NO₂)-containing peptides, supported by experimental data and detailed protocols to aid in methodological selection and data interpretation.
The incorporation of nitroarginine into peptides, often as a protecting group in solid-phase peptide synthesis or as a stable analog of post-translationally modified arginine, presents unique challenges and opportunities in their mass spectrometric analysis. The labile nature of the nitro group dictates the fragmentation pathways, influencing sequence analysis and the confident localization of the modification. This guide delves into the critical aspects of ionization and fragmentation methods, offering a comparative perspective for researchers navigating this analytical landscape.
Ionization and Fragmentation: A Tale of Two Pathways
The fate of an Arg(NO₂)-containing peptide in a mass spectrometer is largely determined by its ionization state. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly employed techniques, with the resulting charge state of the peptide ion profoundly influencing its subsequent fragmentation behavior upon collision-induced dissociation (CID).
A key characteristic of protonated Arg(NO₂)-containing peptides ([M+H]⁺) is the facile neutral loss of the nitro group as a radical (NO₂•), resulting in a mass shift of 46 Da.[1] This dominant fragmentation pathway can, however, sometimes suppress the backbone fragmentation required for comprehensive sequence analysis.
In contrast, when Arg(NO₂)-containing peptides are analyzed in different charge states, such as sodium adducts ([M+Na]⁺) or deprotonated ions ([M-H]⁻), the primary fragmentation pathway shifts. Under these conditions, the characteristic neutral loss observed is typically that of dinitrogen dioxide (H₂N₂O₂), corresponding to a mass difference of 62 Da.[1] The extent of the 46 Da versus 62 Da loss is highly dependent on the number of ionizing protons on the peptide.[1] For deprotonated peptides, the loss of NO₂• has been observed to be a minor pathway.[1]
The following table summarizes the observed fragmentation patterns for Arg(NO₂)-containing peptides based on their ionization state during CID.
| Ionization State | Primary Neutral Loss | Mass Shift (Da) | Implications for Analysis |
| [M+H]⁺ | Nitro radical (NO₂•) | 46 | Can be a dominant pathway, potentially hindering backbone fragmentation for sequencing. |
| [M+Na]⁺ | Dinitrogen dioxide (H₂N₂O₂) | 62 | Alternative fragmentation pathway that may provide complementary information. |
| [M-H]⁻ | Dinitrogen dioxide (H₂N₂O₂) | 62 | Predominant pathway for negatively charged ions, with minimal NO₂• loss observed.[1] |
Advanced Fragmentation Techniques: Enhancing Sequence Coverage
While CID is a widely used fragmentation technique, alternative methods can provide more extensive sequence information for challenging peptides, including those containing Arg(NO₂). Electron-based fragmentation methods like electron-capture dissociation (ECD) and electron-transfer dissociation (ETD) are known for their ability to cleave the peptide backbone while preserving labile post-translational modifications. Although not extensively documented specifically for Arg(NO₂) in the provided context, the principles of these techniques suggest they could be advantageous in minimizing the dominant neutral loss from the nitroarginine side chain and promoting more informative backbone fragmentation.
Experimental Protocols
Sample Preparation for Mass Spectrometry Analysis:
-
Peptide Purification: Following synthesis and cleavage from the resin, Arg(NO₂)-containing peptides should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to ensure the removal of scavengers and other impurities.
-
Sample Desalting: Prior to mass spectrometry analysis, it is crucial to desalt the peptide sample using a suitable method, such as a C18 ZipTip, to prevent ion suppression.
-
Sample Reconstitution: Reconstitute the purified and desalted peptide in a solvent compatible with the chosen ionization method (e.g., 50% acetonitrile/0.1% formic acid for ESI).
Mass Spectrometry Analysis using ESI-CID-MS/MS:
-
Instrumentation: A hybrid quadrupole time-of-flight (Q-TOF) or a triple quadrupole mass spectrometer equipped with an ESI source is suitable for this analysis.
-
Ionization: Introduce the sample into the ESI source at a flow rate of approximately 1-5 µL/min. Acquire full scan MS spectra to identify the precursor ion of the Arg(NO₂)-containing peptide.
-
Fragmentation: Select the precursor ion of interest for CID. Optimize the collision energy to achieve a balance between precursor ion depletion and the generation of informative fragment ions, including both the characteristic neutral loss and backbone fragment ions (b- and y-ions).
-
Data Acquisition: Acquire MS/MS spectra over a mass range that encompasses all expected fragment ions.
Visualizing the Workflow and Fragmentation
To better illustrate the analytical process and the key fragmentation pathways, the following diagrams are provided.
References
A Head-to-Head Comparison: Boc-Arg(NO2)-OH vs. Boc-Arg(Tos)-OH in Peptide Synthesis
In the realm of solid-phase peptide synthesis (SPPS), particularly utilizing the Boc (tert-butyloxycarbonyl) strategy, the choice of protected amino acids is a critical determinant of success. For the incorporation of arginine, a positively charged and highly functionalized amino acid, the selection of the appropriate side-chain protecting group is paramount to prevent unwanted side reactions and ensure high purity of the final peptide. This guide provides a detailed, data-driven comparison of two stalwart arginine derivatives: Boc-Arg(NO2)-OH and Boc-Arg(Tos)-OH, to aid researchers, scientists, and drug development professionals in making an informed decision for their synthetic needs.
The guanidinium group of arginine is strongly basic and nucleophilic, necessitating robust protection during peptide chain elongation. The nitro (NO2) and tosyl (Tos) groups are two of the most established protecting groups for this purpose in Boc-SPPS. Their comparison hinges on the conditions required for their removal, their stability throughout the synthesis, and their propensity to induce side reactions.
Quantitative Performance Comparison
The following table summarizes the key performance indicators for Boc-Arg(NO2)-OH and Boc-Arg(Tos)-OH based on available data and established chemical principles.
| Parameter | Boc-Arg(NO2)-OH | Boc-Arg(Tos)-OH |
| Side-Chain Protection | Nitro (NO2) | Tosyl (Tos) |
| Molecular Weight | 319.31 g/mol [1] | 428.50 g/mol [][3] |
| Typical Coupling Efficiency | Generally high[4] | Generally high, widely used in Boc-SPPS[5][6] |
| Propensity for δ-Lactam Formation | Very Low[4] | Low[4] |
| Primary Side Reaction(s) | Formation of ornithine residues during HF cleavage.[4][7] | Modification of sensitive residues (e.g., Tryptophan) by the cleaved tosyl group.[5][7] |
| Deprotection Conditions | Anhydrous HF, TFMSA, TMSOTf, or reduction (e.g., SnCl2), hydrogeolysis.[4][7][8] | Harsh acidolysis (e.g., anhydrous HF).[5][6] Not cleaved by TFMSA.[8] |
| Handling Safety | Standard laboratory procedures for the reagent itself. Deprotection may involve hazardous reagents. | Standard laboratory procedures for the reagent itself. Requires specialized equipment and stringent safety protocols for handling anhydrous HF.[5] |
Delving into the Chemistry: Key Differences and Considerations
Deprotection Strategy: The most significant divergence between these two derivatives lies in their deprotection. Boc-Arg(Tos)-OH necessitates the use of strong, hazardous acids like anhydrous hydrogen fluoride (HF) for complete removal of the tosyl group.[5][6] This requires specialized, corrosion-resistant equipment and stringent safety protocols. Conversely, while the nitro group of Boc-Arg(NO2)-OH can also be cleaved with HF, it offers greater flexibility with alternative deprotection methods such as catalytic hydrogenation or reduction with reagents like stannous chloride (SnCl2).[4][7] This can be a considerable advantage for laboratories not equipped to handle HF or for syntheses involving peptides sensitive to harsh acidolysis.
Side Reaction Profile: Neither reagent is entirely free from potential side reactions. During the HF-mediated deprotection of Boc-Arg(NO2)-OH, a notable side reaction is the potential formation of ornithine residues.[4][7] On the other hand, the cleavage of the tosyl group from Boc-Arg(Tos)-OH can generate reactive species that may modify acid-sensitive residues within the peptide sequence, with tryptophan being particularly susceptible.[5][7] This can often be mitigated by the inclusion of scavengers like thioanisole in the cleavage cocktail.[7]
δ-Lactam Formation: A potential chain-terminating side reaction during the coupling of arginine is the intramolecular cyclization of the activated carboxyl group with the δ-nitrogen of the guanidinium side chain, leading to the formation of a stable δ-lactam. Both the nitro and tosyl protecting groups offer good protection against this side reaction, with studies on analogous Fmoc-protected derivatives indicating a very low propensity for δ-lactam formation for both.[4][9]
Experimental Protocols
Below are generalized experimental protocols for the use of Boc-Arg(NO2)-OH and Boc-Arg(Tos)-OH in Boc-based solid-phase peptide synthesis.
Protocol 1: General Amino Acid Coupling Cycle
This protocol outlines a standard manual workflow for a single amino acid coupling cycle in Boc-SPPS.
-
Resin Preparation: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 1-2 hours.
-
Nα-Boc Deprotection:
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.
-
Repeat the TFA treatment for 20-30 minutes.[5]
-
Wash the resin with DCM, followed by a neutralization step with 10% diisopropylethylamine (DIEA) in DCM.
-
Wash the resin again with DCM to remove excess base.
-
-
Amino Acid Coupling:
-
Dissolve Boc-Arg(NO2)-OH or Boc-Arg(Tos)-OH (typically 2-4 equivalents relative to resin loading) and a suitable activating agent (e.g., DIC/HOBt) in an appropriate solvent like DMF or DCM.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the completion of the coupling reaction using a qualitative method like the Kaiser test.
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove unreacted reagents and byproducts.
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Protocol 2: Final Cleavage and Deprotection
For peptides synthesized with Boc-Arg(NO2)-OH (HF Cleavage):
-
CAUTION: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, HF-resistant apparatus.
-
Dry the peptide-resin thoroughly.
-
In the HF apparatus, add a scavenger such as anisole to the peptide-resin.
-
Cool the apparatus to 0°C and condense anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1 hour.
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide with cold diethyl ether, wash, and dry.
For peptides synthesized with Boc-Arg(Tos)-OH (HF Cleavage):
-
CAUTION: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, HF-resistant apparatus.
-
Dry the peptide-resin thoroughly.
-
Add a scavenger cocktail (e.g., anisole, thioanisole) to the peptide-resin.
-
Cool the apparatus to 0°C and condense anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1 hour.[5]
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide with cold diethyl ether, wash, and dry.
Logical Selection Workflow
The choice between Boc-Arg(NO2)-OH and Boc-Arg(Tos)-OH is often dictated by the specific requirements of the synthesis and the laboratory's capabilities. The following diagram illustrates a logical workflow for this selection process.
Caption: Decision tree for selecting between Boc-Arg(NO2)-OH and Boc-Arg(Tos)-OH.
Conclusion
Both Boc-Arg(NO2)-OH and Boc-Arg(Tos)-OH are effective reagents for the incorporation of arginine in Boc-SPPS, each with a distinct set of advantages and disadvantages. Boc-Arg(Tos)-OH is a robust and widely used derivative with high coupling efficiency, but its reliance on harsh HF cleavage conditions is a significant consideration. Boc-Arg(NO2)-OH offers greater flexibility in its deprotection strategy, providing a valuable alternative for laboratories seeking to avoid HF. The optimal choice will ultimately depend on the specific peptide sequence, the presence of sensitive residues, and the available laboratory infrastructure. Careful consideration of the factors outlined in this guide will enable researchers to select the most appropriate arginine derivative to achieve their synthetic goals with high yield and purity.
References
- 1. Boc-Arg(NO2)-OH - SRIRAMCHEM [sriramchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. chempep.com [chempep.com]
- 9. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Crude Peptide Purity: The Impact of Boc-D-Arg(NO2)-OH in Synthesis
For researchers, scientists, and drug development professionals, the purity of synthetic peptides is a cornerstone of reliable and reproducible results. The incorporation of arginine, a critical amino acid for the biological function of many peptides, presents a significant hurdle in solid-phase peptide synthesis (SPPS). The choice of protecting group for arginine's guanidinium side chain directly influences the impurity profile of the crude product. This guide provides an objective comparison of crude peptides synthesized using Boc-D-Arg(NO2)-OH versus those synthesized with alternative arginine-protecting groups, supported by established experimental data and detailed analytical protocols.
The challenge in arginine incorporation lies in preventing side reactions and ensuring efficient coupling. The nitro (NO2) protecting group, utilized in this compound, is a classical choice in Boc-based SPPS. Its stability throughout the synthesis and the specific conditions required for its removal offer a distinct impurity profile compared to more modern alternatives. Understanding these differences is key to optimizing synthesis strategies and streamlining purification efforts.
Performance Comparison of Arginine Protecting Groups
The purity of a crude peptide is a direct reflection of the efficiency of the preceding synthesis steps. The choice of protecting group for arginine can significantly impact the types and quantities of impurities generated. The following table summarizes the expected performance of this compound in comparison to other commonly used protecting groups in Boc-SPPS.
| Protecting Group | Typical Crude Purity (%) | Key Advantages | Key Disadvantages |
| Nitro (NO2) | 50-70% | High stability during synthesis; orthogonal to many other protecting groups. | Requires harsh cleavage conditions (e.g., HF), which can lead to side reactions like ornithine formation; can modify tryptophan residues.[1][2] |
| Tosyl (Tos) | 60-80% | More labile than NO2, removed by HF; less prone to ornithine formation than NO2. | Can cause sulfonylation of tryptophan residues; requires strong acid for cleavage.[1][2][3] |
| Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | >70% | High acid lability, allowing for milder cleavage with TFA; reduces side reactions.[3] | Primarily used in Fmoc-SPPS, but applicable in Boc-SPPS for sensitive sequences.[4] |
| Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) | 45-65% | More acid-labile than Tos. | Less labile than Pbf, requiring longer cleavage times which can increase side reactions.[3] |
Experimental Protocols for Purity Assessment
Accurate assessment of crude peptide purity is essential to guide purification strategies. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the gold-standard techniques for this purpose.[5][6][7][8]
Protocol 1: Purity Assessment by Analytical Reversed-Phase HPLC (RP-HPLC)
This protocol outlines a standard method for analyzing the purity of a crude peptide.
1. Materials and Reagents:
-
Crude lyophilized peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
0.22 µm syringe filters
2. Sample Preparation:
-
Prepare a stock solution of the crude peptide at a concentration of 1 mg/mL in a suitable solvent (e.g., 5-50% ACN in water with 0.1% TFA).
-
Ensure the peptide is fully dissolved; sonication can be used to assist dissolution.
-
Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.[9]
3. Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3-5 µm particle size).[5][9]
-
Gradient: A typical linear gradient is 5% to 65% Mobile Phase B over 30 minutes. This should be optimized based on the peptide's hydrophobicity.[9]
-
Detection Wavelength: 214-220 nm (for the peptide backbone).[10]
-
Column Temperature: 25-40°C for consistent retention times.[5][9]
4. Data Analysis:
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks, expressed as a percentage.
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
This protocol is essential for confirming the molecular weight of the target peptide and identifying impurities.
1. Instrumentation:
-
Electrospray Ionization Mass Spectrometer (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometer (MALDI-TOF MS).[6][11]
2. Sample Preparation:
-
Dissolve the crude peptide sample in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).[12]
3. Procedure:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
Identify the molecular weight of the target peptide and any impurity peaks.[12] The presence of the correct molecular weight confirms the successful synthesis of the target peptide.[13]
Visualizing the Workflow
To better illustrate the process, the following diagrams outline the key workflows.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 7. gencefebio.com [gencefebio.com]
- 8. Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
- 11. biotage.com [biotage.com]
- 12. benchchem.com [benchchem.com]
- 13. Peptide analysis - ProteoGenix US [us.proteogenix.science]
A Comparative Guide to Alternative Protecting Groups for D-Arginine in Boc Chemistry
For researchers, scientists, and drug development professionals engaged in Boc-based solid-phase peptide synthesis (SPPS), the selection of an appropriate protecting group for the highly basic and nucleophilic guanidino function of D-arginine is a critical decision. This choice profoundly impacts coupling efficiency, the prevention of side reactions, and the purity of the final peptide. The ideal protecting group must remain stable throughout the iterative cycles of TFA-mediated Nα-Boc deprotection and coupling, yet be cleanly removable during the final cleavage step.
This guide provides an objective comparison of traditional and alternative protecting groups for the D-arginine side chain in Boc-SPPS. It summarizes key performance parameters from available literature, details relevant experimental protocols, and offers visualizations to clarify chemical relationships and workflows.
Comparison of D-Arginine Protecting Groups
The most common protecting groups for arginine in Boc-SPPS are the arylsulfonyl-based Tosyl (Tos) and the electron-withdrawing Nitro (NO2) group, both of which traditionally require strong acid cleavage. However, alternatives such as Pbf (more common in Fmoc chemistry but applicable), Mts, and the bis-Boc strategy have been explored to offer different lability and side-reaction profiles.
Data Presentation: Performance of Arginine Protecting Groups in Boc-SPPS
The following table summarizes key quantitative and qualitative parameters for the most common D-arginine side-chain protecting groups used in Boc chemistry. Data is compiled from various studies, and in some cases, performance characteristics are extrapolated from studies on their L-arginine or Fmoc-protected counterparts, which provide a strong indication of side-chain reactivity.
| Parameter | Boc-D-Arg(Tos)-OH | Boc-D-Arg(NO2)-OH | Boc-D-Arg(Pbf)-OH | Boc-D-Arg(Boc)₂-OH |
| Side-Chain Protection | Tosyl (Tos) | Nitro (NO₂) | 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) | Di-tert-butyloxycarbonyl ((Boc)₂) |
| Deprotection Condition | Strong Acid (HF, TFMSA) | Strong Acid (HF) or Reduction (e.g., SnCl₂) | Moderate Acid (TFA) | Moderate/Strong Acid (TFA/HF) |
| Relative Cleavage Harshness | Very High | High (HF) / Orthogonal (SnCl₂) | Moderate | Moderate |
| Propensity for δ-Lactam Formation | Low | Very Low | Moderate | Very High |
| Coupling Efficiency | Generally High | High | High | Can be low (~28-60%) due to lactam formation |
| Common Side Reactions | Alkylation of Trp by cleaved Tos group. | Formation of ornithine/anhydro-ornithine during HF cleavage. | Alkylation of Trp by cleaved Pbf group. | δ-lactam formation leading to chain termination. |
| Estimated Crude Purity | Good to High | Good to High | Good to High | Variable, can be low |
In-Depth Analysis of Protecting Groups
Tosyl (Tos)
The p-toluenesulfonyl (Tos) group is a traditional and robust protecting group for arginine in Boc-SPPS. Its strong electron-withdrawing nature effectively masks the nucleophilicity of the guanidino group, leading to high coupling efficiencies and a low propensity for δ-lactam formation. However, its primary drawback is the requirement for very strong acids, typically anhydrous hydrogen fluoride (HF), for its removal. This harsh condition can degrade sensitive peptides. Furthermore, the cleaved tosyl cation can cause side reactions, most notably the alkylation of tryptophan residues, necessitating the use of scavengers like thioanisole.
Nitro (NO₂)
The Nitro (NO₂) group is another classic protecting group that offers excellent stability throughout synthesis. Its powerful electron-withdrawing effect significantly reduces the basicity of the guanidino group, thereby preventing δ-lactam formation almost completely. Like Tos, it is traditionally removed with HF, during which it can be reduced, sometimes leading to the formation of ornithine as a side product. A key advantage of the NO₂ group is its orthogonality; it can be removed on-resin under reductive conditions (e.g., with SnCl₂) without affecting other acid-labile protecting groups, offering a distinct strategic advantage for the synthesis of complex peptides.
Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)
While Pbf is the standard protecting group in Fmoc chemistry, its use in Boc-SPPS is a viable alternative for creating peptides that are sensitive to HF. The Pbf group is significantly more acid-labile than Tos and can be cleaved with standard TFA cocktails. This milder deprotection is its primary advantage. However, Pbf-protected arginine is more susceptible to δ-lactam formation than its Tos or NO₂ counterparts, especially during prolonged activation times. The cleaved Pbf cation can also alkylate sensitive residues, though it is generally considered less problematic than the Pmc group in this regard.
bis-Boc ((Boc)₂)
The Nω,Nω'-bis-Boc protecting group strategy offers the conceptual advantage of being removable under the same moderate acidic conditions (TFA) as the Nα-Boc group, potentially simplifying the final deprotection step. However, this approach is severely hampered by a very high propensity for δ-lactam formation upon activation of the carboxyl group. This side reaction can lead to significantly reduced coupling efficiencies and chain termination, making it a challenging option that requires highly optimized, in-situ activation protocols to be effective. Studies on the Fmoc analogue have shown coupling efficiencies as low as 28%.
Mandatory Visualizations
Below are diagrams illustrating key chemical structures, workflows, and reaction pathways relevant to the selection and use of arginine protecting groups.
A Comparative Guide to Coupling Reagents for Boc-D-Arg(NO2)-OH in Solid-Phase Peptide Synthesis
For researchers and professionals in drug development and peptide science, the efficient incorporation of protected amino acids is paramount to successful synthesis. This guide provides an objective comparison of three commonly used coupling reagents—HBTU, HATU, and DIC/HOBt—for the acylation of the Nα-Boc-protected D-arginine derivative, Boc-D-Arg(NO2)-OH. The selection of the appropriate coupling reagent is critical for maximizing yield, ensuring high purity, and minimizing side reactions such as racemization.
Quantitative Performance Analysis
| Coupling Reagent | Typical Coupling Yield (%) | Expected Purity (%) | Relative Cost | Key Considerations |
| HBTU | 95-99 | >95 | Moderate | A reliable and widely used reagent, though may require longer reaction times or double coupling for sterically hindered residues. Can cause guanidinylation if used in excess. |
| HATU | >99 | >97 | High | Generally considered more efficient and faster than HBTU, with a lower risk of racemization.[1] Particularly effective for difficult couplings. |
| DIC/HOBt | 90-97 | >93 | Low | A cost-effective option, but the addition of HOBt is crucial to suppress racemization.[2] The urea byproduct from DIC is soluble and easily washed away in SPPS. |
Experimental Protocols
The following are detailed protocols for the coupling of this compound to a resin-bound peptide with a free N-terminal amine using HBTU, HATU, and DIC/HOBt. These protocols assume a standard manual Boc-SPPS workflow.
General Pre-Coupling Steps:
-
Resin Swelling: Swell the peptide-resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30-60 minutes.
-
Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes, drain, and then treat with fresh 50% TFA/DCM for 20-30 minutes.[3]
-
Washing: Wash the resin with DCM (3x), isopropanol (1x), and DCM (3x).[3]
-
Neutralization: Wash the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM for 2 x 2 minutes, followed by washing with DCM (3x).[3]
Protocol 1: Coupling with HBTU
This protocol outlines the use of HBTU as the activating agent.
Materials:
-
This compound
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Deprotected and neutralized peptide-resin
Procedure:
-
In a separate reaction vessel, dissolve this compound (2.0 equivalents relative to resin substitution) and HBTU (2.0 equivalents) in DMF (5 mL/g of resin).[4]
-
Add DIEA (4.0 equivalents) to the solution.[4]
-
Immediately add the activation mixture to the swollen and neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction completion using a qualitative method such as the Kaiser test. If the test is positive (indicating free amines), a second coupling may be necessary.
-
Upon completion, wash the resin thoroughly with DMF (3x) and DCM (3x).
Protocol 2: Coupling with HATU
This protocol is recommended for achieving high coupling efficiency, particularly for potentially challenging sequences.
Materials:
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
DIEA
-
DMF
-
Deprotected and neutralized peptide-resin
Procedure:
-
In a separate reaction vessel, dissolve this compound (2.0 equivalents relative to resin substitution) and HATU (1.9 equivalents) in DMF.
-
Add DIEA (4.0 equivalents) to the mixture and allow for a brief pre-activation of 1-2 minutes.
-
Add the activated amino acid solution to the swollen and neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature for 30-60 minutes.
-
Monitor the reaction completion using the Kaiser test.
-
Once the reaction is complete, wash the resin with DMF (3x) and DCM (3x).
Protocol 3: Coupling with DIC/HOBt
This protocol provides a cost-effective method for coupling.
Materials:
-
This compound
-
DIC (N,N'-Diisopropylcarbodiimide)
-
HOBt (1-Hydroxybenzotriazole)
-
DMF
-
Deprotected and neutralized peptide-resin
Procedure:
-
In a separate reaction vessel, dissolve this compound (2.0 equivalents relative to resin substitution) and HOBt (2.0 equivalents) in DMF.
-
Add the solution to the swollen and neutralized peptide-resin.
-
Add DIC (2.0 equivalents) to the reaction vessel.
-
Agitate the mixture at room temperature for 1-3 hours.
-
Monitor the reaction progress with the Kaiser test.
-
Upon completion, wash the resin thoroughly with DMF (3x) and DCM (3x).
Visualizing the Workflow and Key Relationships
To better illustrate the experimental process and the decision-making logic, the following diagrams are provided.
Caption: General workflow for a single cycle of Boc-SPPS.
Caption: Decision factors for coupling reagent selection.
References
Safety Operating Guide
Proper Disposal of Boc-D-Arg(NO2)-OH: A Safety and Operations Guide
This guide provides essential safety and logistical information for the proper disposal of Boc-D-Arg(NO2)-OH, a protected amino acid derivative commonly used in peptide synthesis. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and regulatory compliance.
Disclaimer: This document provides general guidance. Always consult the official Safety Data Sheet (SDS) provided by your supplier for specific and authoritative information, as it supersedes the general guidance provided here. Disposal must be carried out in strict accordance with all applicable federal, state, and local environmental regulations.
Safety and Hazard Information
Before handling this compound, it is crucial to be aware of its potential hazards. While a specific SDS for the D-isomer was not publicly available, the L-isomer [CAS No. 2188-18-3] provides relevant safety data. It is prudent to handle the D-isomer with similar precautions.
| Hazard Category | Description | Precautionary Statements |
| Hazard Class | Specific Target Organ Toxicity (Single Exposure), Category 3 | H336: May cause drowsiness or dizziness. |
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Personal Protective Equipment (PPE) | Eye Protection, Gloves, Lab Coat | Use splash goggles, a full suit, dust respirator, boots, and gloves. A self-contained breathing apparatus may be necessary to avoid inhalation. |
| Storage | Combustible Solids | Store in a tightly closed container in a cool, dry, and well-ventilated area. Recommended storage temperature is 2-8°C. |
| In case of Exposure | Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Skin Contact: Wash off with soap and plenty of water. Eye Contact: Flush eyes with water as a precaution. Ingestion: Rinse mouth with water. |
Step-by-Step Disposal Protocol
The proper disposal of this compound requires adherence to established laboratory protocols for chemical waste management. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
1. Personal Protective Equipment (PPE):
-
Before handling the waste, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
2. Waste Segregation and Containment:
-
Solid Waste: Carefully sweep or scoop the solid this compound waste. Place it into a suitable, labeled, and sealable container designated for non-halogenated organic solid waste. Avoid any actions that could generate dust.
-
Contaminated Materials: Any materials used to handle the chemical (e.g., weighing paper, contaminated gloves, wipers) should also be placed in the designated solid chemical waste container.
-
Solutions: If disposing of this compound in a solvent, absorb the liquid with an inert material such as vermiculite, sand, or earth. Place the absorbed material into a labeled, sealable container for non-halogenated organic waste.
3. Labeling:
-
Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
Full Chemical Name: "this compound"
-
CAS Number: "50913-12-7"[1]
-
Associated Hazards (e.g., "Irritant," "Combustible Solid")
-
Accumulation Start Date
-
4. Storage of Waste:
-
Store the sealed waste container in a designated, cool, dry, and well-ventilated area.[2]
-
Ensure the waste is stored away from incompatible materials, such as strong oxidizing agents.
5. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.
-
Provide the waste manifest with the accurate chemical name and quantity.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Boc-D-Arg(NO2)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of Boc-D-Arg(NO2)-OH (Nα-tert-Butoxycarbonyl-Nω-nitro-D-arginine). Adherence to these protocols is essential for ensuring personal safety, maintaining experimental integrity, and complying with regulatory standards. The toxicological properties of this compound have not been exhaustively investigated; therefore, a cautious and proactive approach to handling is imperative.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, facilitating a quick assessment of its physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C11H21N5O6 | [1][2][3] |
| Molar Mass | 319.31 g/mol | [1] |
| Appearance | White solid | [1] |
| Melting Point | 113-126°C (decomposes) | [1] |
| Solubility | Slightly soluble in aqueous base and DMSO. | [1] |
| Storage Temperature | -15°C to -20°C | [1][3] |
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to minimize exposure and ensure a safe laboratory environment.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Glasses with Side Shields | Must conform to EN 166 (EU) or ANSI Z87.1 (US) standards. |
| Face Shield | Recommended when there is a significant risk of splashing or dust generation. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. For prolonged contact, consult the glove manufacturer's chemical resistance data. Double gloving is advised. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn and fully buttoned. |
| Chemical Apron | A splash-resistant chemical apron is recommended for procedures with a higher risk of splashes. | |
| Respiratory Protection | Dust Mask/Respirator | If handling procedures may generate dust, a NIOSH-approved N95 (US) or P1 (EN 143) dust mask should be used.[4] Work should be conducted in a well-ventilated area or a chemical fume hood.[5] |
Operational Plan: Step-by-Step Handling Protocol
A strict operational workflow is critical for minimizing exposure risks and maintaining the integrity of the compound.
3.1. Pre-Handling Preparation
-
Consult Safety Data Sheet (SDS): Always review the most current SDS for this compound from your supplier before use.
-
Work Area Preparation: Ensure the designated work area, preferably a chemical fume hood, is clean and uncluttered.[6]
-
Assemble Equipment: Gather all necessary equipment, such as spatulas, weighing paper, glassware, and solvents, and place them within the fume hood.[5]
-
Verify Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible and operational.
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.[4]
3.2. Handling the Solid Compound
-
Containment: All manipulations of solid this compound should be performed in a chemical fume hood to prevent inhalation of any airborne particles.[5]
-
Weighing: When weighing, use a tared, sealed container to minimize dust generation. Use clean, dry spatulas for transferring and avoid direct contact with the solid.[4]
-
Static Control: Be aware of potential static electricity buildup, which can cause the fine powder to disperse. Use anti-static weighing boats or an ionizer if available.
3.3. Preparing Solutions
-
Solvent Addition: Slowly add the solid compound to the solvent to avoid splashing.[4]
-
Temperature Control: If the dissolution process is exothermic, use an ice bath to control the temperature.[4]
-
Container Sealing: Ensure the container is securely sealed after the solution is prepared.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.
4.1. Waste Segregation
-
Unused Compound: Dispose of as hazardous chemical waste in a properly labeled and sealed container.[6]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and weighing paper, should be considered hazardous waste and disposed of in a designated container.[6]
-
Solutions: Aqueous and organic solutions containing this compound should be collected in separate, appropriately labeled hazardous waste containers.[6]
4.2. Disposal Procedure
-
Containment: Carefully place all waste into a suitable, labeled, and sealable container for disposal. Avoid actions that could generate dust from solid waste.[7]
-
Labeling: Clearly label the waste container with the full chemical name, "this compound," and indicate the nature of the waste (e.g., "Solid Chemical Waste," "Non-halogenated Organic Waste").[7]
-
Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated area, away from incompatible materials.[7]
-
Final Disposal: The disposal of this compound must be carried out in strict accordance with all applicable federal, state, and local environmental regulations. Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[7] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7]
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
